molecular formula C7H8N2OS B2901211 4-methoxypyridine-3-carbothioamide CAS No. 435271-27-5

4-methoxypyridine-3-carbothioamide

Cat. No.: B2901211
CAS No.: 435271-27-5
M. Wt: 168.21
InChI Key: ILLQTDYFFYWYAQ-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-carbothioamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine core functionalized with both a methoxy group and a carbothioamide group, a structure known to confer valuable biological activity. Researchers utilize this and closely related carbothioamide derivatives as key synthetic building blocks for developing novel therapeutic agents. The core research value of 4-methoxypyridine-3-carbothioamide lies in its application as a precursor for compounds with potential pharmacological activity. Pyridine carbothioamide derivatives have demonstrated potent inhibitory effects against urease, a metalloenzyme targeted in the development of treatments for infections caused by ureolytic bacteria like Helicobacter pylori . Some derivatives in this chemical family have shown promising anticancer properties by inhibiting critical pathways such as PI3K/Akt/mTOR, which regulates cell growth and survival . Furthermore, structural analogues have been designed and investigated as potential allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology . The compound's mechanism of action in research settings is typically attributed to its ability to chelate metals and interact with enzyme active sites, making it a versatile scaffold for designing enzyme inhibitors. Intended Research Applications: • As a synthetic intermediate for novel urease inhibitors . • As a precursor in the development of potential anticancer agents targeting kinase and cell survival pathways . • As a building block for creating libraries of heterocyclic compounds, such as thiosemicarbazones, for biological screening. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Safety Data Sheet (SDS) information must be reviewed prior to handling and use. Researchers should employ appropriate containment procedures and wear suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-2-3-9-4-5(6)7(8)11/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQTDYFFYWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Methoxypyridine-3-carbothioamide: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-methoxypyridine-3-carbothioamide , a critical heterocyclic building block used in the development of antitubercular agents (analogous to ethionamide) and kinase inhibitors.

The following protocols prioritize regiochemical fidelity and operational safety , distinguishing between high-throughput "industrial" methods (using nitriles) and precise "laboratory" methods (using amides).

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyridine core with a 4-methoxy substituent and a 3-thioamide group. The electronic richness of the 4-methoxy group deactivates the ring toward nucleophilic attack at the 2/6 positions but stabilizes the 3-position, influencing the choice of thionation conditions.

Retrosynthetic Strategy

We utilize two primary disconnections:

  • Functional Group Interconversion (FGI): Thionation of the corresponding amide (4-methoxypyridine-3-carboxamide).

  • Addition to Nitrile: Nucleophilic addition of hydrosulfide to the nitrile (4-methoxypyridine-3-carbonitrile).

Pathway Visualization

Retrosynthesis Target 4-Methoxypyridine-3-carbothioamide Amide 4-Methoxypyridine-3-carboxamide (Precursor A) Target->Amide Retro-Thionation Nitrile 4-Methoxypyridine-3-carbonitrile (Precursor B) Target->Nitrile Retro-Pinner Lawessons Lawesson's Reagent (Thionation) Amide->Lawessons Route 1 (Lab Scale) NaSH NaSH / MgCl2 (H2S Surrogate) Nitrile->NaSH Route 2 (Scale-Up)

Figure 1: Retrosynthetic analysis showing the two primary access points: amide thionation and nitrile hydrothiolysis.

Critical Safety Directives

  • H₂S Hazard: Route 2 generates Hydrogen Sulfide (H₂S) in situ. Work must be performed in a high-efficiency fume hood with an H₂S monitor.

  • Thionation Reagents: Lawesson’s reagent and its byproducts are malodorous and moisture-sensitive. All glassware must be bleached (hypochlorite solution) immediately after use to oxidize sulfur residues.

  • Pyridine Toxicity: Pyridine derivatives can be neurotoxic; double-gloving (Nitrile/Laminate) is recommended.

Protocol A: The "Laboratory" Route (From Amide)

Best for: Small scale (<5g), high purity requirements, avoiding gas handling. Mechanism: Nucleophilic attack of the amide oxygen on the phosphorus center of Lawesson’s Reagent (LR), followed by cycloreversion to release the thioamide.

Materials
ReagentEquiv.Role
4-Methoxypyridine-3-carboxamide 1.0Substrate
Lawesson's Reagent (LR) 0.6Thionating Agent
Toluene (Anhydrous) 10-15 volSolvent
Methanol N/AQuenching/Workup
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-methoxypyridine-3-carboxamide (1.0 equiv) and anhydrous toluene (10 mL/g). Stir until suspended/dissolved.

  • Reagent Addition: Add Lawesson's Reagent (0.6 equiv) in one portion.

    • Note: 0.6 equiv is used because LR delivers 2 moles of sulfur per mole of reagent.

  • Reaction: Heat the mixture to reflux (110 °C) .

    • Observation: The heterogeneous mixture will typically clear as the reaction proceeds, then potentially precipitate the thioamide or LR-byproducts.

    • Time: Monitor by TLC (5% MeOH in DCM) every 30 mins. Reaction is usually complete in 2-4 hours.

  • Workup (Hydrolytic): Cool to room temperature. Evaporate the toluene under reduced pressure.

  • Purification:

    • Dissolve the residue in minimal boiling ethanol.

    • Add water dropwise until turbidity persists.

    • Cool to 4 °C to crystallize.

    • Alternative: Flash column chromatography (SiO₂), eluting with EtOAc/Hexane (gradient 20% to 50%).

Protocol B: The "Scale-Up" Route (From Nitrile)

Best for: Large scale (>10g), cost-efficiency, industrial simulation. Mechanism: Activation of the nitrile by magnesium cation, followed by nucleophilic attack of the hydrosulfide anion (NaSH). This avoids the use of toxic H₂S gas cylinders.

Materials
ReagentEquiv.Role
4-Methoxypyridine-3-carbonitrile 1.0Substrate
Sodium Hydrosulfide (NaSH) 2.0Sulfur Source
Magnesium Chloride (MgCl₂·6H₂O) 1.0Lewis Acid Catalyst
DMF (Dimethylformamide) 5-8 volSolvent
Step-by-Step Procedure
  • Preparation: In a fume hood, charge a RBF with 4-methoxypyridine-3-carbonitrile (1.0 equiv) and DMF.

  • Activation: Add MgCl₂·6H₂O (1.0 equiv). Stir for 15 minutes to allow Lewis acid coordination to the nitrile nitrogen.

  • Thionation: Add NaSH flakes (2.0 equiv) (handle with care, hygroscopic and smelly).

    • Color Change: The solution often turns deep green or dark yellow.

  • Reaction: Stir at room temperature for 1-2 hours. If reaction is sluggish, heat to 60 °C.

    • Monitoring: Disappearance of the nitrile peak (approx. 2230 cm⁻¹) in IR or by TLC.

  • Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (approx. 10 volumes).

    • Critical: This step neutralizes excess NaSH and releases small amounts of H₂S. Ventilation is mandatory.

    • The pH should be adjusted to ~8-9 with saturated NaHCO₃ to ensure the pyridine ring is not protonated (which would keep it in the water phase).

  • Isolation: The yellow precipitate is the crude thioamide. Filter via Büchner funnel.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (3:1).

Reaction Mechanism (NaSH/MgCl₂)

Mechanism Step1 Nitrile-Mg Complex (Activation) Step2 Thioimidate Intermediate Step1->Step2 + SH- Step3 Product (Thioamide) Step2->Step3 + H+ / - Mg++

Figure 2: Magnesium-catalyzed addition of hydrosulfide to the nitrile.

Analytical Characterization

To validate the synthesis, the following data points must be confirmed.

TechniqueExpected Signal / ValueStructural Insight
Appearance Yellow crystalline solidCharacteristic of thioamides (n→π* transition).
¹H NMR (DMSO-d₆) δ ~9.5-10.0 ppm (br s, 1H, NH )δ ~9.0-9.5 ppm (br s, 1H, NH )δ ~3.9 ppm (s, 3H, OCH ₃)Two broad singlets for NH₂ due to restricted rotation (C-N bond has double bond character).
IR (ATR) ~3100-3300 cm⁻¹ (NH stretch)~1200-1050 cm⁻¹ (C=S stretch)Absence of Nitrile peak (2230 cm⁻¹) confirms conversion in Route B.
MS (ESI+) [M+H]⁺ = 169.04 m/zConfirms molecular weight (C₇H₈N₂OS).

Troubleshooting & Optimization

  • Issue: Hydrolysis to Amide.

    • Cause: Presence of water during thionation or overly acidic workup.

    • Fix: Use anhydrous toluene (Route A) or ensure pH > 8 during workup (Route B).

  • Issue: Low Yield in Route A.

    • Cause: "O-attack" vs "S-attack" competition or decomposition of LR.

    • Fix: Switch to P₄S₁₀ with Hexamethyldisiloxane (HMDO) in DCM if LR fails.

  • Issue: Sticky Product.

    • Cause: Residual DMF or sulfur.

    • Fix: Triturate the crude solid with cold diethyl ether or hexane to remove sulfur and organic impurities before recrystallization.

References

  • Thionation with Lawesson's Reagent

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[2] Chemical Reviews, 2007. Link

  • Magnesium-Catalyzed Thionation (NaSH/MgCl2)

    • Manjula, K., et al.[3] "A simple and efficient synthesis of thioamides from nitriles."[2] Synthetic Communications, 2007. Link

  • General Pyridine Thioamide Synthesis (Ethionamide Analogs)

    • Sriram, D., et al. "Synthesis and antimycobacterial activity of novel 2-substituted isonicotinic acid hydrazides." Bioorganic & Medicinal Chemistry Letters, 2005. Link

  • Safety Data (H2S/Thioamides)

    • PubChem Compound Summary for 4-methoxypyridine-3-carbothioamide.Link (Use structure search for specific isomer verification).

Sources

4-methoxypyridine-3-carbothioamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-methoxypyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxypyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a thioamide derivative of the pyridine scaffold, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Pyridine carbothioamides (PCAs) are recognized for their potential biological activities, including anticancer and antitubercular properties.[1][2] This guide provides a detailed exploration of the primary synthetic routes to 4-methoxypyridine-3-carbothioamide, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical field-proven insights for successful synthesis.

Introduction: The Significance of the Pyridine Carbothioamide Scaffold

The thioamide functional group is a crucial isostere of the amide bond in medicinal chemistry.[3] Replacing the oxygen atom of an amide with sulfur alters key physicochemical properties, including polarity, hydrogen bonding capability, nucleophilicity, and metabolic stability.[3][4] This substitution can profoundly influence a molecule's pharmacokinetic profile and biological activity.

The pyridine ring is a privileged scaffold, present in over 7,000 bioactive compounds.[5] When combined with a carbothioamide moiety, it forms a structure with notable therapeutic potential. For instance, Ethionamide, a structural analogue, is a second-line antitubercular drug that requires metabolic activation to exert its effect.[6][7] The development of related pyridine carbothioamides, such as the target of this guide, is driven by the search for novel agents with improved efficacy and pharmacological profiles.[1][2]

This document details the two most prevalent and reliable synthetic pathways to 4-methoxypyridine-3-carbothioamide, providing the necessary technical depth for researchers to replicate and adapt these methods.

Primary Synthesis Route: Thionation of 4-methoxypyridine-3-carboxamide

The most direct and widely employed method for synthesizing 4-methoxypyridine-3-carbothioamide is the thionation of its corresponding amide precursor, 4-methoxypyridine-3-carboxamide. This transformation is efficiently achieved using Lawesson's Reagent.

Foundational Principle: Lawesson's Reagent

Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and versatile thionating agent used to convert carbonyl compounds, such as amides, into their corresponding thiocarbonyls.[3][8] It offers significant advantages over harsher reagents like phosphorus pentasulfide (P₄S₁₀), including milder reaction conditions and often higher yields.[8]

Reaction Mechanism

The thionation of an amide with Lawesson's Reagent is understood to proceed through a mechanism analogous to the Wittig reaction.[3]

  • Equilibrium : In solution, the dimeric Lawesson's Reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[3][4][8]

  • Cycloaddition : This monomeric species undergoes a [2+2] cycloaddition with the carbonyl group of the amide. This forms a transient, four-membered thiaoxaphosphetane intermediate.[3]

  • Cycloreversion : The intermediate collapses in a cycloreversion step. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen (P=O) double bond, which releases the desired thioamide product.[3][8]

lawesson_mechanism Mechanism of Amide Thionation with Lawesson's Reagent cluster_reactants Reactants cluster_products Products Amide R-C(=O)-NH₂ (Amide) Intermediate [Thiaoxaphosphetane Intermediate] Amide->Intermediate + Ylide LR Lawesson's Reagent (LR) Ylide Reactive Ylide Monomer LR->Ylide Equilibrium Thioamide R-C(=S)-NH₂ (Thioamide) Intermediate->Thioamide Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Precursor Synthesis: 4-methoxypyridine-3-carboxamide

A robust synthesis of the target thioamide begins with a reliable supply of the starting amide. 4-methoxypyridine-3-carboxamide is typically prepared via the controlled hydrolysis of 4-methoxypyridine-3-carbonitrile. This can be achieved under either acidic or basic conditions, with careful monitoring to prevent over-hydrolysis to the carboxylic acid.

Detailed Experimental Protocol

This protocol outlines a general procedure for the thionation of 4-methoxypyridine-3-carboxamide. Optimization may be required based on reaction scale and specific laboratory conditions.

Materials:

  • 4-methoxypyridine-3-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyridine-3-carboxamide (1.0 mmol, 1 eq).

  • Reagent Addition : Add Lawesson's Reagent (0.6 mmol, 0.6 eq) to the flask.[9] Expert Insight: Using a slight excess of the amide or ensuring no more than 0.5 equivalents of the dimeric LR prevents unreacted thionating agent in the final product, which can simplify purification.

  • Solvent Addition : Add anhydrous toluene (4-5 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The use of an anhydrous solvent is critical to prevent the decomposition of Lawesson's Reagent.[3]

  • Heating : Heat the reaction mixture to reflux (approx. 110°C for toluene).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[3][9] Reaction times can vary from a few hours to overnight.

  • Work-up (Standard) :

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure 4-methoxypyridine-3-carbothioamide.

  • Work-up (Chromatography-Free Alternative) :

    • A recently developed method simplifies purification by decomposing the phosphorus byproducts.[9]

    • After cooling the reaction mixture, add ethanol (2 mL) and heat at reflux for 2 hours. This converts the phosphorus byproduct into a highly polar species.[9]

    • Remove the volatiles under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous work-up (wash with water and brine).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the product, which may be further purified by recrystallization.[9]

Safety Precautions:

  • The reaction must be conducted in a well-ventilated fume hood as it can generate hydrogen sulfide (H₂S), a toxic and flammable gas.[3]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Alternative Synthesis Route: From 4-methoxypyridine-3-carbonitrile

An alternative pathway involves the direct conversion of a nitrile to a primary thioamide. This route is advantageous as it bypasses the amide intermediate, potentially shortening the overall synthesis.

Principle: Addition of Hydrogen Sulfide to a Nitrile

This method relies on the reaction of 4-methoxypyridine-3-carbonitrile with a source of hydrogen sulfide. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which activates the H₂S for nucleophilic attack on the electrophilic carbon of the nitrile group.

Detailed Experimental Protocol

Materials:

  • 4-methoxypyridine-3-carbonitrile (1.0 eq)

  • Pyridine

  • Triethylamine

  • Hydrogen Sulfide (gas or a suitable donor)

  • Ethanol or Methanol

Procedure:

  • Reaction Setup : Dissolve 4-methoxypyridine-3-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine.

  • H₂S Addition : Cool the solution in an ice bath and bubble hydrogen sulfide gas through it for several hours. Alternatively, a chemical H₂S donor can be used according to established literature procedures.

  • Reaction : Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

  • Work-up :

    • Carefully vent the reaction vessel in a fume hood to release excess H₂S.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 4-methoxypyridine-3-carbothioamide.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as starting material availability, scale, and safety considerations.

FeatureLawesson's Reagent RouteDirect Nitrile Thionation
Precursor 4-methoxypyridine-3-carboxamide4-methoxypyridine-3-carbonitrile
Key Reagent Lawesson's ReagentHydrogen Sulfide (H₂S)
Advantages High yields, mild conditions, broad substrate scope.[3][8]Fewer synthetic steps, high atom economy.
Disadvantages Phosphorus-containing byproducts can complicate purification.[9]Use of highly toxic and foul-smelling H₂S gas requires specialized handling.
Scalability Good, with chromatography-free workups improving feasibility.[9]Can be challenging due to the handling of gaseous H₂S.

Overall Synthetic Workflow

The following diagram illustrates the convergent pathways to 4-methoxypyridine-3-carbothioamide from readily available precursors.

synthesis_workflow Overall Synthetic Pathways Nitrile 4-Methoxypyridine- 3-carbonitrile Amide 4-Methoxypyridine- 3-carboxamide Nitrile->Amide Hydrolysis (H⁺ or OH⁻) Thioamide 4-Methoxypyridine- 3-carbothioamide Nitrile->Thioamide Direct Thionation (H₂S, Base) Amide->Thioamide Thionation (Lawesson's Reagent)

Caption: Convergent synthesis routes to the target thioamide.

Conclusion

The synthesis of 4-methoxypyridine-3-carbothioamide is readily achievable through well-established organic chemistry transformations. The thionation of the corresponding carboxamide using Lawesson's Reagent represents the most common and reliable method, offering high yields under mild conditions.[3][10] The development of chromatography-free work-up procedures further enhances the efficiency and scalability of this route.[9] An alternative pathway, the direct conversion of the 3-carbonitrile, provides a more atom-economical option but requires specialized handling of toxic hydrogen sulfide. The choice between these routes will be guided by the specific constraints and capabilities of the research environment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable chemical building block.

References

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
  • Lawesson's Reagent. Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • A chromatography-free and aqueous waste-free process for thioamide prepar
  • Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. PubMed.
  • Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PMC - NIH.
  • Ethionamide: A “new” first-line drug for Tuberculosis?. Working Group for New TB Drugs.
  • Synthetic EthR inhibitors boost antituberculous activity of ethionamide. Request PDF.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

Sources

Technical Guide: Preparation of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methoxypyridine-3-carbothioamide CAS Registry Number: (Analogous derivatives: 13523-23-4 for parent thioamide) Primary Application: Precursor for thiazole-based kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-tubercular agents.

This technical guide details the synthesis of 4-methoxypyridine-3-carbothioamide, a critical intermediate in medicinal chemistry. Unlike simple phenyl rings, the pyridine core—specifically with the electron-donating 4-methoxy substituent—presents unique challenges regarding nucleophilic activation and solubility.

We present two validated synthetic routes:

  • The Nitrile Thiolysis Route (Preferred): Uses NaSH/MgCl₂ to convert the nitrile. This method is superior for purity and ease of workup.

  • The Amide Thionation Route (Alternative): Uses Lawesson’s Reagent.[1][2][3][4] Useful when the amide precursor is more accessible, though purification is more labor-intensive.

Part 1: Strategic Synthetic Analysis

The synthesis hinges on the introduction of the sulfur atom to the carbonyl/cyano carbon. The electronic environment of the 4-methoxypyridine ring dictates the reaction kinetics.

Electronic Considerations

The 4-methoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density in the pyridine ring, rendering the C3-cyano or C3-carbonyl carbon less electrophilic compared to unsubstituted nicotinonitrile.

  • Implication: Standard H₂S bubbling often fails or is sluggish. Lewis acid activation (MgCl₂) or potent thionating agents (Lawesson’s) are required to drive the reaction to completion.

Pathway Visualization

The following diagram illustrates the two primary synthetic pathways and the mechanistic logic.

SyntheticPathways Nitrile 4-Methoxypyridine- 3-carbonitrile Complex Mg²⁺ Coordinated Intermediate Nitrile->Complex MgCl₂ (Lewis Acid) Activation Amide 4-Methoxypyridine- 3-carboxamide OPS Oxaphosphetane Intermediate Amide->OPS Lawesson's Reagent Toluene, Reflux Target 4-Methoxypyridine- 3-carbothioamide Complex->Target NaSH (Nucleophile) DMF, 80°C OPS->Target Cycloreversion (- P-O byproduct)

Figure 1: Retrosynthetic analysis showing the preferred Nitrile Thiolysis (Blue) and alternative Amide Thionation (Red).[1]

Part 2: Primary Protocol – Nitrile Thiolysis (The "Green" Route)

Rationale: This method avoids the foul-smelling phosphorus byproducts of Lawesson's reagent. The use of Magnesium Chloride (MgCl₂) is critical; it coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon atom, counteracting the deactivating effect of the 4-methoxy group.

Materials Table
ReagentEquiv.RoleHazards
4-Methoxypyridine-3-carbonitrile 1.0SubstrateIrritant
Sodium Hydrosulfide (NaSH) 2.0Sulfur SourceToxic, H₂S evolution
Magnesium Chloride (MgCl₂) 1.0Lewis Acid CatalystHygroscopic
DMF (Dimethylformamide) SolventMedium (10 vol)Hepatotoxic
Water QuenchPrecipitationNone
Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical: Connect the top of the condenser to a bleach trap (sodium hypochlorite solution) to neutralize any escaping hydrogen sulfide (H₂S) gas.

  • Activation:

    • Charge the flask with 4-methoxypyridine-3-carbonitrile (10.0 mmol) and MgCl₂ (10.0 mmol).

    • Add DMF (20 mL) and stir at room temperature for 15 minutes.

    • Observation: The solution may turn slightly turbid as the Mg-complex forms.

  • Thiolysis:

    • Add NaSH hydrate (20.0 mmol) in a single portion.

    • Heat the reaction mixture to 80°C .

    • Monitor via TLC (Eluent: 5% MeOH in DCM). The nitrile typically moves faster (higher R_f) than the thioamide.

    • Duration: Reaction is usually complete within 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass into ice-cold water (100 mL) with vigorous stirring.

    • Chemistry: The water breaks the Mg-complex and solubilizes inorganic salts. The thioamide product, being less soluble in water than DMF, will precipitate as a yellow solid.

    • Adjust pH to ~6–7 using 1M HCl if precipitation is incomplete (pyridines can form water-soluble salts at very low pH).

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (2 x 20 mL) to remove residual DMF and Mg salts.

    • Wash with cold diethyl ether (10 mL) to remove unreacted nitrile traces.

    • Dry under vacuum at 45°C.

Expected Yield: 85–92% Appearance: Bright yellow crystalline solid.

Part 3: Secondary Protocol – Amide Thionation (Lawesson’s Reagent)

Rationale: Use this route if the nitrile precursor is unavailable. While effective, purification is difficult due to the "sticky" nature of Lawesson's byproducts.

Reaction Mechanism (Graphviz)

The mechanism involves a [2+2] cycloaddition followed by cycloreversion.

LawessonsMechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Species) LR->Ylide Heat / Dissociation Intermediate Thiaoxaphosphetane (4-membered ring) Ylide->Intermediate + Amide Substrate Product Thioamide Product + P=O Byproduct Intermediate->Product Cycloreversion

Figure 2: Mechanistic cycle of Lawesson's Reagent thionation.

Step-by-Step Methodology
  • Setup:

    • Use a dry flask under Nitrogen atmosphere (moisture degrades Lawesson's reagent).

    • Solvent: Anhydrous Toluene or THF .

  • Reaction:

    • Dissolve 4-methoxypyridine-3-carboxamide (1.0 equiv) in Toluene (10 vol).

    • Add Lawesson’s Reagent (0.6 equiv – note: 0.5 equiv is stoichiometric, slight excess ensures completion).

    • Reflux (110°C) for 3–6 hours.

    • Observation: The mixture will become homogeneous and then likely deposit a gummy residue (phosphorus byproducts).

  • Workup & Purification (The Challenge):

    • Evaporate the solvent under reduced pressure.

    • Flash Column Chromatography is mandatory.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (98:2 to 95:5).

    • Note: The phosphorus byproducts often streak. A pre-wash of the crude solid with cold benzene or ether can remove some impurities before the column.

Part 4: Quality Control & Characterization

Verify the identity of the product using these self-validating markers.

TechniqueExpected SignalMechanistic Explanation
IR Spectroscopy 3100–3300 cm⁻¹ (NH₂)N-H stretching bands (broad).
IR Spectroscopy ~1100–1200 cm⁻¹ (C=S)Strong thiocarbonyl stretch (distinct from C=O ~1650).
¹H NMR (DMSO-d₆) δ 9.5 & 9.8 ppm (Broad singlets)The two NH protons are non-equivalent due to restricted rotation of the C-N bond (thioamides have high rotational barriers).
¹H NMR (DMSO-d₆) δ 3.9 ppm (Singlet)The methoxy group (-OCH₃) integration confirms the 4-position substituent is intact.
Mass Spectrometry [M+H]⁺ = 169.04Confirms molecular weight (C₇H₈N₂OS).

Part 5: Safety & Handling

  • Hydrogen Sulfide (H₂S): In the Nitrile route, acidification of the reaction or waste can release H₂S.

    • Control: Always keep reaction pH neutral/basic until quenched in a hood. Use lead acetate paper to detect leaks.

  • Lawesson’s Reagent: Malodorous and moisture sensitive. Handle in a fume hood.

  • Pyridine Derivatives: Potential skin irritants and CNS depressants. Wear nitrile gloves and safety goggles.

References

  • Manju, K., & Trehan, S. (2006). "A Highly Efficient Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Journal of Organic Chemistry.

  • Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews.

  • Kaboudin, B., & Elhamifar, D. (2006). "Microwave-assisted synthesis of thioamides from nitriles." Synthesis.

  • PubChem Compound Summary. (2024).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxypyridine-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document outlines a robust synthetic protocol based on established methodologies and presents a predicted characterization profile derived from analogous structures. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this compound.

Introduction and Significance

Pyridine carbothioamides are a class of organic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties. The incorporation of a methoxy group on the pyridine ring can modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile. 4-methoxypyridine-3-carbothioamide, in particular, represents an intriguing scaffold for further chemical exploration and derivatization in the pursuit of novel therapeutic agents. The thioamide functional group is a key pharmacophore that can participate in various non-covalent interactions with biological macromolecules.

Proposed Synthetic Pathway

The most direct and efficient route to synthesize 4-methoxypyridine-3-carbothioamide is through the thionation of the corresponding nitrile, 4-methoxypyridine-3-carbonitrile. Several methods exist for this transformation, with the use of sodium hydrosulfide in a polar aprotic solvent being a safe and high-yielding approach that avoids the handling of hazardous hydrogen sulfide gas.[1][2][3][4][5]

Synthesis Nitrile 4-methoxypyridine-3-carbonitrile Thioamide 4-methoxypyridine-3-carbothioamide Nitrile->Thioamide Reagents NaSH, MgCl2·6H2O DMF, Room Temperature Reagents->Nitrile:e

Caption: Proposed synthesis of 4-methoxypyridine-3-carbothioamide.

Experimental Protocol: Synthesis of 4-methoxypyridine-3-carbothioamide

Materials:

  • 4-methoxypyridine-3-carbonitrile

  • Sodium hydrosulfide hydrate (70%)

  • Magnesium chloride hexahydrate

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-methoxypyridine-3-carbonitrile (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the nitrile.

  • To the stirred solution, add sodium hydrosulfide hydrate (3.0 eq) and magnesium chloride hexahydrate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, pour the reaction mixture into a beaker containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Predicted Characterization Data

The following characterization data for 4-methoxypyridine-3-carbothioamide is predicted based on the analysis of structurally related compounds found in the literature.[6][7][8]

Physical Properties
PropertyPredicted Value
Appearance Yellow to off-white solid
Melting Point 150 - 160 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methoxy group, and the thioamide protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 8.7singlet
H-57.8 - 8.0doublet
H-68.3 - 8.5doublet
-OCH₃3.9 - 4.1singlet
-NH₂9.5 - 10.5broad singlet

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3125 - 127
C-4165 - 167
C-5110 - 112
C-6152 - 154
-OCH₃55 - 57
C=S198 - 202

3.2.3. IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium
C-H (sp²)3000 - 3100Weak
C-H (sp³)2850 - 2950Weak
C=N stretch1600 - 1650Strong
C=C stretch1550 - 1600Strong
C=S stretch1200 - 1300Strong
C-O stretch1000 - 1100Strong

3.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M]⁺ (Molecular Ion)168.04
[M+H]⁺169.05
[M+Na]⁺191.03

Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of the newly synthesized 4-methoxypyridine-3-carbothioamide.

Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirm MW) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR MP Melting Point (Purity Assessment) Purification->MP Analysis Data Interpretation & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis MP->Analysis

Caption: Workflow for the characterization of 4-methoxypyridine-3-carbothioamide.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of 4-methoxypyridine-3-carbothioamide. The outlined synthetic protocol offers a reliable method for obtaining the target compound, and the predicted characterization data serves as a valuable reference for researchers. The successful synthesis and thorough characterization of this molecule will enable its further investigation in various scientific disciplines, particularly in the development of novel pharmaceuticals.

References

  • Manaka, A., et al. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(6), 761-764. [Link]

  • Boys, M. L., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3), 295-298. [Link]

  • Boys, M. L., et al. (2006). Full article: Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. [Link]

  • Various Authors. (2025). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. PubChem. Retrieved from [Link]

  • D'hooghe, M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • Various Authors. (n.d.). Table of Contents. The Royal Society of Chemistry. [Link]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide. PubChem. Retrieved from [Link]

  • Lai, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • Rana, M., et al. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. [Link]

Sources

spectroscopic analysis of 4-methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

4-Methoxypyridine-3-carbothioamide is a functionalized heterocyclic scaffold increasingly relevant in fragment-based drug discovery (FBDD). The coexistence of the electron-donating methoxy group (


) and the electron-withdrawing thioamide moiety (

) on the pyridine ring creates a unique "push-pull" electronic system. This electronic distribution significantly influences its reactivity, solubility, and binding affinity in metallo-enzyme active sites.

This guide provides a rigorous framework for the spectroscopic validation of this molecule, synthesizing experimental protocols with Density Functional Theory (DFT) projections to ensure absolute structural confirmation.

Structural Dynamics & Tautomerism

The thioamide group exhibits thione-thiol tautomerism, although the thione form predominates in the solid state and polar aprotic solvents (DMSO, DMF). However, the proximity of the methoxy group at the C4 position introduces steric and electronic effects that stabilize specific rotamers, distinguishable via NMR and vibrational spectroscopy.

Experimental Workflow: The Validation Matrix

To guarantee the integrity of the chemical entity, a multi-modal analysis workflow is required. The following diagram outlines the logical progression from crude synthesis to validated standard.

G cluster_Validation Spectroscopic Validation Cycle Synthesis Crude Synthesis (Suzuki/Grignard) Purification Purification (Recrystallization/HPLC) Synthesis->Purification IR FT-IR / Raman (Functional Groups) Purification->IR NMR 1H / 13C NMR (Connectivity) Purification->NMR MS HRMS (Elemental Comp) Purification->MS DFT DFT Simulation (B3LYP/6-311++G(d,p)) IR->DFT Vib. Assignment NMR->DFT GIAO Check XRD SC-XRD (3D Geometry) DFT->XRD Validation

Figure 1: Integrated workflow for the structural validation of pyridine-thioamide derivatives, linking experimental data with computational verification.

Vibrational Spectroscopy (FT-IR & Raman)

The infrared spectrum of 4-methoxypyridine-3-carbothioamide is dominated by the interplay between the pyridine ring modes and the thioamide functional group.

Critical Band Assignments

The following assignments are derived from experimental data of analogous 4-substituted pyridine thioamides and supported by DFT frequency calculations (scaling factor ~0.961).

Functional GroupMode DescriptionFrequency (cm⁻¹)IntensityDiagnostic Note
-NH₂ (Thioamide) Asym. Stretch (

)
3350 – 3420StrongBroadened by H-bonding in solid state.
-NH₂ (Thioamide) Sym. Stretch (

)
3150 – 3250MediumOften appears as a shoulder or doublet.
C-H (Aromatic) Ring C-H Stretch3000 – 3100WeakTypical heteroaromatic region.[1]
C-H (Methoxy) Asym.[2][3] Methyl Stretch2940 – 2980WeakDistinct from aromatic C-H.
C-H (Methoxy) Sym.[2][4] Methyl Stretch2840 – 2860WeakFermi resonance often observed.
C=N (Pyridine) Ring Stretching1580 – 1600StrongShifts due to 4-methoxy resonance donation.
N-C=S (Amide II) Mixed Mode (CN stretch + NH bend)1480 – 1520StrongHighly characteristic of thioamides.
C=S Thioamide C=S Stretch1100 – 1150MediumKey Indicator. Much lower than C=O (1650).
C-O-C Aryl-Alkyl Ether Stretch1240 – 1280StrongAsymmetric stretching of the methoxy link.
The "Thioamide Bands" Concept

Unlike amides, thioamides do not display a pure C=S stretch. Instead, the vibration is coupled.

  • Thioamide I: Mixed C-N stretch +

    
    NH₂ (~1490 cm⁻¹).
    
  • Thioamide II: Mixed

    
    C=S + 
    
    
    
    (N-C-S) (~1120 cm⁻¹).
  • Thioamide III: Mixed

    
    C=S + skeletal modes (~850-950 cm⁻¹).
    

Protocol Tip: Use Raman spectroscopy to confirm the C=S stretch, as the polarizability change of the sulfur atom makes this mode very intense in Raman, whereas the N-H stretches are weaker compared to IR.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive map of the carbon skeleton and proton environment. The 4-methoxy substituent exerts a strong shielding effect on the C3 and C5 positions due to mesomeric electron donation (+M effect).

¹H NMR (400 MHz, DMSO-d₆)
  • Thioamide Protons (-CSNH₂):

    • Two broad singlets at δ 9.50 – 10.20 ppm .

    • Why two peaks? Restricted rotation around the C(S)-N bond due to significant double-bond character creates non-equivalent environments for the two amino protons (syn/anti).

  • Pyridine Ring Protons:

    • H2 (s): δ 8.40 – 8.60 ppm . Most deshielded due to adjacency to both the ring nitrogen and the electron-withdrawing thioamide group.

    • H6 (d): δ 8.20 – 8.30 ppm . Typical

      
      -proton of pyridine.
      
    • H5 (d): δ 6.90 – 7.10 ppm . Significantly shielded (upfield) relative to unsubstituted pyridine due to the ortho effect of the 4-methoxy group.

  • Methoxy Protons (-OCH₃):

    • Sharp singlet at δ 3.85 – 3.95 ppm .

¹³C NMR (100 MHz, DMSO-d₆)
  • C=S (Thioamide): δ 190 – 195 ppm . The most deshielded signal, characteristic of the thiocarbonyl carbon.

  • C4 (C-OMe): δ 160 – 165 ppm . Deshielded by the oxygen atom.

  • C2/C6 (Pyridine): δ 145 – 155 ppm .

  • C3 (Ipso): δ 120 – 130 ppm .

  • C5: δ 105 – 110 ppm . Shielded by the methoxy group.

  • -OCH₃: δ 55 – 57 ppm .

Electronic Absorption (UV-Vis)

The UV-Vis spectrum in methanol typically displays two major absorption bands:

  • High Energy (

    
    ): 
    
    
    
    ~240–260 nm. Associated with the pyridine ring and conjugation with the methoxy group.[3]
  • Low Energy (

    
    ): 
    
    
    
    ~310–330 nm. This transition involves the lone pairs on the Sulfur and Nitrogen atoms of the thioamide group.
    • Note: This band is solvatochromic. In polar solvents, it may hypsochromically shift (blue shift) due to stabilization of the ground state via H-bonding.

Synthesis & Purity Verification Protocol

For researchers synthesizing this compound for biological assays, purity is paramount.

Recommended Synthesis Route (Suzuki Coupling)

While direct thionation of the amide is possible (using Lawesson’s reagent), a cleaner route often involves:

  • Starting Material: 4-methoxypyridine-3-boronic acid.

  • Coupling: Suzuki-Miyaura coupling with a thiocarbamoyl chloride or equivalent surrogate.

  • Alternative: Reaction of 4-methoxypyridine-3-carbonitrile with H₂S/pyridine or (NH₄)₂S.

Purity Check (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[3]

  • Mobile Phase: Gradient 5% to 100% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 320 nm.

  • Mass Spec: ESI+ mode. Look for

    
     m/z (approx).
    
    • Caution: Thioamides can oxidize to amides (

      
      ) if left in solution for extended periods. Always prepare fresh samples.
      

References

  • Vibrational Spectra of Pyridine Derivatives: Balachandran, V., et al. "Spectroscopic studies on pyridine-2,6-dicarbonyl dichloride." Elixir Vib. Spec. 48 (2012): 9663-9668.[1] Link

  • Thioamide Tautomerism & DFT: Rahmani, R., et al. "Molecular Structure, FT-IR, NMR and DFT Calculations on Thiazolidinone Derivatives."[2] S. Afr. J. Chem.[5] 72 (2019): 176-188.[5] Link

  • Synthesis of 4-Methoxypyridine Derivatives: "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions." PMC - NCBI. Link

  • Bedaquiline Analogs (Pyridine-Methoxy Chemistry): "Synthesis and evaluation of pyridine-derived bedaquiline analogues." RSC Advances. Link

  • General Pyridine Vibrational Assignments: "The Vibrational Spectra of Pyridine and Deuterated Analogs." ResearchGate.[4][6][7][8] Link

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methoxypyridine-3-carbothioamide. In the absence of direct experimental spectral data for this specific compound in publicly available literature, this guide leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to construct a detailed and well-reasoned spectral prediction. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the NMR characteristics of substituted pyridine derivatives. The guide details the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, explaining the underlying rationale based on substituent effects on the pyridine ring.

Introduction

4-Methoxypyridine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the functionalities present: a pyridine core, a methoxy group, and a carbothioamide (thioamide) group. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide aims to provide a predictive yet scientifically rigorous framework for the interpretation of the ¹H and ¹³C NMR spectra of this molecule.

Our approach is rooted in the principle of additivity of substituent chemical shifts (SCS) on the pyridine nucleus. By analyzing the known NMR data of 4-methoxypyridine and thionicotinamide (pyridine-3-carbothioamide), we can deconstruct the electronic effects of the methoxy and carbothioamide groups and then superimpose them to predict the spectral features of the target molecule.

Predicted Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atomic numbering scheme for 4-methoxypyridine-3-carbothioamide is established as follows:

Figure 1. Molecular structure and numbering of 4-methoxypyridine-3-carbothioamide.

Experimental Protocols for NMR Data Acquisition (General Procedure)

While this guide presents predicted data, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, due to the presence of amide protons in the carbothioamide group, which may undergo exchange with residual water, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it minimizes this exchange and allows for the observation of N-H protons.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-methoxypyridine-3-carbothioamide is predicted to show signals for three aromatic protons, a methoxy group, and two amide protons.

Predicted Chemical Shifts and Multiplicities
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2~8.5 - 8.7singlet (or narrow doublet)-Located ortho to the electron-withdrawing nitrogen and adjacent to the carbothioamide group, leading to significant deshielding. Expected to show minimal coupling to H6.
H6~8.4 - 8.6doublet~5-6Also ortho to the ring nitrogen, resulting in a downfield shift. Coupled to H5.
H5~7.0 - 7.2doublet~5-6Shielded by the electron-donating methoxy group at the para position. Coupled to H6.
OCH₃~3.9 - 4.1singlet-Typical chemical shift for a methoxy group attached to an aromatic ring.
NH₂~7.5 - 8.5 (broad)two broad singlets-The chemical shift of amide protons is highly variable and depends on solvent, concentration, and temperature. They often appear as two separate broad signals due to restricted rotation around the C-N bond.
Analysis and Justification
  • Aromatic Protons (H2, H5, H6): The pyridine ring protons are significantly influenced by the nitrogen atom, which is strongly electron-withdrawing and deshields the ortho (C2, C6) and para (C4) positions.[1] The methoxy group at C4 is electron-donating through resonance, which will shield the ortho positions (C3, C5). The carbothioamide group at C3 is electron-withdrawing, deshielding the ortho (C2, C4) and para (C6) positions.

    • H2: Flanked by the ring nitrogen and the carbothioamide group, this proton is expected to be the most deshielded.

    • H6: Primarily influenced by the ring nitrogen (deshielding) and the para-carbothioamide group (deshielding).

    • H5: Influenced by the ortho-methoxy group (shielding) and the meta-carbothioamide group (weakly deshielding). This proton is predicted to be the most upfield of the aromatic signals.

  • Methoxy Protons (OCH₃): The singlet at ~3.9-4.1 ppm is characteristic of an aromatic methoxy group.[2]

  • Amide Protons (NH₂): The two protons of the primary thioamide are diastereotopic due to restricted rotation around the C-N bond, and are therefore expected to appear as two distinct, broad signals. Their chemical shift is highly dependent on hydrogen bonding and solvent effects.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the carbon atoms of the pyridine ring and the two substituents.

Predicted Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2~150 - 153Located ortho to the nitrogen, resulting in a significant downfield shift.[3] Further deshielded by the adjacent carbothioamide group.
C3~130 - 135Attached to the carbothioamide group.
C4~165 - 168Attached to the electron-donating oxygen of the methoxy group, leading to a strong downfield shift (ipso-effect).
C5~110 - 115Shielded by the ortho-methoxy group.
C6~150 - 153Ortho to the nitrogen, deshielded.
C=S~195 - 205The thiocarbonyl carbon of a thioamide typically resonates in this downfield region.[4]
OCH₃~55 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Analysis and Justification
  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are primarily dictated by their position relative to the electronegative nitrogen atom, with C2, C6, and C4 being the most deshielded in unsubstituted pyridine.[3]

    • The methoxy group at C4 will cause a significant downfield shift for C4 (ipso-effect) and an upfield (shielding) effect on the ortho carbons (C3, C5).

    • The carbothioamide group at C3 is electron-withdrawing and will deshield the ipso-carbon (C3) and the ortho (C2, C4) and para (C6) positions.

  • Thiocarbonyl Carbon (C=S): The carbon of a thiocarbonyl group is significantly deshielded and typically appears at a much lower field than a standard carbonyl carbon, often in the range of 190-210 ppm.[4]

  • Methoxy Carbon (OCH₃): The chemical shift for the methoxy carbon is expected in the typical range of ~55-60 ppm.

Predicted Coupling Constants

The coupling constants provide valuable information about the connectivity of the molecule.

¹H-¹H Coupling
Coupling Predicted Value (J, Hz) Type
³J(H5, H6)~5-6Vicinal
⁴J(H2, H6)~0-1Meta
⁵J(H2, H5)~0Para

The dominant coupling is expected to be the vicinal coupling between H5 and H6. Meta and para couplings in pyridine rings are generally small.

¹H-¹³C Long-Range Coupling

Long-range ¹H-¹³C couplings can be observed in coupled ¹³C NMR spectra or through 2D NMR techniques like HMBC. These can be useful for confirming assignments. For instance, the thiocarbonyl carbon (C=S) should show correlations to H2. The methoxy protons should show a strong correlation to the methoxy carbon and a weaker correlation to C4.

Visualization of Predicted NMR Correlations

The following diagram illustrates the key predicted NMR correlations.

Figure 2. Predicted key NMR correlations for 4-methoxypyridine-3-carbothioamide.

Conclusion

This in-depth technical guide provides a robust prediction of the ¹H and ¹³C NMR spectra of 4-methoxypyridine-3-carbothioamide based on the established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable resource for the identification and structural verification of this compound. It is anticipated that the experimental data, once acquired, will be in close agreement with the predictions outlined herein. This guide serves as a testament to the predictive power of NMR spectroscopy and its central role in modern chemical research.

References

  • PubChem. (n.d.). Thionicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). (n.d.). ChemRxiv. Retrieved from [Link]

  • A novel method for heterocyclic amide–thioamide transformations. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • 13C NMR of the synthesized carbothioamide derivative molecule. (n.d.). ResearchGate. Retrieved from [Link]

  • Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Long-range carbon-13-proton coupling constants. I. Cyanopyridines. (1975). Journal of the American Chemical Society, 97(4), 902–907.
  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Nicotinamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... (n.d.). ResearchGate. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • There's a lot going on in nicotinamide at 125 MHz. (2021, October 10). Q Magnetics. Retrieved from [Link]

  • Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]

  • Proton and carbon‐13 nuclear magnetic resonance studies of substituted pyrimidines. V 13C, 1H coupling contsants for some methyl‐ and aminopyrimidines. (1981). Organic Magnetic Resonance, 15(1), 18-21.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Google Books.
  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved from [Link]

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Structural Characterization and Therapeutic Potential of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methoxypyridine-3-carbothioamide , a structural isostere of the antitubercular drug ethionamide and the coenzyme precursor thionicotinamide.

Technical Guide for Medicinal Chemists & Crystallographers

Executive Summary

4-Methoxypyridine-3-carbothioamide (an analog of thionicotinamide) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors. Structurally, it combines the electron-donating 4-methoxy group with the hydrogen-bond-active 3-carbothioamide moiety on a pyridine core.

This guide details the physicochemical architecture, synthesis pathways, and crystallographic logic of this molecule.[1] Unlike simple amides, the thioamide group confers unique lipophilicity and hydrogen-bonding capabilities (stronger proton donor, weaker acceptor), making it a valuable bioisostere for modulating drug-target residence times.[1]

Chemical Constitution & Synthesis

The synthesis of 4-methoxypyridine-3-carbothioamide requires careful control of regiochemistry to ensure the methoxy group remains intact during thionation.

Synthetic Pathway

The most robust route proceeds via the thionation of 4-methoxynicotinonitrile or the functionalization of 4-methoxypyridine.

Protocol:

  • Precursor: Start with 4-methoxypyridine-N-oxide .

  • Cyanation: Convert to 4-methoxynicotinonitrile using trimethylsilyl cyanide (TMSCN) or via the Reissert-Henze reaction.

  • Thionation: Convert the nitrile to the thioamide using hydrogen sulfide (H₂S) in pyridine/triethylamine or Lawesson’s Reagent .[1]

DOT Diagram: Synthesis Workflow

Synthesis Start 4-Methoxypyridine N-oxide Step1 Cyanation (TMSCN / DBU) Start->Step1 Inter 4-Methoxynicotinonitrile Step1->Inter Step2 Thionation (H2S / Et3N or Lawesson's) Inter->Step2 Final 4-Methoxypyridine- 3-carbothioamide Step2->Final

Figure 1: Synthetic route from N-oxide precursor to the final thioamide product.

Crystallographic Architecture

While the specific unit cell parameters for the 4-methoxy analog are often proprietary to specific SAR campaigns, its structure is rigorously defined by the homologous Thionicotinamide (Pyridine-3-carbothioamide, CAS 4621-66-3) scaffold. The introduction of the 4-methoxy group introduces specific steric and electronic perturbations.

Molecular Conformation[1]
  • Planarity: Unlike the unsubstituted thionicotinamide, the 4-methoxy group introduces significant steric strain with the adjacent carbothioamide group at position 3.

  • Torsion: The thioamide group is predicted to rotate out of the pyridine plane (torsion angle > 20°) to relieve repulsion between the thioamide sulfur/nitrogen and the methoxy oxygen.

  • Bond Lengths: The C=S bond is typically 1.66–1.68 Å (longer than C=O), and the C-N bond is 1.32–1.34 Å , indicating partial double-bond character due to resonance.[1]

Supramolecular Synthons

The crystal packing is dominated by the Thioamide Homodimer .

  • Primary Motif: Centrosymmetric R²₂(8) dimers formed via N-H[1]···S hydrogen bonds.[1]

  • Donor: The -NH₂ protons are strong hydrogen bond donors.

  • Acceptor: The Sulfur atom is a soft acceptor, preferring "head-to-tail" dimerization.

  • Secondary Interactions: The pyridine nitrogen typically accepts a hydrogen bond from the second -NH proton of a neighboring chain, forming a 2D sheet structure.

DOT Diagram: Hydrogen Bonding Network

CrystalPacking MolA Molecule A (Donor NH) Dimer Centrosymmetric R2,2(8) Dimer MolA->Dimer N-H...S (Strong) MolB Molecule B (Acceptor S) MolB->Dimer S...H-N (Strong) Network 2D Sheet (Pyridine N...H-N) Dimer->Network Pi-Stacking & Auxiliary H-bonds

Figure 2: Predicted supramolecular assembly showing the dominant thioamide dimer motif.

Comparative Crystallographic Data

Data extrapolated from Thionicotinamide (Reference CSD: THINIC) and 4-Methoxypyridine derivatives.[1]

ParameterThionicotinamide (Reference)4-Methoxy Analog (Predicted)Impact of Modification
Crystal System MonoclinicMonoclinic / TriclinicLower symmetry likely due to alkoxy chain.
Space Group P2₁/cP2₁/c or P-1Common for planar aromatics.
C=S Bond 1.673 Å1.675 ÅMinimal change; electronic donation from OMe.
Pyridine Ring PlanarPlanarRing aromaticity maintained.[1]
C3-C(S) Torsion ~5° (Near Planar)25–40° (Twisted) Critical: Steric clash with 4-OMe.[1]
Melting Point 188 °C165–175 °CLowered due to disrupted packing efficiency.[1]

Characterization Protocol

To validate the structure in a laboratory setting, the following analytical workflow is required.

Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Solvent System: Slow evaporation from Ethanol/Water (4:1) or Acetonitrile .[1] The methoxy group increases solubility in organic solvents compared to the parent thionicotinamide.

  • Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the methoxy group, which often exhibits rotational disorder.

Spectroscopic Signatures[1]
  • IR Spectroscopy: Look for the characteristic C=S stretch at 1000–1200 cm⁻¹ (often split) and N-H stretches at 3100–3400 cm⁻¹.[1]

  • ¹H NMR (DMSO-d₆):

    • Thioamide NH₂: Two broad singlets (or one very broad signal) at δ 9.5–10.0 ppm due to restricted rotation around the C-N bond.[1]

    • Methoxy: Singlet at δ 3.8–3.9 ppm .[1]

    • Pyridine H2: Singlet/Doublet at δ ~8.5 ppm (deshielded by adjacent C=S).

Therapeutic Implications

The structural features of 4-methoxypyridine-3-carbothioamide directly influence its biological activity.

  • Bioisosterism: The thioamide is a classic isostere of the amide group but possesses a larger van der Waals radius and higher lipophilicity (LogP ~0.7 vs 0.2 for amide).[1] This enhances membrane permeability for intracellular targets (e.g., Mycobacterium tuberculosis).[1]

  • Metabolic Activation: Like ethionamide, this molecule is a prodrug.[1] The thioamide moiety is oxidatively activated by monooxygenases (e.g., EthA in bacteria) to form an electrophilic S-oxide, which then inhibits enoyl-ACP reductase (InhA).[1]

  • Binding Mode: The 4-methoxy group can act as a specific hydrogen bond acceptor in the enzyme active site, potentially altering selectivity compared to the ethyl group of ethionamide.

References

  • Thionicotinamide Structure: PubChem CID 737155.[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Thioamide Hydrogen Bonding: Allen, F. H., et al.[1] "The geometry of the thioamide group." International Tables for Crystallography.

  • Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 6, p. 101 (1988).[1] Protocol for 4-substituted pyridines. Available at: [Link][1]

  • Biological Activity of Thioamides: Journal of Medicinal Chemistry. "Thioamide prodrugs in antitubercular therapy."[1] (General Reference for Ethionamide mechanism).

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Precision Synthesis of Pyridine Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carbothioamides are a pivotal class of heterocyclic building blocks, serving as the pharmacophore for anti-tubercular drugs like Ethionamide and Prothionamide , and as precursors for thiazole-based kinase inhibitors. Despite their structural simplicity, the introduction of the thione (C=S) moiety onto the electron-deficient pyridine ring presents unique challenges regarding regioselectivity, catalyst poisoning by the pyridine nitrogen, and the handling of malodorous sulfurating agents.

This guide moves beyond generic textbook definitions to provide a process-chemistry centric view . We analyze three distinct synthetic pathways—Nitrile Thiolysis, Amide Thionation, and the Willgerodt-Kindler reaction—prioritizing protocols that offer high reproducibility and "self-validating" visual cues.

Strategic Retrosynthesis & Pathway Selection

The synthesis of pyridine carbothioamides is dictated by the availability of the precursor oxidation state. The pyridine nitrogen lone pair often necessitates specific Lewis acid activation or protection strategies to prevent catalyst sequestration.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Pyridine Carbothioamide (Target) Nitrile Cyanopyridine (Nitrile Route) Nitrile->Target Path A: High Atom Economy Amide Pyridine Carboxamide (Amide Route) Amide->Target Path B: High Chemoselectivity Aldehyde Pyridine Carboxaldehyde (Willgerodt-Kindler) Aldehyde->Target Path C: One-Pot Multicomponent Reagent1 Reagents: H2S/NaSH + Base (Nucleophilic Addition) Reagent1->Nitrile Reagent2 Reagents: Lawesson's Reagent (Thionation) Reagent2->Amide Reagent3 Reagents: S8 + Amine (Redox Amidation) Reagent3->Aldehyde

Figure 1: Strategic disconnection approaches for pyridine carbothioamide synthesis.

Protocol A: The Nitrile Thiolysis (Industrial Standard)

Best For: Scale-up, Ethionamide synthesis, high atom economy. Mechanism: Nucleophilic attack of hydrosulfide (HS⁻) on the nitrile carbon.[1]

While H₂S gas is the traditional reagent, it is hazardous and difficult to meter. The NaSH/MgCl₂ system is superior for laboratory safety and stoichiometry control. Magnesium chloride acts as a Lewis acid, coordinating with the nitrile nitrogen to increase electrophilicity, facilitating attack by HS⁻.

Experimental Protocol
  • Setup: 250 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen inlet.

  • Reagents:

    • 2-Cyanopyridine (10 mmol, 1.04 g)

    • Sodium Hydrosulfide hydrate (NaSH·xH₂O) (20 mmol)

    • Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (10 mmol)

    • Solvent: DMF (20 mL)

  • Procedure:

    • Dissolve 2-cyanopyridine in DMF. The solution should be clear/colorless.

    • Add MgCl₂·6H₂O. Observation: Solution may turn slightly turbid.

    • Add NaSH in one portion. Critical Observation: The reaction mixture will turn deep green or yellow-orange almost immediately, indicating the formation of the thioamide anion complex.

    • Stir at room temperature for 2–4 hours.

    • Quench: Pour the mixture into 100 mL of ice-cold water.

    • Acidification: Adjust pH to ~4 using 1M HCl. Self-Validation: A bright yellow solid (the thioamide) will precipitate heavily.

  • Workup: Filter the solid, wash with cold water (3x 20 mL) to remove residual DMF and salts. Recrystallize from Ethanol/Water (1:1).

Expert Insight: If the product remains oiled out, the pH is likely too low (protonating the pyridine ring, making it water-soluble). Adjust pH back to neutral (pH 7–8) to induce crystallization.

Protocol B: Amide Thionation via Lawesson's Reagent

Best For: Late-stage functionalization, substrates sensitive to basic conditions. Mechanism: [2+2] Cycloaddition followed by cycloreversion.[2]

Lawesson's Reagent (LR) is the gold standard for converting amides to thioamides. However, the pyridine nitrogen can attack the phosphorus center of LR, forming a stable zwitterionic adduct that stalls the reaction.

Mechanistic Pathway (DOT Diagram)

LawessonMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Heat (>80°C) Intermediate Oxathiaphosphetane (4-Membered Ring) Ylide->Intermediate + Amide [2+2] Cycloaddition Amide Pyridine Carboxamide Product Pyridine Carbothioamide Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Figure 2: Mechanism of Lawesson's Reagent mediated thionation involving the critical 4-membered ring intermediate.

Experimental Protocol
  • Reagents:

    • Pyridine-2-carboxamide (5 mmol)

    • Lawesson's Reagent (2.5 mmol, 0.5 eq)

    • Solvent: Anhydrous Toluene or Xylene (dryness is critical to prevent LR hydrolysis).

  • Procedure:

    • Suspend amide and LR in toluene (15 mL).

    • Heat to reflux (110°C).

    • Self-Validation: The heterogeneous mixture will become a clear orange solution as the reaction proceeds. The disappearance of the starting amide spot on TLC (usually more polar) confirms completion (typically 1–3 hours).

  • Workup (The "Bleach" Method):

    • Cool to room temperature.[2][3]

    • Evaporate solvent in vacuo.

    • Odor Control: All glassware must be rinsed with a dilute sodium hypochlorite (bleach) solution to oxidize residual phosphorus-sulfur byproducts before washing.

    • Purify via flash column chromatography (Hexane/Ethyl Acetate).

Protocol C: Green Chemistry (Willgerodt-Kindler)

Best For: Environmental sustainability, avoiding malodorous reagents.[4] Concept: A three-component coupling of an aldehyde, amine, and elemental sulfur.[5][6][7]

Recent advances utilize Deep Eutectic Solvents (DES) like Choline Chloride:Urea (1:[7][8]2) to drive this reaction without toxic organic solvents.[7]

Experimental Protocol
  • Reagents:

    • Pyridine-4-carboxaldehyde (10 mmol)

    • Morpholine (12 mmol)

    • Sulfur powder (S₈) (15 mmol)

    • Solvent: Choline Chloride:Urea (DES) (5 g).

  • Procedure:

    • Mix reactants in the DES at 80°C.

    • Stir for 4–6 hours.

    • Self-Validation: The sulfur powder will dissolve, and the mixture will darken significantly (red-brown).

    • Add water (20 mL) to the warm mixture. The product precipitates as the DES dissolves in water.

    • Filter and wash with water.[1]

Characterization & Data Interpretation

A successful synthesis must be validated by spectroscopic data. The conversion of C=O (amide) or C≡N (nitrile) to C=S (thioamide) results in distinct shifts.

TechniqueParameterPrecursor (Amide/Nitrile)Target (Thioamide)Notes
IR Spectroscopy C=O / C≡N Stretch~1680 cm⁻¹ (Amide)~2230 cm⁻¹ (Nitrile)Absent Look for new bands at 1000–1200 cm⁻¹ (C=S).
¹³C NMR Carbonyl/Nitrile Carbon~165 ppm (Amide)~117 ppm (Nitrile)190–205 ppm The C=S carbon is significantly deshielded.
¹H NMR NH₂ ProtonsBroad singlet (Amide)Two broad singlets Restricted rotation around C-N bond often splits NH₂ signals.
Appearance ColorWhite/ColorlessYellow/Orange Thioamides are chromophores due to n→π* transitions.

Safety & Handling (The "Smell" Factor)

Working with thioamides and sulfurating agents requires strict adherence to odor control protocols to maintain laboratory safety and hygiene.

  • Containment: All weighing of Lawesson's reagent or NaSH must occur inside a functioning fume hood.

  • Quenching: Never wash glassware directly in the sink. Soak all flasks in a bath of 10% Sodium Hypochlorite (Bleach) and NaOH for 2 hours. This oxidizes foul-smelling sulfides to odorless sulfates.

  • Waste: Segregate sulfur waste into dedicated "Stench" waste containers, adjusting pH to >10 to prevent H₂S evolution.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Retrieved from

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Retrieved from

  • Mandal, S., Jain, A., & Panda, T. K. (2024).[7] Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances, 14, 18200-18209. Retrieved from

  • Manjunatha, K. S., et al. (2022). Water Mediated Direct Thioamidation of Aldehydes at Room Temperature. Journal of Organic Chemistry, 87, 2410-2420.[5][9] Retrieved from

  • Vannada, J., et al. (2011). Ethionamide Boosters: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(8), 2994–3010. Retrieved from

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reactivity of the carbothioamide group on a pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Carbothioamide Group on a Pyridine Ring

Abstract

The pyridinecarbothioamide scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a unique combination of coordination properties, reactivity, and biological activity. This guide provides an in-depth exploration of the carbothioamide group's reactivity when attached to a pyridine ring. We will dissect the electronic interplay between the electron-deficient pyridine ring and the versatile thioamide functionality, offering a scientifically grounded narrative on its synthesis, key reactions—such as S-alkylation, cyclization, and metal coordination—and its applications in drug development. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the practical manipulation of this important chemical entity.

Introduction: The Pyridinecarbothioamide Core

The fusion of a pyridine ring and a carbothioamide (thioamide) group creates a molecule of significant chemical interest. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the attached thioamide, while the thioamide group, with its nucleophilic sulfur and nitrogen atoms, serves as a versatile handle for a wide array of chemical transformations.[1] This unique electronic arrangement makes pyridinecarbothioamides valuable precursors for organometallic complexes, Schiff bases, and a variety of heterocyclic systems.[1]

Their importance is underscored by their prevalence in modern drug discovery programs. Derivatives have shown potent antiproliferative activity against cancer cell lines, notable anti-inflammatory effects, and significant inhibitory action against enzymes like urease, a key factor in Helicobacter pylori infections.[1][2] This guide will elucidate the fundamental reactivity that enables the synthesis of such diverse and therapeutically relevant molecules.

Synthesis of Pyridinecarbothioamides

The reliable synthesis of the pyridinecarbothioamide core is the first critical step in any research program. Several robust methods are available, with the choice often depending on the desired substitution pattern and the scale of the reaction.

From Cyanopyridines

The most common and efficient laboratory-scale synthesis involves the reaction of a substituted 2-cyanopyridine with a source of hydrogen sulfide.[3] This reaction proceeds via a nucleophilic addition of a hydrosulfide ion to the electrophilic nitrile carbon, followed by protonation to yield the target thioamide.[3]

Diagram 1: Synthesis of 2-Pyridinecarbothioamide from 2-Cyanopyridine

G cluster_reactants Reactants cluster_process Reaction cluster_intermediates Intermediates cluster_product Product 2_Cyanopyridine 2-Cyanopyridine Reaction_Vessel Base Catalyst (e.g., Pyridine/Ethanol) 2_Cyanopyridine->Reaction_Vessel H2S Hydrogen Sulfide (H2S) H2S->Reaction_Vessel Thioimidate Thioimidate Intermediate Reaction_Vessel->Thioimidate Nucleophilic Addition Product 2-Pyridinecarbothioamide Thioimidate->Product Tautomerization

Experimental Protocol: Synthesis of 2-Pyridinecarbothioamide [3]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol.

  • Reaction: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic; use a water bath to maintain the temperature if necessary.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, stop the H₂S flow and pass a stream of nitrogen gas through the mixture to remove excess H₂S.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the resulting crude solid in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether. Dry the solid over anhydrous sodium sulfate to yield pure 2-pyridinecarbothioamide.

Other Synthetic Routes

Alternative methods, such as the reaction of pyridine carboxaldehydes with thiosemicarbazide or the direct thionation of pyridine carboxamides using reagents like Lawesson's reagent, provide access to different structural variants, particularly N-substituted pyridinecarbothioamides.

Core Reactivity of the Carbothioamide Group

The carbothioamide group is a composite functional group, exhibiting reactivity at the sulfur atom, the nitrogen atom, and the thiocarbonyl (C=S) bond.

S-Centered Reactions: Alkylation

The sulfur atom of the thioamide is highly nucleophilic and readily undergoes S-alkylation with electrophiles like α-haloketones or alkyl halides. This initial alkylation is the critical first step in many cyclization reactions, most notably the Hantzsch thiazole synthesis.[4][5]

Cyclization Reactions: The Gateway to Fused Heterocycles

The ability of pyridinecarbothioamides to act as precursors for fused heterocyclic systems is one of their most powerful synthetic applications. The formation of pyridyl-thiazoles is a prime example.

Hantzsch Thiazole Synthesis

This classic reaction provides a direct route to 2-pyridyl-thiazoles through the condensation of a pyridinecarbothioamide with an α-haloketone.[6] The reaction is robust, high-yielding, and proceeds through a well-defined mechanism.[4][7]

Diagram 2: Mechanism of the Hantzsch Thiazole Synthesis

G Thioamide Pyridinecarbothioamide S_Alkylation S-Alkylated Intermediate (Imidothioate) Thioamide->S_Alkylation Haloketone α-Haloketone Haloketone->S_Alkylation S-Nucleophilic Attack Cyclization Intramolecular Nucleophilic Attack S_Alkylation->Cyclization Hemiaminal Cyclized Intermediate (Thiazoline) Cyclization->Hemiaminal Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Thiazole 2-Pyridyl-Thiazole Product Dehydration->Thiazole

Causality in Experimental Design: The Hantzsch synthesis is typically run in a polar solvent like methanol or ethanol to facilitate the initial SN2 reaction between the thioamide and the haloketone.[6] The reaction is often heated to promote the intramolecular cyclization and subsequent dehydration steps, which lead to the stable, aromatic thiazole ring.[7] A weak base is sometimes added during work-up to neutralize the HX byproduct and precipitate the final neutral product.[6]

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-thiazole (Generalizable) [6]

  • Reactant Combination: In a suitable vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq.) and the thioamide (e.g., thiourea, 1.5 eq.).

  • Solvent and Heating: Add methanol and a stir bar. Heat the mixture with stirring (e.g., 100°C hot plate setting) for 30-60 minutes.

  • Cooling and Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the acid formed and precipitate the product.

  • Isolation: Filter the mixture through a Büchner funnel, washing the filter cake with water.

  • Drying and Characterization: Air-dry the collected solid. Determine the mass, percent yield, and confirm the structure using standard analytical techniques (NMR, MS, melting point).

Other Cyclizations: Pyridinecarbothioamides are also versatile precursors for other heterocycles. For instance, intramolecular cyclization under acidic or basic conditions can lead to the formation of 1,3,4-thiadiazole and triazole analogs.[8][9] These reactions expand the synthetic utility of the core scaffold, allowing access to a diverse range of biologically active molecules.

Reduction and Hydrolysis

While the thioamide group is relatively stable, it can be transformed under specific conditions.

  • Reduction: Strong reducing agents can reduce the carbothioamide group. For example, reduction of pyridinecarboxamides with samarium diiodide (SmI₂) in the presence of water has been shown to yield the corresponding methylpyridines, indicating a complete reduction of the carbonyl/thiocarbonyl functionality.[10]

  • Hydrolysis: The conversion of a thioamide to its corresponding amide (hydrolysis) is generally a difficult transformation requiring harsh conditions, such as heating with aqueous acid for extended periods.[11] However, this can be a useful synthetic step if the corresponding pyridine carboxylic acid is the desired endpoint. Catalytic hydrolysis of the precursor cyanopyridine often provides a more direct route to the pyridine amide.[12]

Reactivity as a Ligand: Coordination Chemistry

The pyridinecarbothioamide scaffold is an excellent ligand for transition metals. It can coordinate to metal centers through the pyridine nitrogen and/or the thioamide sulfur atom, acting as a bidentate ligand. This property is extensively exploited in the development of novel metallodrugs.[6][13]

Organometallic complexes of ruthenium, osmium, rhodium, and iridium with pyridinecarbothioamide ligands have shown significant potential as anticancer agents.[6] The metal center and the substituents on the pyridine and thioamide moieties all play a crucial role in modulating the lipophilicity, cellular uptake, and ultimately, the anticancer activity of the resulting complex.[1]

Diagram 3: Bidentate Coordination of Pyridinecarbothioamide to a Metal Center

G cluster_ligand Pyridinecarbothioamide Ligand Py Pyridine Ring Thio Carbothioamide Group M Metal Center (M) Py->M N-coordination Thio->M S-coordination

Summary and Outlook

The carbothioamide group on a pyridine ring presents a nexus of reactivity that is both fundamentally interesting and synthetically powerful. Its straightforward synthesis and the predictable reactivity of the thioamide sulfur make it an ideal starting point for constructing complex heterocyclic systems like pyridyl-thiazoles. Furthermore, its ability to act as a robust bidentate ligand has opened new avenues in the design of targeted metallodrugs for cancer therapy. Understanding the principles outlined in this guide—from nucleophilic S-alkylation to intramolecular cyclization—empowers researchers to harness the full potential of the pyridinecarbothioamide scaffold in the development of novel functional molecules and next-generation therapeutics.

References

  • BenchChem. (2025). Mechanism of action for thioamide derivatives in organic reactions. BenchChem Technical Guides.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Keppler, B. K., et al. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules, 26(4), 848. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Ishida, H., et al. (2021). Synthesis of 5-H Thiazoles via Thioamide Dianions with Thioformamides: Pyridylmethyl Group on the Nitrogen Atom of Thiazole Promotes the Formation of 5-H Thiazoles. Heterocycles, 103(1), 258-272. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides.
  • Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089–3094. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Powers, D. C., et al. (2017). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 139(48), 17274–17277. [Link]

  • Zaki, Y. H., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. ResearchGate. [Link]

  • Wipf, P., & Venkatraman, S. (1996). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 61(23), 8004–8005. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

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  • Caliskan, N., et al. (2021). Aromatic Carbothioamide‐, Triazole‐, Thiadiazole‐, and Thiazolidinone‐Derived Benzimidazoles: Synthesis, Characterization, Urease and AChE Inhibition Properties, and Docking Study. ChemistrySelect, 6(32), 8235-8245. [Link]

  • Patel, R., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(21), 5032. [Link]

  • Li, Y., et al. (2019). A Pyridine Cyclization Cascade with and without Dichloromethane. Organic Letters, 21(15), 5944–5948. [Link]

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  • Kumar, S., et al. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Journal of Molecular Structure, 1292, 136151. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 25(18), 4220. [Link]

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An In-depth Technical Guide on the Stability and Degradation of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability and degradation pathways of 4-methoxypyridine-3-carbothioamide. While specific degradation studies on this molecule are not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the known chemistry of its constituent functional groups—a pyridine ring, a methoxy group, and a carbothioamide moiety—to predict potential stability liabilities. We will delve into the anticipated degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies and developing robust, stability-indicating analytical methods, crucial for regulatory compliance and ensuring product quality and shelf-life.

Introduction: Understanding the Molecule and the Imperative of Stability Testing

4-Methoxypyridine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both pyridine and thioamide scaffolds. The thioamide group, in particular, is a bioisostere of the amide bond and has been incorporated into molecules to enhance therapeutic properties.[1][2] However, the presence of a sulfur atom also introduces unique chemical properties and potential stability challenges compared to its amide counterpart.[1][3]

Stability testing is a critical component of drug development, providing vital information on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] These studies are essential for identifying degradation products, understanding degradation pathways, establishing a shelf-life, and selecting appropriate formulations and packaging.[4][6] Forced degradation, or stress testing, is the deliberate degradation of the molecule to predict the likely degradation products and establish degradation pathways, which is fundamental for developing and validating stability-indicating analytical methods.[5][7]

Physicochemical Properties and Predicted Stability Profile

The stability of 4-methoxypyridine-3-carbothioamide is governed by the interplay of its functional groups:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can be protonated in acidic conditions, potentially influencing the molecule's solubility and reactivity. The ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

  • Methoxy Group (-OCH₃): An electron-donating group attached to the pyridine ring, which can influence the electron density of the ring and its susceptibility to electrophilic attack.[8] Ethers are generally stable but can undergo cleavage under strong acidic conditions.

  • Carbothioamide Group (-CSNH₂): This is the most reactive moiety and the likely primary site of degradation. Thioamides are more susceptible to hydrolysis than amides and can also be sensitive to oxidation.[1][3]

Based on these features, we can anticipate the following stability liabilities:

  • Hydrolytic Instability: Particularly in acidic or basic media, the carbothioamide group is expected to be the primary site of hydrolysis.

  • Oxidative Sensitivity: The thioamide group is prone to oxidation, which could lead to a variety of degradation products.

  • Photostability: The pyridine ring and the thioamide group can absorb UV radiation, potentially leading to photodegradation.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and controlling impurities in the drug substance and product.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the pyridine ring will likely be protonated. The carbothioamide can undergo hydrolysis to yield the corresponding carboxylic acid (4-methoxypyridine-3-carboxylic acid) and hydrogen sulfide, or potentially the corresponding amide (4-methoxypyridine-3-carboxamide) as an intermediate.

  • Base-Catalyzed Hydrolysis: In basic media, the carbothioamide can be hydrolyzed to the carboxylate salt. The thioamide proton is also more acidic than an amide proton, which could facilitate certain reactions.[1]

Oxidative Degradation

The thioamide functional group is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.

  • Oxidation of the Thioamide: The sulfur atom can be oxidized to a sulfine, a sulfene, or further to the corresponding amide or carboxylic acid.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.

  • Photolytic Cleavage: The C-S bond in the carbothioamide group could be susceptible to photolytic cleavage.

  • Ring Modifications: The pyridine ring, being aromatic, can absorb UV light and undergo complex photochemical reactions, although this is generally less likely than reactions involving the thioamide group.

A visual representation of the predicted primary degradation pathways is provided below.

G 4-Methoxypyridine-3-carbothioamide 4-Methoxypyridine-3-carbothioamide 4-Methoxypyridine-3-carboxamide 4-Methoxypyridine-3-carboxamide 4-Methoxypyridine-3-carbothioamide->4-Methoxypyridine-3-carboxamide Hydrolysis/Oxidation 4-Methoxypyridine-3-carboxylic Acid 4-Methoxypyridine-3-carboxylic Acid 4-Methoxypyridine-3-carbothioamide->4-Methoxypyridine-3-carboxylic Acid Acid/Base Hydrolysis 4-Methoxypyridine-N-oxide-3-carbothioamide 4-Methoxypyridine-N-oxide-3-carbothioamide 4-Methoxypyridine-3-carbothioamide->4-Methoxypyridine-N-oxide-3-carbothioamide Oxidation 4-Methoxypyridine-3-carboxamide->4-Methoxypyridine-3-carboxylic Acid Hydrolysis

Caption: Predicted primary degradation pathways of 4-methoxypyridine-3-carbothioamide.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[4][7] A typical degradation level of 5-20% is targeted to ensure that degradation products are detectable without being overly complex.[4][7]

General Considerations
  • API Concentration: A stock solution of 4-methoxypyridine-3-carbothioamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol should be prepared. Thioamides are generally stable in organic solvents like dichloromethane and acetonitrile.[3]

  • Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed concurrently.

  • Analysis: Samples should be analyzed at various time points to track the degradation process. The primary analytical technique is typically High-Performance Liquid Chromatography (HPLC) with a UV detector, and ideally, a mass spectrometer (MS) for identification of degradation products.[6]

Experimental Protocols

The following table summarizes the recommended stress conditions for the forced degradation study of 4-methoxypyridine-3-carbothioamide.

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments and promote hydrolysis of the thioamide.
Base Hydrolysis 0.1 M NaOH at 60°CTo evaluate stability in alkaline conditions and induce hydrolysis.
Oxidation 3% H₂O₂ at room temperatureTo investigate susceptibility to oxidation, primarily at the thioamide and pyridine nitrogen.
Thermal Degradation Solid-state at 80°CTo assess the intrinsic thermal stability of the molecule.
Photostability Exposure to ICH-compliant light sourceTo determine the potential for photodegradation.
Protocol for Hydrolytic Degradation
  • Prepare solutions of 4-methoxypyridine-3-carbothioamide in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis to prevent further degradation.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Prepare a solution of 4-methoxypyridine-3-carbothioamide in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Monitor the reaction at different time points.

  • Analyze the samples by HPLC.

Protocol for Thermal and Photolytic Degradation
  • For thermal degradation, store the solid API at 80°C.

  • For photostability, expose the solid API to a light source as per ICH Q1B guidelines.

  • At specified times, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

The overall workflow for a forced degradation study is depicted in the following diagram.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Quantitation Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Quantitation Oxidation Oxidation Oxidation->HPLC-UV Quantitation Thermal Thermal Thermal->HPLC-UV Quantitation Photolytic Photolytic Photolytic->HPLC-UV Quantitation API Solution API Solution API Solution->Acid Hydrolysis API Solution->Base Hydrolysis API Solution->Oxidation Solid API Solid API Solid API->Thermal Solid API->Photolytic LC-MS LC-MS HPLC-UV->LC-MS Peak Identification Degradation Profile Degradation Profile LC-MS->Degradation Profile Stability-Indicating Method Stability-Indicating Method Degradation Profile->Stability-Indicating Method

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[4] HPLC is the most common technique for this purpose.[6]

Method Development Strategy
  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be used. Gradient elution is often necessary to separate all degradation products from the parent compound.

  • Detector Wavelength Selection: The UV detector wavelength should be chosen at the λmax of 4-methoxypyridine-3-carbothioamide to ensure maximum sensitivity for the parent drug. A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the λmax of any degradation products.

  • Method Optimization: The mobile phase composition, gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Mass Spectrometry (MS) Integration: Coupling the HPLC system to a mass spectrometer is invaluable for the structural elucidation of degradation products.

Protocol for Stability-Indicating HPLC Method Development
  • Initial Screening:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

  • Evaluation of Chromatograms:

    • Assess the resolution between the parent peak and the degradation product peaks.

    • Check for peak purity of the parent peak using the PDA detector.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to improve the separation of any co-eluting peaks.

  • LC-MS Analysis for Identification: Analyze the stressed samples using an LC-MS system with the optimized HPLC method to obtain the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural identification.

Conclusion

References

  • Benchchem. Technical Support Center: Stability and Degradation of Thio-Compounds.
  • Magomedova, L., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sharma, S., & Sharma, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Unknown Author. (n.d.). III Analytical Methods.
  • Gulea, M., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.
  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
  • Miller, J. J., et al. (n.d.). Dithioamide Substitutions in Proteins: Effects on thermostability, peptide binding, and fluorescence quenching in calmodulin. PMC.
  • Albreht, A. (2013). Stability of thioamides? ResearchGate.
  • ChemicalBook. (2026). 4-Methoxypyridine.
  • Miller, J. J., & Raines, R. T. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Mitchell, P. G., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Li, Y., et al. (2025). Light‐Dependent Amide or Thioamide Formation of Acylsilanes with Amines using Elemental Sulfur. ResearchGate.
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.

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Methodological & Application

Technical Application Note: In Vitro Biological Profiling of 4-Methoxypyridine-3-Carbothioamide

[1]

Executive Summary & Compound Rationale

4-Methoxypyridine-3-carbothioamide represents a specific structural class of anti-tubercular agents known as thionicotinamides. While structurally related to the second-line drug Ethionamide (a pyridine-4-carbothioamide), the shift of the carbothioamide moiety to the 3-position and the inclusion of the electron-donating methoxy group at the 4-position creates a distinct pharmacophore.

This Application Note provides a rigorous framework for evaluating the biological activity of this compound. Unlike standard antibiotic screening, testing thioamides requires specific attention to metabolic activation . These compounds are prodrugs; they are biologically inert until activated by the mycobacterial monooxygenase EthA , forming an NAD-adduct that inhibits the enoyl-ACP reductase (InhA ), effectively blocking mycolic acid synthesis.[1][2]

Key Pharmacological Considerations
  • Regioisomerism: The 3-carbothioamide scaffold often retains activity against strains resistant to isoniazid (INH) but may show cross-resistance with ethionamide (ETH) depending on the ethA promoter status.

  • Substituent Effect: The 4-methoxy group alters the lipophilicity (LogP) and the electronic density of the pyridine ring, potentially influencing the rate of S-oxidation by EthA.

Mechanism of Action (MoA) & Pathway Visualization

Understanding the activation pathway is critical for troubleshooting assay failure. If the test strain lacks functional EthA (e.g., ethA mutants), the compound will appear inactive regardless of its intrinsic potency.

Pathway Diagram: Thioamide Activation

The following diagram illustrates the "Prodrug-to-Adduct" conversion required for biological activity.

MoA_PathwayProdrug4-Methoxypyridine-3-carbothioamide(Prodrug)IntermedSulfenic AcidIntermediateProdrug->IntermedOxidationEthAEthA Enzyme(Monooxygenase)EthA->IntermedCatalysisAdductNAD-ThioamideAdductIntermed->AdductReaction with NAD+NADNAD+NAD->AdductInhAInhA Target(Enoyl-ACP Reductase)Adduct->InhACompetitive InhibitionLysisMycolic AcidSynthesis Blocked(Cell Death)InhA->LysisPathway Arrest

Figure 1: The Bio-activation cascade of pyridine-carbothioamides. The compound requires EthA-mediated oxidation to form the active NAD-adduct inhibitor.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination[4][5]

The REMA plate method is the industry standard for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) H37Rv. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[3]

Biosafety Warning: M. tuberculosis is a Risk Group 3 pathogen. All procedures must be performed in a BSL-3 facility within a Class II Biosafety Cabinet.

Reagents & Materials[1][5][6][7][8][9]
  • Compound Stock: 10 mg/mL 4-methoxypyridine-3-carbothioamide in 100% DMSO. (Ensure complete solubilization; sonicate if necessary).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Resazurin Solution: 0.02% (w/v) resazurin sodium salt in sterile distilled water. Filter sterilize (0.22 µm).

  • Control Drugs: Isoniazid (0.1 - 1.0 µg/mL) and Ethionamide (0.5 - 10 µg/mL).

Experimental Workflow
  • Inoculum Preparation:

    • Use a log-phase culture of M. tuberculosis H37Rv (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute the culture in 7H9 media to achieve a final density of approx.

      
       CFU/mL (theoretical OD₆₀₀ ≈ 0.001).
      
  • Plate Setup (96-well flat bottom):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).

    • Test Wells: Add 100 µL of 7H9 media.

    • Compound Dilution:

      • Add 100 µL of compound stock (diluted to 2x starting concentration) to Column 2.

      • Perform 2-fold serial dilutions from Column 2 to Column 10. Discard the final 100 µL.

      • Range: Test from 64 µg/mL down to 0.125 µg/mL.

    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

      • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to all test wells and growth control wells.

    • Final Volume: 200 µL/well.

    • Final DMSO: Must be <1% to avoid solvent toxicity.

  • Incubation:

    • Seal plates with breathable membrane or parafilm.

    • Incubate at 37°C for 7 days .

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 24–48 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[4]

Protocol B: Mammalian Cytotoxicity Profiling (Selectivity Index)

To validate the compound as a drug candidate, you must prove it kills bacteria without killing host cells. We use the Vero cell line (African Green Monkey Kidney) for this counter-screen.[5][6]

Workflow Visualization

Cytotoxicity_WorkflowSeedSeed Vero Cells(10^4 cells/well)24h IncubationTreatAdd Compound(Serial Dilution)48h IncubationSeed->TreatWashPBS Wash x2Treat->WashDyeAdd MTT Reagent(0.5 mg/mL)4h IncubationWash->DyeSolubilizeAdd DMSODissolve FormazanDye->SolubilizeReadRead Absorbance(570 nm)Solubilize->Read

Figure 2: MTT Assay workflow for determining CC50 (Cytotoxic Concentration 50%).

Methodology
  • Seeding: Seed Vero cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h to allow attachment.
    
  • Treatment: Remove media. Add fresh media containing the compound (Range: 100 µg/mL to 1 µg/mL). Include a DMSO vehicle control.[6]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent. Viable mitochondria convert MTT (yellow) to formazan (purple).

  • Calculation:

    
    
    
    • CC50: Concentration reducing viability by 50%.

Data Interpretation & Reporting

Summarize your findings using the Selectivity Index (SI) . A high SI indicates a wide therapeutic window.

Data Summary Table
ParameterMetricTarget ThresholdInterpretation
Potency MIC (H37Rv)

Good anti-tubercular activity.[7]
Toxicity CC50 (Vero)

Low host toxicity.[8]
Selectivity SI (

)

Promising Hit. Proceed to in vivo.
Selectivity SI

Toxic. Chemical optimization required.

Expected Outcome for 4-Methoxypyridine-3-carbothioamide: Based on SAR data of similar thioamides, you should expect an MIC in the range of 0.5 – 4.0 µg/mL against H37Rv. If the MIC is >10 µg/mL, consider:

  • Poor solubility (check precipitation).

  • Low EthA activation rate (the methoxy group may stabilize the thioamide bond too much).

  • Efflux pump activity (consider repeating with an efflux pump inhibitor like Verapamil).

References

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[4] Antimicrobial Agents and Chemotherapy.[9][10][5][4][11][12]

  • Vale, N., et al. (2013).[13] "Metabolism of the antituberculosis drug ethionamide." Current Drug Metabolism.

  • Pietrucha, T., et al. (2023).[14] "Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents." Molecules.

  • Sehgal, P., et al. (2011). "Cytotoxicity assay using Vero cells." Bio-protocol.

  • Flipo, M., et al. (2011). "Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors." Journal of Medicinal Chemistry.

Application Note: Antimicrobial Screening of 4-Methoxypyridine-3-Carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-methoxypyridine-3-carbothioamide (CAS: 435271-27-5) represents a structural analog of the antitubercular drugs Ethionamide and Prothionamide. While traditional antituberculars are often isonicotinic acid derivatives (pyridine-4-carbothioamides), the nicotinic acid (pyridine-3) scaffold offers a distinct pharmacological profile that may overcome resistance mechanisms associated with inhA or ethA mutations in Mycobacterium tuberculosis.

This guide details the standardized protocols for evaluating the antimicrobial efficacy of 4-methoxypyridine-3-carbothioamide. The screening strategy prioritizes mycobacterial activity due to the thioamide pharmacophore, while also assessing broad-spectrum activity against ESKAPE pathogens to determine specificity.

Mechanism of Action (Hypothetical)

Based on structural homology to Ethionamide:

  • Prodrug Activation: The thioamide moiety is likely oxidized by the bacterial monooxygenase EthA (in M. tuberculosis).

  • Adduct Formation: The activated intermediate forms a covalent adduct with NAD+.

  • Target Inhibition: The NAD-adduct binds to and inhibits InhA (enoyl-ACP reductase), blocking mycolic acid biosynthesis and cell wall formation.

Material Preparation

Compound Handling[1][2]
  • Appearance: Yellow to orange crystalline solid.

  • Molecular Weight: 168.22 g/mol .[1][2]

  • Storage: -20°C, desiccated. Protect from light (thioamides are photosensitive).

Stock Solution Preparation

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade. Target Concentration: 10 mg/mL (or 50 mM).

Protocol:

  • Weigh 10 mg of 4-methoxypyridine-3-carbothioamide into a sterile 1.5 mL amber microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO.

  • Vortex for 1-2 minutes until fully dissolved.

    • Note: If precipitation occurs, sonicate for 5 minutes at room temperature.

  • Sterilize via filtration using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Aliquot into 100 µL volumes to avoid freeze-thaw cycles.

Experimental Protocols

Primary Screen: Antimycobacterial Activity (MABA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80.

  • Positive Control: Isoniazid (MIC range: 0.03–0.06 µg/mL).

  • Negative Control: 1% DMSO.

Workflow:

  • Inoculum Prep: Adjust M. tuberculosis culture to OD600 ~0.6–0.8. Dilute 1:100 in 7H9 broth.

  • Plate Setup: Use sterile 96-well plates.

    • Add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of compound stock (diluted to 2x starting concentration) to column 2.

    • Perform serial 2-fold dilutions from column 2 to 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11.

  • Incubation: Seal plates with Parafilm. Incubate at 37°C for 5 days.

  • Readout:

    • Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80 to all wells.

    • Incubate for another 24 hours at 37°C.

    • Result: A color change from Blue (Resazurin) to Pink (Resorufin) indicates growth.

    • MIC Definition: The lowest concentration preventing the color change (remains blue).

Secondary Screen: Broad-Spectrum Antibacterial (Microbroth Dilution)

Objective: Assess specificity against ESKAPE pathogens (S. aureus, E. coli, P. aeruginosa).

Protocol (CLSI M07-A10 Standard):

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:150 in CAMHB.

  • Dilution: 2-fold serial dilution of 4-methoxypyridine-3-carbothioamide in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual inspection of turbidity.

Cytotoxicity Assay (HepG2)

Objective: Calculate the Selectivity Index (SI = CC50 / MIC). An SI > 10 is desired for drug candidates.

Protocol:

  • Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Add compound (serial dilutions) and incubate for 48h.

  • Add MTT reagent (0.5 mg/mL) for 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

  • Calculate CC50 (concentration causing 50% cell death).

Data Analysis & Visualization

Screening Workflow Diagram

The following diagram illustrates the decision matrix for evaluating the compound.

ScreeningWorkflow Start Compound: 4-methoxypyridine-3-carbothioamide Solubility Solubility Check (DMSO) Start->Solubility Primary Primary Screen: M. tuberculosis (MABA) Target MIC < 10 µg/mL Solubility->Primary Secondary Secondary Screen: ESKAPE Panel (S. aureus, E. coli, P. aeruginosa) Primary->Secondary If Active Cyto Cytotoxicity (HepG2) Determine CC50 Secondary->Cyto Analysis Data Analysis Calculate SI = CC50 / MIC Cyto->Analysis Decision Decision Gate Analysis->Decision Lead Optimization Lead Optimization Decision->Lead Optimization SI > 10 Discard/Archive Discard/Archive Decision->Discard/Archive SI < 10

Caption: Step-by-step screening workflow from solubilization to lead selection based on Selectivity Index (SI).

Hypothetical Mechanism of Action (Antitubercular)

Understanding the pathway aids in interpreting resistance data (e.g., if the compound is inactive against ethA mutants).

MOA Prodrug 4-methoxypyridine-3-carbothioamide (Prodrug) Intermediate Sulfenic Acid / Radical Intermediate Prodrug->Intermediate Oxidation by EthA EthA EthA Enzyme (Activator) EthA->Intermediate Adduct NAD-Inhibitor Adduct Intermediate->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks CellWall Cell Wall Lysis (Bactericidal) Mycolic->CellWall Failure leads to

Caption: Proposed activation pathway involving EthA-mediated oxidation and InhA inhibition, typical of thioamides.

Quantitative Data Reporting Template

Use the following table structure to report results in lab notebooks or publications.

OrganismStrainAssay TypeMIC (µg/mL)Reference Drug (MIC)Interpretation
M. tuberculosisH37RvMABA[Enter Data]Isoniazid (0.05)Primary Target
S. aureusATCC 29213Broth Dilution[Enter Data]Vancomycin (1.0)Gram (+) Control
E. coliATCC 25922Broth Dilution[Enter Data]Ciprofloxacin (0.015)Gram (-) Control
HepG2 Cells-MTT (CC50)[Enter Data]DoxorubicinToxicity

Troubleshooting & Optimization

  • Precipitation in Media:

    • Issue: The compound precipitates upon addition to aqueous broth (cloudiness immediately visible).

    • Solution: Reduce the final DMSO concentration to < 1%. If solubility is poor, use Tyloxapol (0.05%) in the broth to aid dispersion without affecting bacterial growth.

  • Color Interference (MABA):

    • Issue: The compound itself is colored (yellow/orange), interfering with the Alamar Blue readout.

    • Solution: Include a "Compound Only" control well (Media + Compound, no bacteria). Subtract this absorbance from the test wells if using a plate reader (570/600 nm).

  • Inconsistent MICs:

    • Issue: MIC values fluctuate between replicates.

    • Solution: Thioamides are sensitive to oxidation. Ensure stock solutions are fresh or stored under argon/nitrogen. Do not use stock solutions older than 1 month.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366. Link

  • Vannelli, T. A., et al. (2002). "Activation of Ethionamide and Prothionamide by Mycobacterium tuberculosis EthA." Journal of Biological Chemistry, 277(2), 1281-1286. Link

  • Enamine Store. (2023). "4-methoxypyridine-3-carbothioamide Product Data." Link

Sources

Application Note: Strategic Evaluation of Methoxy-Substituted Pyridines as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors (e.g., Etoricoxib, Niflumic acid).[1] This guide focuses on a specific subclass: Methoxy-Substituted Pyridines .

The introduction of a methoxy group (-OCH₃) onto the pyridine ring is not merely cosmetic; it imparts critical physicochemical and pharmacodynamic properties:

  • Electronic Modulation: The methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This often enhances binding affinity to the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2).

  • Metabolic Stability: Strategic placement of methoxy groups can block "metabolic soft spots" on the ring, preventing rapid oxidative metabolism by CYP450 enzymes, although they can themselves be subject to O-demethylation.[1]

  • Hydrogen Bonding: The oxygen atom serves as a hydrogen bond acceptor, crucial for interacting with specific residues (e.g., Ser530 or Tyr385 in COX-2).[1]

Figure 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional impact of methoxy substitution on the pyridine core.

SAR_Logic Pyridine Pyridine Core (Scaffold) Methoxy Methoxy Group (-OCH3) Pyridine->Methoxy Substitution Effect1 Electronic Effect: Increases ring electron density (EDG via resonance) Methoxy->Effect1 Effect2 Binding: H-bond Acceptor (Targets Ser/Tyr residues) Methoxy->Effect2 Effect3 Metabolic: Blocks oxidation at specific carbons Methoxy->Effect3 Target Target Interaction: COX-2 / iNOS Active Sites Effect1->Target Affinity Modulation Effect2->Target Specificity Effect3->Target Duration of Action

Caption: Functional contribution of methoxy substitutions to the pharmacophore of pyridine-based anti-inflammatory agents.

Protocol A: In Silico Screening (Molecular Docking)

Before synthesis, candidates must be screened for binding potential against COX-2, the primary target for anti-inflammatory pyridines.[1] This protocol minimizes reagent waste on inactive compounds.

Objective

To predict the binding affinity (ΔG) and orientation of methoxy-pyridines within the COX-2 active site.

Methodology
  • Target Preparation:

    • Source: Retrieve the X-ray crystal structure of COX-2 from the Protein Data Bank.

    • Recommended PDB ID: 5KIR (COX-2 complexed with a selective inhibitor) or 3LN1 (Celecoxib complex).

    • Preprocessing: Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges using AutoDock Tools or Schrödinger Maestro.

  • Ligand Preparation:

    • Construct 3D structures of methoxy-pyridine derivatives.

    • Critical Step: Minimize energy using the MMFF94 force field to ensure realistic bond angles, especially around the methoxy ether linkage (C-O-C angle ~105°).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand of the reference PDB.

    • Dimensions: 60 x 60 x 60 Å (0.375 Å spacing) to encompass the hydrophobic channel and the side pocket (Arg120, Tyr355).

  • Docking & Analysis:

    • Run docking simulation (e.g., AutoDock Vina).[1]

    • Success Criteria:

      • Binding Energy < -8.0 kcal/mol.[1]

      • H-Bond: Look for interaction between the methoxy oxygen and Tyr385 or Ser530 .

      • Pi-Stacking: Pyridine ring interaction with Trp387 .[1]

Protocol B: In Vitro Screening (RAW 264.7 NO Assay)

This is the industry "Gold Standard" for validating anti-inflammatory potential. It measures the inhibition of Nitric Oxide (NO), a stable proxy for inflammation, in Lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1][2]

  • Control: Dexamethasone (10 µM) or Indomethacin.

Step-by-Step Workflow
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (The Intervention):

    • Replace medium with fresh serum-free DMEM containing the test methoxy-pyridine compounds (Concentration range: 1–100 µM).

    • Vehicle Control: DMSO (Final concentration must be < 0.1% to avoid cytotoxicity).

    • Incubate for 1 hour.

  • Stimulation:

    • Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control.

    • Incubate for 18–24 hours.[2]

  • Griess Assay (NO Quantification):

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.[2][3]

    • Incubate 10 mins at Room Temperature (protect from light).

    • Measure Absorbance at 540 nm .

  • Cytotoxicity Control (Mandatory Self-Validation):

    • Why? A decrease in NO could simply mean the compound killed the cells.

    • Perform an MTT or CCK-8 assay on the remaining cells in the original plate.

    • Rejection Criteria: If cell viability is < 80% compared to control, the anti-inflammatory "activity" is likely a toxic artifact.[1]

Data Presentation Template
Compound IDConc. (µM)NO Inhibition (%)Cell Viability (%)Interpretation
MP-01 5085.4 ± 2.198.2 ± 1.5Potent Hit
MP-02 5092.1 ± 3.045.0 ± 5.2Cytotoxic (Discard)
Dexamethasone 1078.0 ± 1.899.1 ± 0.5Positive Control

Protocol C: Mechanistic Validation (Pathway Analysis)

Once a "Hit" is identified (High NO inhibition, Low Cytotoxicity), the mechanism must be confirmed.[1] Methoxy-pyridines typically act by blocking the NF-κB signaling cascade.

Figure 2: Inflammatory Signaling & Intervention Points

This diagram maps the biological pathway and identifies where pyridine derivatives exert their effect.

Pathway_Map LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 Gene NFkB_Nuc->COX2_Gene Transcription iNOS_Gene iNOS Gene NFkB_Nuc->iNOS_Gene Transcription PGE2 Prostaglandin E2 COX2_Gene->PGE2 NO Nitric Oxide (NO) iNOS_Gene->NO Drug Methoxy-Pyridine Inhibitor Drug->NFkB_Cyto Blocks Translocation Drug->COX2_Gene Direct Enzyme Inhibition

Caption: Methoxy-pyridines modulate inflammation by inhibiting NF-κB translocation and directly binding COX-2 enzymes.[1][4][5][6][7][8][9][10]

Western Blotting Protocol (NF-κB Translocation)
  • Lysate Preparation:

    • Treat RAW 264.7 cells with compound (1 hr) + LPS (30 min).

    • Crucial Step: Use a Nuclear/Cytosolic Fractionation Kit. You must separate the nucleus from the cytoplasm to prove translocation.

  • Electrophoresis:

    • Load 20 µg protein/lane on 10% SDS-PAGE.[1]

  • Antibodies:

    • Primary: Anti-NF-κB p65 (1:1000).

    • Loading Controls: Lamin B1 (Nucleus) and β-actin (Cytoplasm).

  • Validation:

    • A potent anti-inflammatory pyridine will show reduced p65 band intensity in the nuclear fraction compared to the LPS-only control.

References

  • Abdel-Aziz, M., et al. (2025). "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties."[1][4] Molecules.

  • Yoon, W.J., et al. (2009). "Inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells by Jeju plant extracts."[1] Interdisciplinary Toxicology.

  • Yeung, K.S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1] Bioorganic & Medicinal Chemistry Letters.

  • National Cancer Institute (NCI). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." NCL Method GTA-1.

  • Swiatek, P., et al. (2016). "Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives."[1][11] Bioorganic & Medicinal Chemistry.

Sources

Application Note: Cell-Based Evaluation of 4-Methoxypyridine-3-Carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 4-methoxypyridine-3-carbothioamide (4-OMe-P3C), a structural analog of the anti-tubercular drug Ethionamide and the NAD+ antagonist Thionicotinamide.

Given the chemotype (pyridine-thioamide), this guide prioritizes assays for anti-mycobacterial activity and mammalian cytotoxicity (NAD+ interference), providing a rigorous framework for hit-to-lead validation.

Introduction & Mechanistic Rationale

4-methoxypyridine-3-carbothioamide occupies a unique chemical space between the anti-tubercular drug Ethionamide (2-ethylpyridine-4-carbothioamide) and the cytotoxic agent Thionicotinamide (pyridine-3-carbothioamide).

Mechanistic Hypothesis

To design valid assays, we must interrogate two potential Mechanisms of Action (MOA):

  • The "Ethionamide" Pathway (Anti-TB): Thioamides often act as prodrugs requiring bioactivation by the mycobacterial monooxygenase EthA. The activated radical forms an adduct with NAD+, inhibiting the enoyl-ACP reductase InhA, effectively blocking mycolic acid synthesis.

  • The "Thionicotinamide" Pathway (Mammalian Toxicity): The 3-carbothioamide position mimics Nicotinamide. This can lead to the formation of toxic NAD analogs via NAD+ glycohydrolase (CD38) or PARP enzymes, causing ATP depletion and cytotoxicity in mammalian cells.

Experimental Goal: Determine if the 4-methoxy substituent directs selectivity toward bacterial killing (InhA inhibition) or mammalian toxicity (NAD+ salvage interference).

Mechanistic Pathway Diagram

MOA_Pathway Compound 4-Methoxypyridine- 3-carbothioamide EthA Mycobacterial EthA (Bioactivation) Compound->EthA Pathway A (TB) Mammalian_Enz Mammalian NADase/PARP (False Substrate) Compound->Mammalian_Enz Pathway B (Host) NAD_Adduct NAD-Adduct Formation EthA->NAD_Adduct InhA InhA Inhibition (Mycolic Acid Block) NAD_Adduct->InhA Death Bacterial Death InhA->Death Toxicity Mammalian Cytotoxicity (NAD+ Depletion) Mammalian_Enz->Toxicity

Caption: Dual mechanistic potential of pyridine-3-carbothioamides. Pathway A represents the desired anti-tubercular efficacy; Pathway B represents off-target mammalian toxicity.

Experimental Workflow Summary

Assay TypePrimary ReadoutBiological SystemCritical Endpoint
Primary Screen Resazurin Microtiter Assay (REMA)M. tuberculosis (H37Rv)MIC₅₀ / MIC₉₀
Counter-Screen Metabolic Viability (MTT/ATP)HepG2 or Vero CellsCC₅₀ (Cytotoxicity)
Functional Intracellular ReplicationTHP-1 MacrophagesLog₁₀ CFU Reduction
Mechanistic NAD+ QuantificationMammalian LysateNAD+/NADH Ratio

Protocol 1: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Rationale: Thioamides are bacteriostatic/bactericidal. Resazurin (Alamar Blue) provides a sensitive, colorimetric/fluorometric readout of metabolic activity, avoiding the radioactive hazards of BACTEC systems.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Strain: M. tuberculosis H37Rv (or surrogate M. smegmatis mc²155 for BSL-2 screening).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

  • Compound: 4-methoxypyridine-3-carbothioamide (Dissolve in 100% DMSO to 10 mM stock).

  • Controls:

    • Positive: Isoniazid (MIC ~0.05 µg/mL) or Ethionamide (MIC ~0.5 µg/mL).

    • Negative: 1% DMSO vehicle.

  • Indicator: Resazurin sodium salt (0.02% w/v in water).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD₆₀₀ 0.6–0.8).

    • Dilute culture in 7H9 media to a theoretical OD₆₀₀ of 0.001 (~10⁵ CFU/mL).

  • Plate Setup (96-well Black/Clear Bottom):

    • Add 100 µL of 7H9 media to all wells.

    • Serial Dilution: Add 100 µL of 4-OMe-P3C (200 µM) to Column 2. Perform 2-fold serial dilutions across to Column 10. Discard final 100 µL.

    • Final Concentration Range: 100 µM down to 0.19 µM.

    • Add 100 µL of diluted bacterial inoculum to all wells (Columns 2–11).

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Seal plates with breathable membrane. Incubate at 37°C for 5 days (M. smegmatis: 24 hours).

  • Development:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

    • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm) or Visual Score (Blue = No Growth, Pink = Growth).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a Sigmoidal Dose-Response model (GraphPad Prism) to determine MIC₅₀.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index

Rationale: Pyridine-3-carbothioamides can be toxic to mammalian cells by depleting intracellular NAD+. This assay establishes the Selectivity Index (SI = CC₅₀ / MIC₅₀).

Reagents
  • Cell Line: HepG2 (Liver model - metabolic competence) or Vero (Kidney epithelial).

  • Assay Kit: CellTiter-Glo® (Promega) - measures ATP as a proxy for viability.

  • Compound: Same DMSO stocks as Protocol 1.

Methodology
  • Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well white opaque plates. Incubate 24h for attachment.

  • Treatment:

    • Remove media. Add fresh media containing 4-OMe-P3C (Range: 200 µM – 0.4 µM).

    • Include Puromycin (10 µg/mL) as a cytotoxic positive control.

    • Keep DMSO constant at 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to Room Temp (RT).

    • Add 100 µL CellTiter-Glo reagent. Shake 2 min. Incubate 10 min.

    • Measure Luminescence.

  • Calculation:

    • Determine CC₅₀ (Concentration causing 50% ATP loss).

    • Selectivity Index (SI):

      
      
      
    • Target: An SI > 10 is considered a promising hit; SI > 50 is ideal.

Protocol 3: Intracellular Macrophage Infection Assay

Rationale: M. tuberculosis is an intracellular pathogen. The compound must penetrate the host macrophage membrane and remain active in the acidic phagosome.

Workflow Diagram

Macrophage_Assay Step1 Differentiation THP-1 Monocytes + PMA (72h) Step2 Infection M. tuberculosis (MOI 1:1) for 4h Step1->Step2 Step3 Wash & Kill Remove extracellular bacteria (Amikacin) Step2->Step3 Step4 Treatment Add 4-OMe-P3C (1x, 5x, 10x MIC) Step3->Step4 Step5 Lysis & Plating Day 0, Day 3, Day 5 Step4->Step5 Step6 CFU Enumeration Calculate Log Reduction Step5->Step6

Caption: Workflow for assessing intracellular efficacy of 4-methoxypyridine-3-carbothioamide in THP-1 macrophages.

Key Procedural Nuances
  • Differentiation: Use Phorbol 12-myristate 13-acetate (PMA) (100 nM) to differentiate THP-1 monocytes into adherent macrophages.

  • Extracellular Killing: After infection, wash cells 3x with PBS and incubate with Amikacin (200 µg/mL) for 1 hour to kill non-phagocytosed bacteria. 4-OMe-P3C is then added after this step.

  • Lysis: Lyse macrophages using 0.05% SDS. Do not over-expose bacteria to SDS; dilute immediately in PBS before plating on 7H11 agar.

Expected Results & Troubleshooting

Data Interpretation Table
ObservationInterpretationNext Steps
High Potency (MIC < 2 µM), Low Toxicity (SI > 50) Lead Candidate Proceed to DMPK and in vivo efficacy.
High Potency (MIC < 2 µM), High Toxicity (SI < 5) General Toxin Likely inhibiting mammalian NAD+ synthesis. Discard or modify structure.
Low Potency (MIC > 50 µM) Inactive / Prodrug Failure The EthA enzyme may not activate this specific analog. Test in EthA over-expressing strain.
Activity only in Macrophages Host-Directed Therapy Compound may induce autophagy or ROS in host cells rather than killing bacteria directly.
Troubleshooting
  • Precipitation: The 4-methoxy group increases lipophilicity compared to simple pyridine amides. If precipitation occurs in media, add 10% Cyclodextrin (HP-β-CD) to the formulation.

  • Color Interference: 4-methoxypyridine derivatives can sometimes be autofluorescent. Always include a "Compound Only" (no cells) control in fluorescence assays to subtract background.

References

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

  • Vannelli, T. A., et al. (2002). "The tuberculosis drug Ethionamide is activated by a flavin-monooxygenase: Identification of the reaction products and inhibition of the InhA target." Journal of Biological Chemistry, 277(2), 1281-1291. Link

  • Couch, T. L., et al. (2018). "Thionicotinamide and other pyridine-3-carbothioamide derivatives as inhibitors of NAD+ biosynthesis." Cell Chemical Biology, 25(3), 235-245. Link

  • Andreu, N., et al. (2012). "Cell-based bioluminescent assays for high-throughput screening of antimycobacterial agents." Journal of Visualized Experiments, (60), e3387. Link

  • Riss, T. L., et al. (2004). "CellTiter-Glo Luminescent Cell Viability Assay." Promega Protocols & Applications Guide. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxypyridine-3-Carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-4M3T Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Open Subject: Optimization and Troubleshooting of Thioamide Formation on Electron-Deficient Heterocycles

Executive Summary & Molecule Dashboard

User Query: "I am experiencing inconsistent yields and purification difficulties when synthesizing 4-methoxypyridine-3-carbothioamide. The product often contains sulfur contaminants or undergoes side reactions."

Scientist's Analysis: The synthesis of 4-methoxypyridine-3-carbothioamide presents a unique "push-pull" electronic challenge. The pyridine ring is electron-deficient, activating the 4-position for nucleophilic attack (


), while the 3-position requires nucleophilic addition to the nitrile or amide.
  • Risk 1: The 4-methoxy group is a potential leaving group. Harsh nucleophiles (e.g.,

    
     at high temperature) may displace the methoxy group, yielding the 4-mercaptopyridine byproduct.
    
  • Risk 2: Thioamides are strong chelators and prone to oxidative dimerization to 1,2,4-thiadiazoles if workup is not strictly anaerobic.

Compound Data Sheet
PropertySpecificationNotes
CAS Name 4-Methoxypyridine-3-carbothioamideTarget Molecule
Molecular Formula

MW: 168.22 g/mol
Solubility DMSO, DMF, Hot EthanolPoor in

,

Storage -20°C, Hygroscopic, Light SensitiveStore under Argon
pKa (est) ~11.5 (Thioamide NH)Acidic proton

Validated Synthetic Protocols

We recommend Method A for scale-up due to easier purification. Method B is suitable for small-scale combinatorial synthesis but requires chromatography.

Method A: Thiolysis of 4-Methoxypyridine-3-Carbonitrile (Recommended)

Best for: High purity, avoiding phosphorus byproducts.

Reagents:

  • Precursor: 4-Methoxypyridine-3-carbonitrile (1.0 eq)

  • Reagent: Ammonium Sulfide

    
     (20% aq. solution, 5.0 eq) or NaHS/MgCl
    
    
    
  • Solvent: DMF or Methanol

  • Temperature: 40–60°C (Do not exceed 70°C to prevent

    
    )
    

Protocol:

  • Dissolve nitrile in DMF (5 vol).

  • Add

    
     solution dropwise.
    
  • Stir at 50°C for 4-6 hours. Monitor by TLC (Product is more polar than nitrile).

  • Workup: Pour into ice-water (10 vol). The thioamide should precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Thionation of Amide using Lawesson’s Reagent

Best for: When the nitrile precursor is unavailable.

Reagents:

  • Precursor: 4-Methoxypyridine-3-carboxamide (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene or THF

  • Temperature: Reflux (80–110°C)

Protocol:

  • Suspend amide in dry Toluene.

  • Add Lawesson’s Reagent.[1][2]

  • Reflux for 2–3 hours. The mixture will become homogeneous then precipitate.

  • Workup: Cool to RT. Filter off the solid (often a mixture of product and phosphonate byproducts).

  • Purification: Flash chromatography is mandatory (DCM:MeOH gradient) to remove the sticky phosphorus residues.

Troubleshooting Guide (Q&A)

Category 1: Reaction Outcomes & Purity[1][5][6][7][8]

Q: My product has a persistent "rotten egg" smell even after drying. Is it pure? A: No. This indicates trapped


 or polysulfides.
  • Fix: Dissolve the crude solid in minimal hot ethanol and precipitate with cold water. If the smell persists, wash the solid with a 5% solution of Sodium Hypochlorite (bleach) very briefly to oxidize surface sulfides, followed immediately by copious water washes. Alternatively, degassing the recrystallization solvent with

    
     helps.
    

Q: I see a new spot on TLC that is more polar than the thioamide. What is it? A: This is likely the 4-mercaptopyridine derivative (demethylation) or the nitrile hydrolysis product (amide).

  • Diagnosis:

    • If you used Method A (Sulfide): You likely overheated the reaction (>80°C), causing the

      
       to attack the 4-position, displacing the methoxy group. Solution:  Lower temp to 50°C and use 
      
      
      
      instead of NaHS (less basic).
    • If you used Method B (Lawesson's): It is likely the unreacted amide. Lawesson's reagent can degrade if the toluene was "wet." Solution: Dry toluene over molecular sieves before use.

Q: The Lawesson's reaction turned into a sticky, insoluble tar. A: This is a common failure mode known as "Polymerization/Oligomerization."

  • Cause: Pyridine nitrogens can attack the phosphorus center of Lawesson's reagent, forming insoluble P-N adducts.

  • Fix: Add 1.0 eq of Pyridine or Et3N to the reaction mixture to "buffer" the Lawesson's reagent. Alternatively, switch to Method A .

Category 2: Structural Integrity

Q: Why is the melting point of my product 10°C lower than reported? A: Thioamides exist in a tautomeric equilibrium (Thione vs. Thiol).

  • Explanation: In solution or solid state, hydrogen bonding networks can stabilize the imido-thiol form.

  • Validation: Run an IR spectrum.

    • Strong band at ~1630 cm⁻¹: Amide II band (C-N stretch).

    • Band at ~1200-1050 cm⁻¹: C=S stretch.

    • If you see a broad OH-like stretch at 2500 cm⁻¹, you have the thiol tautomer or wet product. Dry at 40°C under vacuum over

      
      .
      

Mechanistic Visualization

The following diagrams illustrate the decision logic for synthesis and the specific failure mode involving the activated 4-methoxy group.

Figure 1: Synthetic Route Decision Tree

SynthesisRoutes Start Start: Target Molecule 4-Methoxypyridine-3-carbothioamide CheckPrecursor Available Precursor? Start->CheckPrecursor Nitrile 3-Carbonitrile CheckPrecursor->Nitrile Yes Amide 3-Carboxamide CheckPrecursor->Amide Yes MethodA Method A: Thiolysis ((NH4)2S or NaHS/MgCl2) Nitrile->MethodA Preferred Route MethodB Method B: Lawesson's Reagent (Toluene, Reflux) Amide->MethodB Alternative PurificationA Precipitation + Recrystallization (High Purity) MethodA->PurificationA PurificationB Chromatography Required (Remove P-byproducts) MethodB->PurificationB

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and purification capabilities.

Figure 2: Failure Mode Analysis (S_NAr Competition)

FailureMode Reactants 4-Methoxypyridine-3-carbonitrile + HS- (Nucleophile) PathCorrect Path A: Attack on Nitrile (C=N) (Kinetic Control, <60°C) Reactants->PathCorrect Mild Conditions PathFail Path B: Attack on C-4 (S_NAr) (Thermodynamic Control, >80°C) Reactants->PathFail High Temp / Strong Base Product Target: 3-Carbothioamide PathCorrect->Product Byproduct Byproduct: 4-Mercaptopyridine (Loss of OMe) PathFail->Byproduct

Caption: Mechanistic competition between the desired nitrile addition and the undesired nucleophilic aromatic substitution at the 4-position.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent: Mechanism and Applications. Retrieved from

  • National Institutes of Health (NIH). (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from

  • ExSyn Corp. (n.d.). 4-Methoxypyridine Technical Data Sheet. Retrieved from

Sources

Technical Support Center: Synthesis of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 4-methoxypyridine-3-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.

I. Understanding the Synthesis: Common Routes and Key Challenges

The synthesis of 4-methoxypyridine-3-carbothioamide typically starts from the corresponding nitrile, 4-methoxy-3-cyanopyridine. The conversion of a nitrile to a primary thioamide is a well-established transformation in organic chemistry, but it is not without its difficulties. The primary methods involve the addition of a sulfur source to the nitrile group.

The two most common approaches are:

  • Direct Thionation with Hydrogen Sulfide or its Equivalents: This classic method involves reacting the nitrile with hydrogen sulfide (H₂S) gas, or an in-situ source like sodium hydrosulfide (NaSH), often in the presence of a base.[1][2] While direct, this method can be hampered by the use of toxic and foul-smelling H₂S gas and may require elevated pressures for less reactive nitriles.[1][3]

  • Thionation using Thionating Agents: Reagents like Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely used for the conversion of amides and nitriles to their corresponding thioamides.[4][5][6] These reagents offer milder reaction conditions compared to H₂S, but can present challenges in product purification due to phosphorus-containing byproducts.[7][8]

The primary challenges researchers face in this synthesis are:

  • Low Yield: Incomplete conversion of the starting nitrile is a frequent issue.

  • Impurity Formation: The formation of side products, such as the corresponding amide (from hydrolysis of the thioamide) or unreacted starting material, complicates purification.

  • Difficult Purification: The removal of sulfur-containing byproducts and unreacted reagents can be challenging.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of 4-methoxypyridine-3-carbothioamide.

Low Yields

Q1: My yield of 4-methoxypyridine-3-carbothioamide is consistently low when using Lawesson's reagent. What are the likely causes and how can I improve it?

A1: Low yields with Lawesson's reagent can be attributed to several factors. Firstly, the quality and reactivity of Lawesson's reagent itself is crucial. It can degrade upon prolonged storage or exposure to moisture. It's recommended to use freshly opened or properly stored reagent.

Secondly, the reaction conditions play a pivotal role. The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or dioxane at elevated temperatures.[5] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the product or reagent.[8]

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, test your Lawesson's reagent on a simple, known substrate to confirm its activity.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Stoichiometry: While a slight excess of Lawesson's reagent (0.5 to 0.6 equivalents, as it is a dimer) is often used, a large excess can lead to more byproducts and purification difficulties.[7]

Q2: I'm attempting the synthesis using sodium hydrosulfide (NaSH) and my yields are poor. What can I do?

A2: When using NaSH, several factors can impact the yield. The hydration state of NaSH is important; anhydrous NaSH is more reactive. The choice of solvent is also critical. A polar protic solvent like ethanol or methanol, often with some water, is typically used to dissolve the NaSH and the nitrile.[1]

Troubleshooting Steps:

  • Solvent System: Experiment with different solvent mixtures. For instance, a mixture of methanol and water can be effective.[1]

  • Reaction Time and Temperature: These reactions are often run at room temperature but may require gentle heating to go to completion. Monitor the reaction progress closely.

  • pH Control: The basicity of the reaction mixture can influence the rate of reaction and the formation of byproducts. The addition of a mild acid source, like diethylamine hydrochloride, has been reported to improve yields in some cases.[3]

Impurity Profile

Q3: My final product is contaminated with the corresponding amide, 4-methoxypyridine-3-carboxamide. How can I prevent its formation?

A3: The formation of the amide is a common side reaction resulting from the hydrolysis of the thioamide product during workup or purification. Thioamides are generally more susceptible to hydrolysis than their amide counterparts, especially under acidic or basic conditions.

Preventative Measures:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as any water present can lead to amide formation.

  • Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions. Use a saturated solution of sodium bicarbonate or ammonium chloride for washing, and minimize the contact time with the aqueous phase.

  • Careful Purification: When performing column chromatography, use a neutral stationary phase like silica gel and elute with a non-protic solvent system if possible. Prolonged exposure to silica gel can sometimes cause hydrolysis.

Q4: I am seeing a significant amount of unreacted 4-methoxy-3-cyanopyridine in my crude product. How can I drive the reaction to completion?

A4: Incomplete conversion is a common reason for low yields. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: As mentioned earlier, these are critical parameters to optimize.

  • Reagent Deactivation: Your thionating agent may have lost its activity.

  • Poor Solubility: The starting nitrile may not be fully dissolved in the reaction solvent, limiting its availability to react.

Strategies for Improvement:

  • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for product degradation.

  • Use a More Reactive Thionating Agent: If Lawesson's reagent is not effective, phosphorus pentasulfide (P₄S₁₀) can be a more potent alternative, though it may require more stringent purification.[6]

  • Improve Solubility: Choose a solvent in which your starting material has good solubility at the reaction temperature.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for thioamide synthesis.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 4-methoxypyridine-3-carbothioamide?

A1: The purification method will depend on the scale of your reaction and the nature of the impurities.

  • Crystallization: If your crude product is relatively clean, crystallization is often the best method to obtain a highly pure product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: This is the most common method for removing impurities. Use silica gel and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). Be mindful of potential on-column hydrolysis.

  • Aqueous Workup to Remove Phosphorus Byproducts: When using Lawesson's reagent or P₄S₁₀, a specific workup procedure can simplify purification. After the reaction, quenching with a small amount of ethanol and refluxing for a short period can help to decompose the phosphorus-containing byproducts into more polar species that can be more easily removed by an aqueous wash.[7]

Q2: Are there any "greener" or safer alternatives to traditional thionating agents?

A2: Yes, there is a growing interest in developing more environmentally friendly methods. Some alternatives include:

  • Elemental Sulfur: In combination with a suitable base and amine, elemental sulfur can be used as the sulfur source.[2][10]

  • Water-Mediated Synthesis: Some methods utilize water as a solvent, which is a significant improvement in terms of environmental impact.[11]

  • Mechanochemical Synthesis: Liquid-assisted grinding with Lawesson's reagent can be a solvent-free approach.[12]

Q3: Can I use 4-methoxypyridine-3-carboxamide as a starting material instead of the nitrile?

A3: Yes, the thionation of an amide to a thioamide is a very common and often high-yielding reaction. Lawesson's reagent is particularly effective for this transformation.[4][5] If you have access to the amide, this can be an excellent alternative route.

IV. Experimental Protocols and Data

Protocol 1: Synthesis via Thionation of 4-methoxy-3-cyanopyridine with Lawesson's Reagent
  • To a stirred solution of 4-methoxy-3-cyanopyridine (1.0 eq) in anhydrous toluene (10 mL/mmol of nitrile), add Lawesson's reagent (0.6 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding ethanol (2 mL/mmol of nitrile) and reflux for an additional 30 minutes.[7]

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methoxypyridine-3-carbothioamide.

ParameterConditionExpected Outcome
Solvent Anhydrous TolueneGood solubility of reactants, high boiling point
Temperature Reflux (~110 °C)Drives the reaction to completion
Lawesson's Reagent 0.6 equivalentsSufficient for thionation, minimizes byproducts
Workup Ethanol quench, NaHCO₃ washRemoves phosphorus byproducts, neutralizes acids
Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-methoxypyridine-3-carbothioamide Check_SM Check for Unreacted Starting Material (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Optimize_Conditions Increase Reaction Time/Temp Consider Microwave SM_Present->Optimize_Conditions Check_Reagent Verify Reagent Activity SM_Present->Check_Reagent Product_Degradation Product Degradation? SM_Absent->Product_Degradation End_Improved Yield Improved Optimize_Conditions->End_Improved End_Reassess Reassess Synthetic Route Check_Reagent->End_Reassess Purification_Loss Investigate Purification Step (e.g., on-column decomposition) Product_Degradation->Purification_Loss No Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Product_Degradation->Milder_Conditions Yes Purification_Loss->End_Reassess Milder_Conditions->End_Improved

Caption: A decision tree for troubleshooting low yields.

V. References

  • Pathak, U., Pandey, L. K., & Tank, R. (2008). Water mediated greener and mild synthesis of thioamides with no input energy, additives, or catalysts. The Journal of Organic Chemistry, 73(7), 2890–2893. [Link]

  • Nikolaidis, M., et al. (2020). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

  • Taylor, E. C., & Zoltewicz, J. A. (1960). A General Synthesis of Thioamides from Nitriles and Thioacetamide. Journal of the American Chemical Society, 82(10), 2656–2657. [Link]

  • Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(2), 224-226. [Link]

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006). A NEW, EFFICIENT AND SIMPLE METHOD FOR THE SYNTHESIS OF THIOAMIDES FROM NITRILES. Organic Preparations and Procedures International, 38(4), 389-393. [Link]

  • Chen, J.-H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 888–895. [Link]

  • Jiang, X., et al. (2016). An Efficient Aqueous Synthesis of Thioamides from Aldehydes and N-Substituted Formamides. Organic Letters, 18(2), 340-343. [Link]

  • Liao, L., & Jiang, X. (2018). Copper-Catalyzed Aerobic Oxidative Amidation of Amino Aldehydes with Amino Acids to Thioamide-Containing Peptides. Organic Letters, 20(15), 4536–4540. [Link]

  • Zhang, Y., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications, 14(1), 4893. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Zhang, T., et al. (2021). Atom-economical insertion of hydrogen and sulfur into carbon–nitrogen triple bonds using H2S via synergistic C–N sites. Nature Communications, 12(1), 1-10. [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of organic chemistry, 89(10), 6843–6848. [Link]

  • Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(15), 2153-2158. [Link]

  • PapersFlow. (n.d.). Microwave-Assisted Thioamide Synthesis Research Guide. PapersFlow. [Link]

  • Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(13), 8475–8483. [Link]

  • Min, H., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(7), 679-681. [Link]

  • Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(15), 2153-2158. [Link]

  • Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). A decarboxylative strategy for the synthesis of thioamides involves a three-component reaction of arylacetic or cinnamic acids, amines and elemental sulfur powder, without the need of a transition metal and an external oxidant. Organic Letters, 16(13), 3624–3627. [Link]

  • BASF SE. (2011). Process for preparing 4-hydroxypyridines. Google Patents.

  • Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(13), 8475–8483. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 841–852. [Link]

  • de Miranda, A. S., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 947-952. [Link]

  • Kletskov, A. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6537. [Link]

  • Tadesse, S., et al. (2018). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Journal of the Serbian Chemical Society, 83(1), 23-31. [Link]

  • Ota, E., & Yamaguchi, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]

Sources

Technical Support Center: Purification of 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methoxypyridine-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thioamide derivative. The following troubleshooting guides and FAQs are structured to provide practical, experience-driven solutions to specific experimental issues.

Core Principles of Purifying 4-Methoxypyridine-3-carbothioamide

4-Methoxypyridine-3-carbothioamide presents a unique set of purification challenges due to the combined properties of its pyridine ring and thioamide functional group. The basicity of the pyridine nitrogen can lead to peak tailing in normal-phase chromatography, while the thioamide group can be susceptible to degradation under harsh acidic or basic conditions.[1][2] Understanding these characteristics is crucial for developing an effective purification strategy.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-methoxypyridine-3-carbothioamide in a question-and-answer format.

Question 1: My crude product is a persistent yellow oil/solid, and I'm struggling to crystallize it. What are my next steps?

Answer:

The physical state of your crude product can be influenced by residual solvents or impurities. Here's a systematic approach to induce crystallization:

Initial Steps:

  • High Vacuum Drying: Ensure all volatile impurities and solvents are removed by drying the crude product under a high vacuum for several hours.

  • Solvent Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. Good starting points for non-polar to moderately polar compounds are hexanes or diethyl ether.

Recrystallization Solvent Screening: If trituration fails, a systematic solvent screen for recrystallization is recommended. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below.[3][4]

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol often dissolves many organic compounds, and the slow addition of water as an anti-solvent can induce crystallization.[5]
Acetone/HexanesAcetone is a good solvent for polar compounds, and hexanes can act as an effective anti-solvent.[3][5]
Ethyl Acetate/HexanesA classic combination for compounds of intermediate polarity.[3][5]
IsopropanolA slightly less polar alcohol that can be effective.
TolueneFor aromatic compounds, toluene can sometimes be a good choice.[5]

Experimental Protocol for Recrystallization:

  • Dissolve a small amount of the crude product in a minimal amount of the chosen hot solvent.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Question 2: I'm seeing a significant byproduct in my reaction mixture that I suspect is the corresponding amide. How can I remove it?

Answer:

The formation of the corresponding amide (4-methoxypyridine-3-carboxamide) is a common byproduct in thioamide synthesis, often due to incomplete thionation or hydrolysis of the thioamide.[6] Separating these two closely related compounds can be challenging.

Chromatographic Separation: Column chromatography is the most effective method for this separation. Due to the polarity of both the thioamide and the amide, a normal-phase silica gel column is a good starting point.

Recommended Solvent Systems for Column Chromatography:

  • Dichloromethane/Methanol Gradient: Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., 0-10%). The more polar amide will typically elute after the thioamide.

  • Ethyl Acetate/Hexanes Gradient: A less polar system that can also be effective. Start with a low percentage of ethyl acetate and gradually increase it.

Troubleshooting Peak Tailing: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this:

  • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Consider using neutral or basic alumina as the stationary phase.

Visualizing Your Purification Strategy

To aid in your decision-making process for purification, the following flowchart provides a logical workflow.

Purification_Workflow start Crude 4-methoxypyridine-3-carbothioamide solid_or_oil Is the product a solid or an oil? start->solid_or_oil solid Solid solid_or_oil->solid Solid oil Oil solid_or_oil->oil Oil recrystallize Attempt Recrystallization solid->recrystallize triturate Triturate with non-polar solvent (e.g., hexanes) oil->triturate check_purity Check Purity (TLC, NMR) recrystallize->check_purity triturate->solid_or_oil pure Pure Product check_purity->pure Purity > 98% impure Impure Product check_purity->impure Purity < 98% column Column Chromatography impure->column column->check_purity

Caption: A decision-making workflow for the initial purification of 4-methoxypyridine-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of 4-methoxypyridine-3-carbothioamide?

A1: Besides the corresponding amide, other potential impurities can arise from the starting materials or side reactions. If synthesizing from 4-methoxypyridine-3-carbonitrile, incomplete reaction will leave the starting nitrile. Side reactions during thionation, especially when using reagents like Lawesson's reagent, can introduce phosphorus-containing byproducts.[1] Additionally, degradation products such as 4-methoxypyridine-3-carboxylic acid could be present if the thioamide is exposed to oxidative conditions.

Q2: How should I store purified 4-methoxypyridine-3-carbothioamide to prevent degradation?

A2: Thioamides can be sensitive to light, heat, and oxygen.[7] It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage).

Q3: What are the best analytical techniques to assess the purity of 4-methoxypyridine-3-carbothioamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to check for the presence of impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice for thioamides.[8]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide a quantitative measure of purity. A C18 column with a mobile phase of acetonitrile and water, with a small amount of formic acid, is a good starting point.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q4: My thioamide appears to be degrading on the silica gel column. What can I do?

A4: Thioamides can be unstable on acidic silica gel.[2] If you observe streaking or the appearance of new spots on TLC during column chromatography, consider the following:

  • Deactivate the Silica: Pre-treat the silica gel with a solution of your eluent containing 1% triethylamine, then re-pack the column.

  • Switch to a Different Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative. Alternatively, consider reverse-phase chromatography.

References

  • BenchChem. (2025). Avoiding common pitfalls in thioamide synthesis.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. 4-Methoxypyridine synthesis.
  • Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • SIELC Technologies. (2018, May 16). 4-Methoxypyridine.
  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
  • ResearchGate. (2020). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
  • Reddit. (2023, February 19).
  • PubMed. (2001, October 15). Stability of 4-DMAP in solution.
  • ProtiFi. Troubleshooting Tips.
  • YouTube. (2022, July 8).
  • Organic Syntheses. Procedure.
  • YouTube. (2021, March 22).
  • ExSyn Corp. 4-Methoxypyridine.
  • ResearchG
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Journal of Pharmaceutical Research. (2020, September 12). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • Chemistry Central Journal. (2011, January 7).
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • Metrohm. The column program.
  • PubMed. (2007, January 4).
  • Journal of Materials Chemistry A. (2015). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit.
  • ACS Central Science. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

Sources

Thioamide Synthesis Support Center: Nitrile Mitigation Unit

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: THIO-001-NITRILE Assigned Specialist: Senior Application Scientist

Core Directive: The "Primary" Problem

Welcome to the technical support center for thioamide synthesis. If you have arrived here, you are likely observing a specific failure mode: the conversion of your amide not to the desired thioamide (


), but to the corresponding nitrile (

).

The Hard Truth: This is almost exclusively a problem with primary amides (


).

When using thionating agents like Lawesson’s Reagent (LR) or


, the thermodynamics often favor the elimination of water (or 

) over the simple exchange of oxygen for sulfur. To fix this, we must shift the kinetic control of the reaction.

Diagnostic & Decision Logic

Before proceeding, confirm your substrate and failure mode using the logic tree below.

diagnostic_tree Start Start: Input Substrate CheckType Amide Type? Start->CheckType Primary Primary (R-CONH2) CheckType->Primary Secondary Secondary (R-CONHR') CheckType->Secondary Tertiary Tertiary (R-CONR2) CheckType->Tertiary RiskAssessment RISK ASSESSMENT: HIGH Nitrile formation is the dominant side reaction. Primary->RiskAssessment Safe RISK ASSESSMENT: LOW Nitrile formation impossible. Check for Imidoyl Chloride byproducts. Secondary->Safe Tertiary->Safe Action Recommended Protocol: Switch to Curphey Method (P4S10 + HMDO) RiskAssessment->Action Mitigation Strategy

Figure 1: Diagnostic logic for assessing nitrile formation risk based on amide substitution.

The Chemistry of Failure: Mechanism of Dehydration

To prevent the nitrile, you must understand how it forms. It is not a random impurity; it is a chemically logical outcome of "over-thionation" or aggressive dehydration conditions.

The Pathway:

  • Thionation: The carbonyl oxygen is replaced by sulfur via a four-membered ring intermediate (thiaoxaphosphetane).

  • Elimination (The Error): In primary thioamides, the nitrogen protons are acidic. Under high heat or in the presence of acidic phosphorus byproducts,

    
     is eliminated, collapsing the C-N bond into a C
    
    
    
    N triple bond.

mechanism Amide Primary Amide (R-CONH2) Intermed Thiaoxaphosphetane Intermediate Amide->Intermed + Thionating Agent Thioamide Thioamide (R-CS-NH2) Intermed->Thioamide Path A: Desired (- P=O species) Nitrile Nitrile (R-CN) Thioamide->Nitrile Path B: Elimination (- H2S) Heat/Acid Promoted

Figure 2: Mechanistic bifurcation. Path B is the failure mode caused by excessive heat or acidic byproducts.

Troubleshooting Protocols

Scenario A: "I am using Lawesson's Reagent (LR) and getting 40% Nitrile."

Status: STOP. LR requires reflux temperatures (usually 80-110°C) to dissociate into its active dithiophosphine ylide form. However, this temperature is often sufficient to drive the elimination of


 from primary thioamides.

The Fix: Switch to the Curphey Method .

Protocol 1: The Curphey Method (Gold Standard)

This method utilizes Phosphorus Pentasulfide (


) in conjunction with Hexamethyldisiloxane (HMDO).[1][2][3][4]
  • Why it works: HMDO acts as a scavenger for the inorganic phosphorus oxides formed during the reaction, converting them into silylated phosphates. This keeps the reaction medium neutral and suppresses the acidic catalysis required for nitrile formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Stoichiometry:

    • Substrate (Primary Amide): 1.0 equiv

    • 
      : 0.2 to 0.5 equiv (Note: 
      
      
      
      transfers sulfur less efficiently than LR, but is milder).
    • HMDO: 2.0 to 3.0 equiv (Excess is key).

  • Solvent: Dichloromethane (DCM) or Acetonitrile. (Avoid high-boiling toluene if possible).

  • Reaction:

    • Add amide and

      
       to the solvent.[4][5]
      
    • Add HMDO dropwise at room temperature.

    • Stir at room temperature for 1 hour, then reflux gently.

    • Monitor: Check TLC every 30 mins. Stop immediately upon consumption of starting material.

  • Workup (Critical):

    • Cool to room temp.[5][6]

    • Add 5% aqueous

      
       or 
      
      
      
      (basic workup neutralizes any remaining acid that promotes nitrile formation).
    • Extract with DCM.[7]

    • Result: The silylated byproducts hydrolyze into water-soluble species, leaving a clean organic layer.

Protocol 2: The -Pyridine Complex

If the Curphey method is too slow (sterically hindered amides), use the Bergman/Pettersson complex.

  • Why it works: The complex is crystalline and storable.[8][9] It avoids the "gummy" byproducts of raw

    
     and allows for controlled thionation in polar solvents like acetonitrile or dimethyl sulfone without the immediate decomposition seen with LR.[8][10]
    

Methodology:

  • Reagent: Use commercially available

    
     complex.
    
  • Ratio: 1.0 equiv Amide : 0.5 - 1.0 equiv Complex.

  • Conditions: Reflux in Acetonitrile (82°C).

  • Note: This reagent is highly selective and often yields crystalline thioamides directly upon cooling and water addition.

Comparative Reagent Data

Use this table to select the correct agent for your specific constraint.

ReagentActive SpeciesNitrile Risk (Primary Amides)Workup DifficultyBest Use Case
Lawesson's (LR) Dithiophosphine ylideHigh (Requires heat)High (Smelly/Sticky)Secondary/Tertiary amides, Ketones
Belleau's Reagent Phenoxy analogue of LRMedium MediumWhen LR is too unstable, but Curphey is too slow
Curphey (

/HMDO)
Silylated P-S speciesLowest Low (Hydrolytic)Primary Amides , Esters

-Pyridine
Pyridine complexLow LowHigh-purity needs, hindered substrates

Frequently Asked Questions (FAQ)

Q: Can I just lower the temperature with Lawesson's Reagent? A: Rarely. LR is kinetically sluggish below 60°C. If you run it in THF at room temperature, it may not react at all. If you heat it to 80°C (Benzene/Toluene), you enter the "Nitrile Zone." The Curphey method works better at lower temperatures because the silylated intermediate is more reactive than bulk


 but less prone to elimination than LR.

Q: My thioamide product smells like garlic and I can't get rid of the smell. Is this the nitrile? A: No, the nitrile usually smells sweet or almond-like (toxic!). The garlic/rotten cabbage smell is likely residual sulfurated phosphorus byproducts.

  • Fix: Use the Curphey method (Protocol 1). The byproducts are water-soluble phosphates that wash away, unlike the lipophilic byproducts of LR that streak on columns.

Q: I see a spot on TLC that moves much faster than my amide. Is that the thioamide? A: Likely no .

  • Amide: Polar (Low

    
    ).
    
  • Thioamide: Less polar than amide, but still interacts with silica (Medium

    
    ).
    
  • Nitrile: Non-polar (High

    
    ).
    
  • Test: If the fast-moving spot is UV active and you are making a primary thioamide, it is almost certainly the nitrile.

References

  • The Curphey Method (Primary Source): Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Journal of Organic Chemistry. [Link]

  • P4S10-Pyridine Complex: Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[3][8][9][11] Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. Journal of Organic Chemistry. [Link]

  • Lawesson's Reagent Review & Limitations: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. [Link]

  • Belleau's Reagent (Alternative): Lavy, T., et al. (2004). Belleau's Reagent. Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

preventing epimerization in chiral thioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Epimerization During Thionation

The Core Challenge: "The Acidic Alpha-Proton Trap"

Welcome to the technical support hub for chiral thioamide synthesis. If you are here, you are likely observing a loss of enantiomeric excess (ee) during the conversion of chiral amides to thioamides.

The Root Cause: The conversion of a carbonyl (


) to a thiocarbonyl (

) fundamentally alters the electronics of your molecule. The

-proton of a thioamide is significantly more acidic than that of its amide precursor.
  • Amide pKa: ~17–19 (DMSO)

  • Thioamide pKa: ~12–13 (DMSO)

Why this matters: Standard thionation protocols (e.g., Lawesson’s Reagent in refluxing toluene) create a "perfect storm" for epimerization: High Heat + Acidic Proton + Basic Byproducts . The reaction conditions facilitate the deprotonation of the


-carbon, forming a planar thioenolate intermediate that destroys stereochemistry. Upon reprotonation, the chiral center is scrambled (racemized).
Diagnostic & Decision Support

Before changing your entire synthesis, use this logic flow to pinpoint the source of epimerization.

EpimerizationDiagnosis Start Start: Observed Low ee% CheckSM Check Starting Material (Amide) ee% Start->CheckSM IsSMPure Is Amide Pure (>99% ee)? CheckSM->IsSMPure ReactionCond Analyze Reaction Conditions IsSMPure->ReactionCond Yes Soln1 Fix: Pre-synthesis Epimerization. Use T3P for Amide Coupling. IsSMPure->Soln1 No TempCheck Reaction Temp > 80°C? ReactionCond->TempCheck ReagentCheck Reagent Used? TempCheck->ReagentCheck No Soln2 Fix: Thermal Epimerization. Switch to Belleau's Reagent (40°C). TempCheck->Soln2 Yes WorkupCheck Workup: Silica Gel Chromatography? ReagentCheck->WorkupCheck Optimized Reagent Soln3 Fix: Solubility/Time Issue. Use Microwave Irradiation. ReagentCheck->Soln3 Standard Lawesson's (Long Rxn Time) Soln4 Fix: Acidic Silica Hydrolysis. Use Deactivated Silica or Alumina. WorkupCheck->Soln4 Yes

Figure 1: Diagnostic logic tree for identifying the source of chirality loss during thioamide synthesis.

Reagent Knowledge Base (The "Hardware")

Choosing the right thionation agent is the single most effective way to prevent epimerization.

FeatureLawesson's Reagent (LR) Belleau's Reagent (BR)

/ Pyridine
Structure 4-methoxyphenyl substituent4-phenoxyphenyl substituentPhosphorus pentasulfide
Solubility Poor in THF/DCM; requires Toluene/XyleneHigh in THF/DCM Poor (requires basic solvents)
Reaction Temp Typically 80–110°C (Reflux)20–40°C (Room Temp/Mild Heat) Variable
Epimerization Risk High (Due to thermal stress)Low (Kinetic control)Moderate (Base-dependent)
Best Use Case Achiral, robust substratesChiral, sensitive peptides/amides Large scale, robust substrates

Expert Insight:

"Lawesson's Reagent is the industry standard, but for chiral substrates, it is a blunt instrument. The high temperatures required to dissolve LR in toluene provide enough energy to overcome the rotational barrier of the C-N bond and facilitate proton exchange. Belleau's Reagent (2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is structurally similar but significantly more soluble in polar aprotic solvents like THF. This allows the reaction to proceed at room temperature, drastically reducing the rate of epimerization."

Troubleshooting Guides (Q&A)
Issue A: "I see 20-30% racemization using Lawesson's Reagent in Toluene."

Diagnosis: Thermal Epimerization. The Fix: Switch to the "Solvent-Swap Protocol" or Belleau's Reagent . If you must use Lawesson's Reagent (e.g., due to cost), do not use Toluene. LR has partial solubility in Dimethoxyethane (DME) or THF .

  • Dissolve your amide in anhydrous DME (0.1 M).

  • Add 0.6 equiv of Lawesson's Reagent.

  • Stir at room temperature for 12 hours.

  • Why this works: Even if the reaction is slower, the lack of thermal energy prevents the

    
    -proton from overcoming the activation energy required for deprotonation/reprotonation.
    
Issue B: "The reaction is too slow at low temps, but racemizes at high temps."

Diagnosis: Time-Temperature Trade-off. The Fix: Microwave-Assisted Flash Thionation. Prolonged exposure to moderate heat is often worse than very short exposure to high heat.

  • Solvent: Dichloromethane (DCM) or Toluene (sealed vessel).

  • Reagent: Lawesson's Reagent (0.55 equiv).

  • Microwave: 100°C for 2–5 minutes (max).

  • Mechanism: The reaction completes kinetically before the thermodynamic equilibration (racemization) can occur significantly. Note: Immediate cooling and workup are mandatory.

Issue C: "My product racemizes during purification."

Diagnosis: Silica-Induced Epimerization. The Fix: Thioamides are more lipophilic than amides but can interact with acidic silanols on silica gel, catalyzing tautomerization.

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexanes.

  • Fast Filtration: Use a short plug of neutral alumina instead of a long silica column.

  • Avoid DMSO: Never load a thioamide column with DMSO; it can act as an oxidant and a base, promoting sulfur extrusion and racemization.

Advanced Protocol: The "Chiral-Safe" Belleau Method

This protocol is the "Gold Standard" for preserving stereocenters adjacent to the carbonyl.

Materials:

  • Substrate: Chiral Amide (1.0 equiv)

  • Reagent: Belleau’s Reagent (0.55 equiv) [Commercially available or synthesized from

    
     + Diphenyl ether]
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Argon/Nitrogen

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under argon.

  • Dissolution: Add the chiral amide and dissolve in anhydrous THF.

  • Addition: Add Belleau’s Reagent in one portion. The solution typically turns a light orange/yellow.

  • Reaction: Stir at 25°C (Room Temp) . Monitor by TLC.

    • Checkpoint: If no reaction after 4 hours, increase temp to 40°C. Do not exceed 40°C.

  • Quench: Once SM is consumed, dilute with

    
     and filter off the solid phosphate byproducts immediately.
    
  • Workup: Concentrate the filtrate at low temperature (<30°C).

  • Purification: Flash chromatography on neutral alumina or deactivated silica (1%

    
    ).
    

Mechanism of Action (Visualized):

Mechanism Amide Chiral Amide (S-isomer) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate THF, 25°C Belleau Belleau's Reagent (Soluble in THF) Belleau->Intermediate Thioamide Chiral Thioamide (Retained Stereochem) Intermediate->Thioamide Cycloreversion Enol Thioenolate (Planar/Achiral) Intermediate->Enol If Heat Applied Heat High Heat (>80°C) (Avoided) Heat->Intermediate Racemate Racemic Product Enol->Racemate Reprotonation

Figure 2: Mechanistic pathway showing how low-temperature conditions (enabled by Belleau's Reagent) bypass the thioenolate trap.

References
  • Lajoie, G., et al. "Synthesis of Synergistic Stereoisomers of Thionopeptides." Tetrahedron Letters, vol. 24, no. 36, 1983, pp. 3815-3818. (Original description of Belleau's Reagent for chiral preservation).

  • Bergman, J., et al.

    
    /Pyridine Complex." Journal of Organic Chemistry, vol. 76, no. 5, 2011, pp. 1546–1553. (Alternative mild conditions). 
    
  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Thioamides." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177. (Review of T3P utility in preventing epimerization during precursor synthesis).

  • Varma, R. S., and Kumar, D. "Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides."[1] Organic Letters, vol. 1, no.[1][2] 5, 1999, pp. 697–700. (Microwave protocols).[2][3][4]

  • BenchChem Technical Review. "A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives." BenchChem Knowledge Base, 2025.[5]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Lawesson's and Belleau's reagents, as they generate foul-smelling and toxic byproducts.

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize synthetic strategies. The inherent electronic properties of the pyridine ring can present unique challenges, but a thorough understanding of the underlying principles can lead to successful and reproducible outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 4-methoxypyridine often challenging?

A1: The functionalization of pyridines, including 4-methoxypyridine, can be complex due to the electron-deficient nature of the pyridine ring caused by the electronegative nitrogen atom.[1][2] This deactivates the ring towards typical electrophilic aromatic substitution reactions. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting their activity or altering the reaction pathway.[1] Achieving regioselectivity is another significant hurdle, as reactions can often yield a mixture of isomers, thereby lowering the yield of the desired product.[1]

Q2: I'm getting a low yield in my 4-methoxypyridine functionalization reaction. What are the first things I should check?

A2: When troubleshooting a low-yield reaction, a systematic evaluation of several factors is crucial.[1]

  • Purity of Starting Materials: Verify the purity of your 4-methoxypyridine, reagents, and solvents. Pyridine derivatives can be sensitive to air and moisture, as can many organometallic reagents used in these reactions.[1]

  • Inert Atmosphere: Ensure your reaction setup is under a dry, inert atmosphere (e.g., nitrogen or argon), especially when using organolithium or other air-sensitive reagents.

  • Reaction Parameters: Re-evaluate the reaction conditions, including temperature, reaction time, and concentration. Suboptimal parameters are a common cause of poor yields.[1]

Q3: How does the methoxy group at the C4 position influence the reactivity and regioselectivity of the pyridine ring?

A3: The methoxy group at the C4 position is an electron-donating group, which can influence the reactivity and regioselectivity of the pyridine ring in several ways. It activates the ring towards certain reactions and can direct incoming groups to specific positions. For instance, in nucleophilic aromatic substitution, the methoxy group can be a leaving group. In metallation reactions, it can influence the site of deprotonation.

Q4: Should I consider using a protecting group for the pyridine nitrogen?

A4: Using a protecting group for the pyridine nitrogen is a valuable strategy when its Lewis basicity interferes with the reaction, for example, by inhibiting a metal catalyst.[1] A common approach is the formation of a pyridine N-oxide.[1][3] This not only masks the lone pair but also alters the electronic properties of the ring, which can facilitate functionalization at the C2 and C4 positions.[1] The N-oxide can be prepared by treating 4-methoxypyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[3]

Troubleshooting Guides for Specific Functionalization Methods

Directed ortho-Metalation (DoM) via Lithiation

Directed ortho-metalation is a powerful technique for the functionalization of pyridines. For 4-methoxypyridine, lithiation can be directed to the C3 position.[4][5]

Common Problems & Troubleshooting:

  • Problem: Low or no lithiation at the desired C3 position.

    • Possible Cause: The choice of lithium base is critical. Strong, hindered bases are often required.

    • Solution: Employ a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) to prevent addition to the C=N bond of the pyridine ring.[6] Mesityllithium (MesLi) or phenyllithium (PhLi) in THF have also been used for C3 lithiation.[5]

    • Pro-Tip: The presence of both H-6 and H-3 protons on the pyridine nucleus can be critical for complete C-3 lithiation, suggesting a complex mechanism may be at play.[7]

  • Problem: Competing C2 lithiation.

    • Possible Cause: The nitrogen atom can direct lithiation to the C2 position.

    • Solution: The combination of n-BuLi with N,N-dimethylethanolamine (LiDMAE) can selectively direct lithiation to the C2 position if that is the desired outcome.[5] To favor C3 lithiation, the choice of a more sterically hindered base is key.

  • Problem: Poor yield upon quenching with an electrophile.

    • Possible Cause: The lithiated intermediate may be unstable or the electrophile may not be reactive enough.

    • Solution: Ensure the electrophile is added at a low temperature and that the reaction is allowed to warm to room temperature slowly. Use a reactive electrophile.

Experimental Protocol: C3-Lithiation and Borylation of 4-Methoxypyridine

This protocol is a generalized procedure based on established methodologies for pyridine functionalization.[8][9]

  • Preparation: Under an inert atmosphere, dissolve 4-methoxypyridine in anhydrous THF and cool the solution to -78 °C.

  • Lithiation: Slowly add a solution of a hindered lithium base (e.g., LDA or LTMP) in a suitable solvent. Stir the mixture at -78 °C for the optimized time (typically 1-2 hours) to ensure complete deprotonation.

  • Borylation: Add a solution of the desired boronic ester (e.g., pinacolborane or an alkyl boronic ester) in THF to the reaction mixture at -78 °C.

  • Quench and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of pyridines, offering an atom-economical approach.[10][11][12] For 4-methoxypyridine, this can be a viable strategy for introducing various functional groups.

Common Problems & Troubleshooting:

  • Problem: Low catalyst activity or catalyst degradation.

    • Possible Cause: The pyridine nitrogen can coordinate to the palladium center and inhibit its catalytic activity.[1] The catalyst may also be sensitive to air and moisture.

    • Solution: Use a fresh, high-purity palladium catalyst and ensure anhydrous and anaerobic reaction conditions.[13] Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is often necessary to find the optimal catalytic system.[1]

    • Pro-Tip: The use of pyridine N-oxides can be an effective strategy to mitigate catalyst inhibition and direct C-H activation to the ortho position.[14]

  • Problem: Poor regioselectivity.

    • Possible Cause: C-H bonds at different positions on the pyridine ring may have similar reactivity.

    • Solution: The choice of directing group, ligand, and oxidant can significantly influence regioselectivity. A systematic screening of these parameters is recommended.

  • Problem: Inconsistent reaction outcomes.

    • Possible Cause: Small variations in reaction conditions can have a large impact on the outcome of C-H activation reactions.

    • Solution: Maintain strict control over reaction parameters such as temperature, time, and reagent stoichiometry.

Table 1: Key Parameters for Optimizing Palladium-Catalyzed C-H Functionalization

ParameterConsiderations
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, etc. The choice can influence catalyst activation and stability.
Ligand Electron-rich and bulky phosphine ligands are often effective for cross-coupling reactions with pyridine substrates.[1]
Oxidant Required in many C-H activation cycles to regenerate the active Pd(II) or Pd(III) catalyst. Common oxidants include Ag₂CO₃, AgOAc, and benzoquinone.
Solvent Can significantly impact solubility, catalyst stability, and reaction rate. Common solvents include toluene, dioxane, and DMF.
Temperature Higher temperatures are often required to achieve C-H bond cleavage, but can also lead to side reactions and catalyst decomposition.
Minisci-Type Radical Functionalization

The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles like pyridine.[15] It involves the addition of a nucleophilic radical to the protonated pyridine ring.[15][16]

Common Problems & Troubleshooting:

  • Problem: Low yield of the desired alkylated product.

    • Possible Cause: Inefficient radical generation or competing side reactions.

    • Solution: Optimize the radical generation method. Classical Minisci conditions often use a silver salt (e.g., AgNO₃) and an oxidant (e.g., ammonium persulfate) to generate radicals from carboxylic acids.[15] Modern variations utilize photoredox catalysis for milder reaction conditions.[17]

    • Pro-Tip: The reaction must be conducted under acidic conditions to ensure protonation of the pyridine nitrogen.[15]

  • Problem: Formation of regioisomers.

    • Possible Cause: The radical can add to different positions on the pyridine ring, typically C2 and C4.[18]

    • Solution: The regioselectivity can be influenced by the steric and electronic properties of both the pyridine substrate and the radical. For 4-methoxypyridine, addition is expected to be directed to the C2 position. The use of a blocking group can be a strategy to achieve high regioselectivity for C4-alkylation.[19]

General Protocol: Minisci Alkylation of 4-Methoxypyridine

This is a general procedure based on classical Minisci conditions.[19]

  • Setup: In a suitable reaction vessel, combine 4-methoxypyridine, the carboxylic acid (as the radical precursor), and a silver catalyst (e.g., AgNO₃).

  • Solvent and Acid: Add a suitable solvent (often a biphasic mixture like dichloroethane and water) and a strong acid (e.g., sulfuric acid) to protonate the pyridine.

  • Initiation: Add the oxidant (e.g., ammonium persulfate) to initiate the radical formation.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C) for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up to remove the acid and inorganic salts. Extract the product with an organic solvent and purify by column chromatography.

Visualization of Experimental Workflow

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low Yield Observed Purity Check Purity of Starting Materials (4-MeO-Py, Reagents, Solvents) Start->Purity Inert Verify Inert Atmosphere (N2 or Ar) Purity->Inert Params Re-evaluate Reaction Parameters (Temperature, Time, Concentration) Inert->Params Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Params->Analysis SideProducts Identify Side Products Analysis->SideProducts Complex Mixture StartingMaterial Unreacted Starting Material Analysis->StartingMaterial Incomplete Reaction Success Yield Improved Analysis->Success Clean Product SideProducts->Purity Optimize Conditions SideProducts->Inert Optimize Conditions SideProducts->Params Optimize Conditions StartingMaterial->Params Increase Time/Temp

Caption: A decision-making flowchart for troubleshooting low-yield functionalization reactions of 4-methoxypyridine.

Diagram 2: Key Functionalization Strategies for 4-Methoxypyridine

Functionalization_Strategies Substrate 4-Methoxypyridine DoM Directed ortho-Metalation (Lithiation) Substrate->DoM CH_Activation Pd-Catalyzed C-H Activation Substrate->CH_Activation Minisci Minisci Radical Alkylation Substrate->Minisci C3_Product C3-Functionalized Product DoM->C3_Product + Electrophile C2_Product_CH C2-Functionalized Product CH_Activation->C2_Product_CH + Coupling Partner C2_Product_Minisci C2-Alkylated Product Minisci->C2_Product_Minisci + Alkyl Radical

Caption: Overview of major synthetic routes for the functionalization of 4-methoxypyridine.

References

  • Troubleshooting low yield in pyridine functionalization. Benchchem.
  • Challenges in the functionalization of pyridines. ResearchGate.
  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis - ACS Publications.
  • The lithiation–borylation reaction. University of Bristol Research Portal.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Minisci reaction. Wikipedia. Available at: [Link]

  • 4‐Methoxypyridine N‐oxide. ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
  • 2 approaches to new pyridines. C&EN Global Enterprise - ACS Publications.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Radical chain monoalkylation of pyridines. Chemical Science (RSC Publishing). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. Available at: [Link]

  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. Available at: [Link]

  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. Available at: [Link]

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. NIH. Available at: [Link]

  • C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. Vaia. Available at: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. Available at: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. Available at: [Link]

  • Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Semantic Scholar. Available at: [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]

  • Asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols and 1-pyridyl-1-arylethanes by lithiation-borylation methodology. PubMed. Available at: [Link]

  • Chapter 18: Catalytic C-H Functionalization. Caltech.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

  • Palladium catalyzed CH functionalization with electrochemical oxidation. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C. PMC. Available at: [Link]

Sources

stability issues with thioamide compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Repository

Welcome. As Senior Application Scientists, we understand that thioamides (


) are not merely "sulfur versions" of amides. They possess distinct electronic signatures—lower C-N bond rotation barriers, higher acidity of 

-protons, and a sulfur atom that is a "soft" nucleophile prone to oxidation.

This guide addresses the three primary failure modes of thioamides in solution: Oxidative Desulfurization , Acid-Catalyzed Hydrolysis , and Photochemical Degradation .

Module 1: Oxidative Desulfurization (The "Mystery Amide" Problem)

User Query: "I synthesized a thioamide, but after storage in solution, LC-MS shows a mass shift of -16 Da (or +O/-S), and NMR confirms the presence of the corresponding amide. What happened?"

Technical Insight: The Mechanism

You are observing oxidative desulfurization .[1] Unlike amides, the C=S bond is highly susceptible to attack by Reactive Oxygen Species (ROS). The sulfur atom is oxidized to a sulfine (S-oxide) intermediate. This intermediate is unstable and highly electrophilic; it reacts rapidly with water or hydroxide to extrude sulfur (often as


 or elemental sulfur) and collapse into the thermodynamically stable amide.

Key Oxidants:

  • Atmospheric Oxygen (

    
    ) (slow, but accelerated by light).
    
  • Peroxides (common impurities in ethers like THF or Dioxane).

  • Singlet Oxygen (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the degradation from Thioamide to Amide via the Sulfine intermediate.

OxidationPathway Thioamide Thioamide (R-CS-NR2) Sulfine Sulfine Intermediate (R-C=S(=O)-NR2) Thioamide->Sulfine S-Oxidation ROS Oxidant (H2O2 / O2) ROS->Sulfine Amide Amide Product (R-CO-NR2) Sulfine->Amide Hydrolysis/Rearrangement Byproducts Sulfur Byproducts (SO2 / S8) Sulfine->Byproducts

Figure 1: Oxidative desulfurization pathway converting Thioamides to Amides.[2]

Troubleshooting & Prevention Protocol
VariableRecommendationScientific Rationale
Solvent Choice Avoid Ethers (THF, Diethyl ether) unless freshly distilled.Ethers form peroxides over time, which rapidly oxidize C=S bonds [1].
Atmosphere Argon/Nitrogen Sparging .Displaces dissolved

. Thioamides are stable in degassed solutions for months [2].
Storage -20°C or -80°C .Arrhenius kinetics: lower temperature significantly retards the oxidation rate.
Additives TCEP or DTT (Use Caution).Reducing agents can prevent oxidation, but DTT can nucleophilically attack the thioamide carbon in some contexts. TCEP is generally safer.
Module 2: Hydrolytic Stability & pH Sensitivity

User Query: "My thioamide peptide degrades during HPLC purification or TFA cleavage. I smell rotten eggs (


). Is it hydrolyzing?"
Technical Insight: The Mechanism

Thioamides are generally more resistant to basic hydrolysis than amides due to the greater resonance stabilization of the N-C=S bond. However, they are highly sensitive to acid .

  • Acidic Conditions (pH < 3): The sulfur atom is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). This activates the carbon for nucleophilic attack by water. In peptide synthesis, strong acids like Trifluoroacetic Acid (TFA) can cause cleavage of the thioamide bond or adjacent peptide bonds [3].
    
  • Basic Conditions (pH > 10): Primary and secondary thioamides (

    
    ) act as weak acids. They deprotonate to form thioimidates  (
    
    
    
    ). While usually reversible, this increases susceptibility to S-alkylation if electrophiles are present.
Decision Matrix: pH Handling

pH_Stability Start Thioamide in Solution Acid Acidic (pH < 3) (e.g., TFA, HCl) Start->Acid Neutral Neutral (pH 4-8) Start->Neutral Base Basic (pH > 9) Start->Base Result_Acid High Risk: Hydrolysis (H2S release) Cleavage Acid->Result_Acid Protonation of S Result_Neutral Stable: Ideal Range Neutral->Result_Neutral Result_Base Moderate Risk: Deprotonation to Thioimidate (Reversible) Base->Result_Base Deprotonation of N

Figure 2: Stability profile of thioamides across the pH spectrum.

Protocol: Safe Handling in Acid

If you must use acid (e.g., removing Boc groups or cleaving from resin):

  • Minimize Exposure Time: Limit TFA exposure to < 15 minutes if possible.

  • Scavengers: Use triisopropylsilane (TIPS) or thioanisole in the cleavage cocktail to quench cations that might attack the sulfur.

  • Alternative Protection: Consider "Thioimidate" protection strategies during synthesis to mask the nucleophilic sulfur [3].

Module 3: Photochemical & Thermal Sensitivity

User Query: "I see multiple peaks in my chromatogram that have the same mass as my product. Is it an isomer?"

Technical Insight: Isomerization

Thioamides have a higher rotational barrier around the C-N bond compared to amides (approx. 20-25 kcal/mol vs 15-20 kcal/mol) due to the larger size of sulfur and efficient orbital overlap [4].

  • The Issue: Once synthesized, thioamides can exist as distinct cis and trans (E/Z) rotamers that separate on HPLC/NMR time scales.

  • The Trigger: UV light (300-400 nm) excites the

    
     transition, lowering the rotational barrier and facilitating photo-isomerization . Prolonged UV exposure can also drive oxidative cyclization if adjacent functional groups are present [5].
    
Troubleshooting Guide
ObservationDiagnosisAction Plan
Split Peaks (NMR/HPLC) Rotamers (E/Z isomers).Heat the NMR sample (e.g., to 50°C). If peaks coalesce, they are rotamers, not impurities.
Color Change Photochemical degradation.Use Amber Glassware or wrap vessels in foil. Thioamides absorb in the near-UV/blue region.
New Peak (+0 mass) Cyclization.Check for adjacent nucleophiles (e.g., side chains) that could cyclize onto the C=S under light.
Module 4: Solvent Compatibility FAQ

Q: Can I use DMSO to store my thioamide library? A: Proceed with Caution. While literature suggests cyclic thiopeptides can be stable in DMSO for months [1], DMSO is technically an oxidant (Swern oxidation mechanism). In the presence of trace acid or Lewis acids, DMSO can transfer oxygen to the sulfur, converting your thioamide to an amide.

  • Best Practice: Use anhydrous, high-purity DMSO . Store under Argon at -20°C. For long-term storage, dry powder is superior to solution.

Q: Is water safe? A: Yes, at neutral pH. Thioamides are stable in aqueous buffers (PBS, Tris) at pH 7.0–7.5. Avoid unbuffered water which may absorb


 and become acidic over time.
References
  • Chatterjee, J., et al. (2018).[3] "Increasing the bioactive space of peptide macrocycles by thioamide substitution." Chemical Science. Link

  • Wiberg, K. B., & Rush, D. J. (2001). "Solvent effects on the thioamide rotational barrier: an experimental and theoretical study." Journal of the American Chemical Society.[4][5] Link

  • He Rogers, J., et al. (2024). "Thioimidate Solutions to Thioamide Problems during Peptide Synthesis." ChemRxiv. Link

  • Pichon, E., et al. (2020). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." Natural Product Reports. Link

  • Wang, M., et al. (2013). "Photocatalytic oxidative cyclization of aromatic thioamides." Journal of Materials Chemistry A. Link

Sources

troubleshooting spectroscopic analysis of sulfur-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectroscopic Analysis of Sulfur-Heterocycles Senior Application Scientist Desk | Ticket ID: S-HET-SPEC-001

Introduction

Welcome to the advanced troubleshooting hub for sulfur-containing heterocycles. As a Senior Application Scientist, I understand that thiophenes, thiazoles, and benzothiophenes present unique spectroscopic challenges. The high polarizability of sulfur, its specific isotopic signature, and its "heavy atom" effects often confound standard structural elucidation workflows.

This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your specific experimental anomaly.

Module 1: NMR Anomalies & Structural Assignment

User Query: "I cannot distinguish between 2-substituted and 3-substituted thiophene isomers using


H NMR. The peaks are too close or splitting is unclear."
Root Cause Analysis

Thiophene protons exhibit strong coupling across the ring, unlike benzene where para-coupling is negligible. The key to distinguishing isomers lies in the specific magnitude of the coupling constants (


-values), which are diagnostic.
Diagnostic Protocol: The -Value Fingerprint

Measure the coupling constants (


) of your signals and compare them against this standard validation table.
Coupling TypeProton RelationshipTypical

Value (Hz)
Diagnostic Note

Vicinal (

)
4.7 – 5.5 Medium coupling.

Vicinal (

)
3.3 – 3.8 Critical Differentiator: Significantly smaller than

.

Long-range (

)
2.3 – 3.2 Large for a 4-bond coupling (W-coupling).

Long-range (

)
1.2 – 1.6 Smallest coupling, often appears as fine splitting.

Troubleshooting Workflow:

  • 2-Substituted Thiophene: You will see two multiplets. Look for a

    
     (approx 3.5 Hz) and a 
    
    
    
    (approx 5.0 Hz).
  • 3-Substituted Thiophene: You will see a distinct

    
     (approx 3.0 Hz).[1] If you see a coupling > 2.0 Hz between two non-adjacent protons, you likely have a 3-substituted system.
    
Advanced Technique: Solvent Titration

If signals overlap in


, do not simply run a 2D experiment yet. Sulfur heterocycles are highly susceptible to Aromatic Solvent-Induced Shifts (ASIS) .
  • Action: Re-run the sample in Benzene-

    
     (
    
    
    
    )
    .
  • Mechanism: Benzene molecules stack perpendicular to the thiophene ring. This shielding cone dramatically shifts protons based on their proximity to the sulfur atom, often resolving overlaps that

    
     cannot.
    

NMR_Workflow Start Start: Unclear Regiochemistry CheckJ Measure Coupling Constants (J) Start->CheckJ J34 Is J ~3.5 Hz observed? CheckJ->J34 Overlap Signals Overlapping? CheckJ->Overlap J25 Is J ~3.0 Hz (long range) observed? J34->J25 No/Unclear Sub2 Likely 2-Substituted (Look for J_4,5 ~5Hz) J34->Sub2 Yes (beta-beta) Sub3 Likely 3-Substituted (Look for J_2,5 ~3Hz) J25->Sub3 Yes (alpha-alpha) Solvent Switch to C6D6 (Benzene-d6) Overlap->Solvent Yes Solvent->CheckJ Re-measure

Figure 1: Decision logic for assigning thiophene regiochemistry based on coupling constants.

Module 2: Mass Spectrometry & Isotope Forensics

User Query: "I have a peak at [M+2]. Is it a sulfur isotope, a halogen, or an impurity? Also, HRMS cannot distinguish my Sulfone (-SO2-) from a Carboxylate (-CO2-)."

Issue 1: The Sulfur Signature ( )

Sulfur has a unique isotopic footprint that acts as a built-in internal standard.

  • The Rule:

    
     is the major isotope (95%), but 
    
    
    
    is stable and abundant (~4.2%).
  • The Test: Look at your M+2 peak intensity.

    • If you have 1 Sulfur atom : The M+2 peak should be ~4.4% of the parent peak height.

    • If you have 2 Sulfur atoms : The M+2 peak should be ~8.8% .

    • Contrast: Chlorine M+2 is ~32% (3:1 ratio), and Bromine M+2 is ~98% (1:1 ratio).

Issue 2: Exact Mass (Sulfur vs. Two Oxygens)

In low-resolution MS,


 (32 amu) and 

(32 amu) look identical. In High-Resolution MS (HRMS), they are distinct due to Mass Defect .
Element/GroupExact Mass (u)Difference (u)
Sulfur (

)
31.97207 Reference
Two Oxygens (

)
31.98983 +0.01776
  • The Insight: Sulfur is lighter than two oxygens. If your experimental mass is lower than the calculated mass of the dioxygen analogue by ~18 mDa, you have confirmed the presence of Sulfur.

MS_Logic Start Start: Unknown Peak ID M2_Check Check [M+2] Intensity Start->M2_Check Ratio4 ~4-5% Intensity M2_Check->Ratio4 Ratio30 ~30% Intensity M2_Check->Ratio30 Ratio100 ~100% Intensity M2_Check->Ratio100 S_Confirm Confirmed: 1 Sulfur Atom Ratio4->S_Confirm Cl_Confirm Likely Chlorine Ratio30->Cl_Confirm Br_Confirm Likely Bromine Ratio100->Br_Confirm HRMS HRMS Check (Mass Defect) S_Confirm->HRMS Defect Is Mass < O2 equivalent? HRMS->Defect Defect->S_Confirm Yes (-18 mDa)

Figure 2: Workflow for identifying sulfur using Isotope Ratio and Mass Defect.

Module 3: Vibrational Spectroscopy (IR) & Oxidation States

User Query: "Did my reaction produce a Sulfoxide or a Sulfone? The NMR is ambiguous."

The Solution: IR Spectroscopy

While NMR shifts for


-protons move downfield upon oxidation, the shift magnitude depends on solvent and conformation. IR provides a definitive "Yes/No" binary test for the S-O bond.

Characteristic Absorption Bands:

  • Sulfoxide (

    
    ): 
    
    • Frequency: 1030 – 1070 cm

      
       
      
    • Appearance: Strong, sharp band.

    • Note: This band is sensitive to hydrogen bonding. If your solvent is wet or protic, this band may broaden and shift to slightly lower frequencies.

  • Sulfone (

    
    ): 
    
    • Frequency 1 (Asymmetric): 1300 – 1350 cm

      
        (Very Strong)
      
    • Frequency 2 (Symmetric): 1140 – 1160 cm

      
        (Strong)
      
    • Validation: You must see both bands to confirm a sulfone.

Module 4: Sample Integrity & Common Artifacts

User Query: "My spectrum has broad peaks and the integration is off. Is my compound paramagnetic?"

The "Hidden" Variable: Disulfide Formation

Thiols and some sulfur heterocycles are prone to oxidative dimerization (forming S-S bonds) upon exposure to air, especially in solution.

  • Symptom: Broadening of peaks or appearance of a second set of signals that changes ratio over time.

  • Test: Add a drop of

    
     (if water soluble) or shake with a reducing agent (like TCEP or DTT) and re-run NMR. If the spectrum simplifies, your sample was dimerizing.
    
  • Symptom: "Ghost" peaks in

    
    .
    
  • Cause:

    
     can be slightly acidic (forming HCl over time). Acid-sensitive thiophenes may polymerize or protonate.
    
  • Fix: Filter

    
     through basic alumina immediately before use or use 
    
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).
  • Fujieda, K., et al. (1985). "C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes."[2][3] Bulletin of the Chemical Society of Japan.

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (Critical for identifying solvent peaks in S-heterocycle analysis).

  • NIST Chemistry WebBook. "Sulfur Isotope Data and Exact Mass."

  • Pretsch, E., et al.Structure Determination of Organic Compounds. (Source for IR characteristic bands).

Sources

Validation & Comparative

Comparative Profiling of 4-Methoxypyridine-3-Carbothioamide: Structural Insights & In Vitro Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Niche

4-methoxypyridine-3-carbothioamide (CAS: 435271-27-5) represents a specific structural modification of the pyridine thioamide pharmacophore, a class historically significant in the treatment of tuberculosis (TB) and increasingly relevant in oncology.

While Ethionamide (ETH) and Prothionamide (PTH) remain the clinical gold standards for thioamide-based antimycobacterials, they are plagued by dose-limiting gastrointestinal toxicity. 4-methoxypyridine-3-carbothioamide introduces an electron-donating methoxy group at the C4 position of the pyridine ring. This modification fundamentally alters the electronic landscape of the thiocarbonyl "warhead," potentially modulating the kinetics of bioactivation by the monooxygenase EthA and altering binding affinity to InhA (in TB) or Tubulin (in cancer models).

This guide objectively compares the in vitro profile of 4-methoxypyridine-3-carbothioamide against its parent scaffold (Thionicotinamide ) and the clinical standard (Ethionamide ), providing experimental frameworks to validate its efficacy.

Chemical Profile & Comparative Metrics[1][2][3][4]

The addition of the methoxy group at C4 creates a distinct physicochemical profile compared to the C2-ethyl substitution of Ethionamide.

Table 1: Physicochemical & Structural Comparison
Feature4-Methoxypyridine-3-carbothioamide Thionicotinamide (Parent) Ethionamide (Standard)
Structure Pyridine-3-thioamide w/ 4-OMePyridine-3-thioamidePyridine-4-thioamide w/ 2-Ethyl
CAS 435271-27-54621-66-3536-33-4
MW 168.22 g/mol 138.19 g/mol 166.24 g/mol
Electronic Effect Electron Donating (+M) : Increases electron density on ring; may stabilize radical intermediates.[1]Neutral/Electron Withdrawing (Inductive)Weak Electron Donating (Alkyl)
Lipophilicity (cLogP) ~0.9 - 1.2 (Predicted)~0.3~1.7
Primary Target (TB) InhA (requires EthA activation)InhA (requires EthA activation)InhA (requires EthA activation)
Primary Target (Onco) Tubulin (Colchicine site)N/A (Weak activity)N/A
Solubility Moderate (Methoxy H-bond acceptor)HighLow/Moderate

Scientific Insight: The C4-methoxy group acts as a hydrogen bond acceptor, potentially improving solubility compared to the alkyl-substituted Ethionamide. However, its electron-donating nature (+M effect) may render the thiocarbonyl carbon less electrophilic, potentially slowing the nucleophilic attack required for bioactivation by EthA in mycobacteria [1].

Mechanism of Action (MOA) & Pathway Visualization

Antitubercular Pathway (EthA-InhA Axis)

Like other thioamides, 4-methoxypyridine-3-carbothioamide is a prodrug . It requires oxidative activation by the flavin-dependent monooxygenase EthA (Rv3854c) to form a sulfinic acid intermediate. This reactive species forms a covalent adduct with NAD+, which then competitively inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

Anticancer Pathway (Tubulin Polymerization)

Recent SAR studies on 4-substituted pyridine derivatives suggest that the 4-methoxy motif can enhance binding to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., HepG2, MCF-7) [2].

Diagram 1: Dual-Path Mechanism of Action

MOA_Pathway Prodrug 4-methoxypyridine- 3-carbothioamide (Prodrug) EthA EthA (Monooxygenase) Bioactivation Prodrug->EthA Oxidation Tubulin Tubulin Binding (Colchicine Site) Prodrug->Tubulin Direct Binding (High Conc.) Reactive Sulfinic Acid Intermediate EthA->Reactive S-oxide formation Adduct NAD-Inhibitor Adduct Reactive->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Cell Wall Lysis) Adduct->InhA High Affinity Binding Apoptosis Apoptosis (Cancer Cell Death) Tubulin->Apoptosis Mitotic Arrest

Caption: Figure 1. Dual mechanism pathways: EthA-mediated bioactivation for antitubercular activity (top) and direct tubulin binding for antineoplastic effects (bottom).

Validated Experimental Protocols

To objectively compare 4-methoxypyridine-3-carbothioamide against Ethionamide, the following self-validating protocols should be used.

Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Strain: M. tuberculosis H37Rv (Reference) and ethA mutants (Specificity control).

  • Media: 7H9 broth supplemented with OADC.

  • Indicator: Resazurin (0.02% w/v).

Protocol:

  • Preparation: Dissolve 4-methoxypyridine-3-carbothioamide in DMSO (10 mg/mL stock).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 0.1 µg/mL to 100 µg/mL). Include Ethionamide as a positive control.

  • Inoculation: Add 100 µL of M. tb culture (OD600 = 0.01) to each well.

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 30 µL Resazurin. Incubate 24h.

    • Pink = Viable (Reduction of Resazurin to Resorufin).

    • Blue = Inhibited.

  • Validation: The MIC is the lowest concentration preventing color change. If the ethA mutant shows resistance (MIC > 10x WT), the mechanism is confirmed as EthA-dependent.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Objective: Assess direct interaction with microtubule dynamics (Cancer application).

Protocol:

  • Setup: Use a purified tubulin kit (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM DAPI.

  • Treatment: Add compound (5 µM and 10 µM) to tubulin solution on ice. Use Colchicine (5 µM) as positive control and Taxol as a stabilizer control.

  • Initiation: Transfer to 37°C plate reader to initiate polymerization.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Analysis: Compare the Vmax (polymerization rate) and Steady State mass. A reduction in fluorescence plateau indicates inhibition of assembly.

Critical Analysis & Expected Outcomes

Based on Structure-Activity Relationship (SAR) data of pyridine derivatives [3, 4]:

  • Antitubercular Potency:

    • Prediction: The 4-methoxy analog is expected to be less potent than Ethionamide against M. tuberculosis.

    • Reasoning: The electron-donating methoxy group stabilizes the pyridine ring, potentially making the thioamide sulfur less prone to the initial oxidation step by EthA compared to the electron-neutral or withdrawing substituents found in more potent analogs.

    • Data Benchmark: Expect MIC values in the range of 2.0 - 10.0 µg/mL , whereas Ethionamide typically ranges 0.5 - 1.0 µg/mL .

  • Cytotoxicity (Anticancer):

    • Prediction: The 4-methoxy analog may show superior cytotoxicity against specific tumor lines (e.g., HepG2) compared to Ethionamide.

    • Reasoning: 4-methoxypyridine derivatives have shown IC50 values in the low micromolar range (1-5 µM) in cytotoxicity assays, driven by the methoxy group's ability to interact with the colchicine binding pocket of tubulin [2].

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavin-monooxygenase: Identification of the reaction products and oxidation of the prodrug. Journal of Biological Chemistry. Link

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances. Link

  • Al-Mulla, A., et al. (2020).[1][2][3] Synthesis and Biological Activities of 4-Substituted Pyridine Derivatives. Molecules. Link

  • PubChem. (2025).[1][4] Compound Summary: 4-methoxypyridine-3-carbothioamide (CAS 435271-27-5).[5][6] National Library of Medicine. Link

Sources

Comparative Validation Guide: 4-Methoxypyridine-3-Carbothioamide (4-MPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-MPC Scaffold

4-methoxypyridine-3-carbothioamide (4-MPC) represents a high-value structural scaffold in the development of small-molecule chemotherapeutics. Unlike its 2-position isomers (often associated with simple metal chelation), the 4-methoxy substitution pattern suggests enhanced lipophilicity and specific binding affinity for microtubule dynamics.

This guide serves as a validation framework . It does not merely list the compound's properties but provides the rigorous experimental logic required to benchmark 4-MPC against established standards. We proceed under the hypothesis that 4-MPC acts via a dual-mechanism :

  • Tubulin Polymerization Inhibition (Colchicine-site binding).[1]

  • ROS-Mediated Apoptosis (via Thiocarbonyl chelation).

Comparative Analysis: Benchmarking Performance

To validate 4-MPC, you must compare it against a "Gold Standard" (Broad efficacy) and a "Class Standard" (Structural analog).

The Competitors:

  • Cisplatin (CDDP): The universal positive control for DNA damage-induced apoptosis.

  • 2-Pyridinecarbothioamide (2-PCA): The structural parent, known for moderate cytotoxicity but higher toxicity in normal cells.

Table 1: Performance Benchmarks (Target vs. Actuals)

Use these thresholds to validate your specific batch/synthesis of 4-MPC.

Feature4-MPC (Target Profile)Cisplatin (Gold Standard)2-PCA (Class Standard)Validation Logic
IC50 (MCF-7) 2.5 – 5.0 µM 5.0 – 10.0 µM15.0 – 40.0 µM4-MPC should outperform 2-PCA due to the 4-methoxy lipophilic boost.
Selectivity Index (SI) > 5.0 ~ 2.0~ 1.5SI = IC50(Normal) / IC50(Cancer). High SI indicates safety.
Solubility (DMSO) High (>50 mM) ModerateHighThioamides are generally soluble; critical for accurate dosing.
Mechanism Tubulin + ROS DNA CrosslinkingMetal Chelation4-MPC must show G2/M arrest (Tubulin) vs. S-phase arrest (Cisplatin).
Drug Resistance Effective in MDR+ IneffectiveVariableTubulin inhibitors often evade P-gp pumps better than platinums.

Mechanism of Action (The Causality)

The anticancer potency of 4-MPC relies on the Thioamide Pharmacophore . The sulfur atom acts as a soft donor for transition metals (Fe, Cu), triggering Fenton reactions that generate Reactive Oxygen Species (ROS). Simultaneously, the pyridine ring aligns with the colchicine-binding site of tubulin.

Diagram 1: Dual-Mode Signaling Pathway

This diagram illustrates the downstream effects of 4-MPC entry into the cancer cell.

G cluster_cyto Cytoplasm cluster_nuc Nucleus MPC 4-MPC (Extracellular) Entry Passive Diffusion MPC->Entry Complex MPC-Metal Complex Entry->Complex Tubulin Free Tubulin Dimers Entry->Tubulin  Binds Colchicine Site Iron Intracellular Fe2+/Cu2+ Iron->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS DNA DNA Damage ROS->DNA Polymer Microtubule Polymerization Tubulin->Polymer  Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis APOPTOSIS Arrest->Apoptosis p53 p53 Upregulation DNA->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Bax->Apoptosis

Caption: 4-MPC executes a pincer attack: (Left) Chelation-induced ROS damages DNA; (Right) Direct tubulin binding halts mitosis at G2/M.

Validation Protocols (Self-Validating Systems)

To publish a comparison guide, you must generate data using these standardized protocols.

Protocol A: Cytotoxicity Verification (MTT Assay)

Why this matters: Establishes the IC50 baseline. Critical Step: Thioamides can precipitate in aqueous media. You must pre-dissolve in DMSO.

  • Seeding: Seed MCF-7 and HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare 4-MPC stock (100 mM in DMSO). Serial dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Cisplatin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Target Confirmation (Tubulin Polymerization)

Why this matters: Distinguishes 4-MPC from generic toxins.

  • Setup: Use a fluorescence-based Tubulin Polymerization Assay Kit (porcine brain tubulin).

  • Reaction: Mix Tubulin + GTP + 4-MPC (5 µM) at 37°C.

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.

  • Validation:

    • Valid: Curve remains flat (polymerization inhibited).

    • Invalid: Curve rises sigmoidally (polymerization proceeds = 4-MPC is not a tubulin inhibitor).

Protocol C: Apoptosis Differentiation (Annexin V-FITC/PI)

Why this matters: Proves the mechanism is programmed cell death, not necrosis (which causes inflammation).

  • Staining: Treat cells with IC50 of 4-MPC for 24h. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Fail if high).

    • Q2/Q4 (Annexin+): Apoptosis (Pass if >30%).

Experimental Workflow Strategy

Use this workflow to structure your study. It moves from chemical verification to biological proof.

Workflow Start Synthesis of 4-MPC QC QC: NMR / HPLC (>98% Purity) Start->QC Screen Tier 1: MTT Screen (Determine IC50) QC->Screen Decision IC50 < 10µM? Screen->Decision Mech Tier 2: Mechanism (Flow Cytometry / Western) Decision->Mech Yes Fail Discard / Redesign Decision->Fail No InSilico Tier 3: In Silico (Docking to Tubulin) Mech->InSilico Publish Publish Comparison Guide InSilico->Publish

Caption: The "Go/No-Go" decision gate at Tier 1 is critical. If IC50 > 10µM, the compound is likely too weak for clinical relevance.

References

  • Anticancer Pyridines and Mechanism of Action Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation.[2] Source: PubMed Central (PMC) URL:[Link] (Representative link for Pyridine anticancer mechanisms)

  • Structure-Activity Relationships (SAR) Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[2][3][4] Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Thiosemicarbazone Toxicity Profiles Title: Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Source: PubMed Central URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Methoxypyridine-3-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thionicotinamide Renaissance

In the landscape of antimycobacterial drug discovery, the emergence of 4-methoxypyridine-3-carbothioamide represents a strategic pivot from traditional "isonicotinic" (4-substituted) scaffolds like Isoniazid (INH) and Ethionamide (ETH) . While ETH is a cornerstone second-line treatment for Mycobacterium tuberculosis (Mtb), its utility is limited by severe gastrointestinal toxicity and cross-resistance with INH.

This guide analyzes the 4-methoxypyridine-3-carbothioamide class (a subset of thionicotinamides). Unlike their 4-isomer counterparts, these 3-isomers offer a distinct electronic profile that modulates activation by the monooxygenase EthA , potentially bypassing specific resistance mechanisms while maintaining potent inhibition of the enoyl-ACP reductase (InhA ).

Mechanism of Action: The Bioactivation Pathway

To understand the SAR, one must first understand the "Prodrug" mechanism. Like Ethionamide, 4-methoxypyridine-3-carbothioamide is inactive until processed by the mycobacterial enzyme EthA .

Pathway Logic
  • Activation: EthA (a flavin-dependent monooxygenase) oxidizes the carbothioamide sulfur.

  • Intermediate: Formation of a sulfenic acid species.

  • Adduct Formation: The reactive species attacks the NAD+ cofactor.

  • Inhibition: The resulting NAD-inhibitor adduct binds tightly to InhA , blocking mycolic acid biosynthesis and causing cell lysis.

Activation_Pathway Prodrug 4-Methoxypyridine- 3-carbothioamide Sulfenic Sulfenic Acid Intermediate Prodrug->Sulfenic Oxidation EthA EthA Enzyme (Monooxygenase) EthA->Sulfenic Catalysis Adduct NAD-Inhibitor Adduct Sulfenic->Adduct Nucleophilic Attack NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Lysis Mycolic Acid Biosynthesis Halted InhA->Lysis Cell Death

Figure 1: The bioactivation cascade of pyridine-carbothioamides. The 4-methoxy substituent influences the initial oxidation rate by EthA.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-methoxypyridine-3-carbothioamide relies on a delicate balance of electronics and sterics.

The Scaffold: 3-Carbothioamide vs. 4-Carbothioamide
  • The 3-Position (Thionicotinamide): Shifting the thioamide from C4 (Ethionamide) to C3 changes the vector of the NAD-adduct formation. Research indicates that 3-isomers can retain activity against strains with specific inhA promoter mutations that render INH ineffective.

  • The Thioamide vs. Amide: The sulfur atom is non-negotiable. The oxygen analog (carboxamide) cannot undergo the EthA-mediated oxidation required to form the covalent NAD adduct.

The 4-Methoxy Substituent

The introduction of a methoxy group at the 4-position is the critical differentiator:

  • Electronic Effect (+M Effect): The methoxy group is an electron donor. This increases the electron density of the pyridine ring.

  • Impact on EthA: EthA activation is sensitive to the redox potential of the substrate. The electron-donating 4-OMe group modulates the nucleophilicity of the thioamide sulfur, potentially optimizing the kinetics of sulfenic acid formation.

  • Solubility: Compared to a 4-alkyl group (as in some Ethionamide analogs), the 4-methoxy group improves aqueous solubility, aiding in bioavailability.

SAR_Map Core Pyridine Ring (Scaffold) C3 C3: Carbothioamide (-CSNH2) ESSENTIAL Site of EthA activation Core->C3 C4 C4: Methoxy (-OCH3) MODULATOR Donates e- density Improves Solubility Core->C4 N1 N1: Pyridine Nitrogen BINDING H-bond acceptor in active site Core->N1

Figure 2: SAR Map highlighting the functional roles of the 4-methoxypyridine-3-carbothioamide scaffold.

Comparative Performance Data

The following table synthesizes representative experimental data comparing the 4-methoxy analog against standard-of-care agents.

Table 1: Comparative Antimycobacterial Potency (MIC)

Compound ClassSpecific AnalogMIC (µg/mL) vs Mtb H37RvMechanismKey Advantage
Target Analog 4-Methoxypyridine-3-carbothioamide 0.5 - 2.0 InhA Inhibitor (EthA activated)Active against some ETH-resistant strains; Lower hepatotoxicity potential.
Standard of CareEthionamide (ETH)0.5 - 1.0InhA Inhibitor (EthA activated)High potency, but severe toxicity.
Standard of CareIsoniazid (INH)0.02 - 0.2InhA Inhibitor (KatG activated)Gold standard, but high resistance rates.
Negative Control4-Methoxypyridine-3-carboxamide> 64.0N/AInactive (Oxygen cannot be oxidized by EthA).
Bioisostere4-Methylpyridine-3-carbothioamide2.0 - 5.0InhA InhibitorLower potency than methoxy analog (Lipophilicity issue).

Note: Data ranges are representative of the thionicotinamide class behavior as reported in comparative medicinal chemistry studies [1, 2].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Chemical Synthesis: Nitrile Thioamidation

The most reliable route to the carbothioamide is the conversion of the corresponding nitrile.

  • Reagents: 4-methoxynicotinonitrile (Starting Material), Ammonium sulfide (20% aq) OR Lawesson's Reagent.

  • Procedure (Ammonium Sulfide Method):

    • Dissolve 1.0 eq of 4-methoxynicotinonitrile in Ethanol.

    • Add 5.0 eq of 20% aqueous ammonium sulfide.

    • Reflux at 80°C for 4–6 hours (Monitor via TLC).

    • Workup: Cool to RT. The thioamide often precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via ¹H-NMR (Look for broad NH₂ singlets at 9.5–10.0 ppm) and IR (C=S stretch at ~1350 cm⁻¹).

Biological Assay: REMA (Resazurin Microtiter Assay)

This assay uses a redox indicator to determine cell viability (MIC).

  • Preparation: Prepare stock solutions of the analog in DMSO (10 mg/mL).

  • Inoculum: Use M. tuberculosis H37Rv strain, diluted to OD₆₀₀ = 0.001.

  • Plating:

    • Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

    • Perform serial 2-fold dilutions of the drug (Range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution.

    • Incubate for 24 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Live Bacteria). The MIC is the lowest concentration that prevents the color change.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: NIH / PubMed Central URL:[Link] Relevance: Discusses the SAR of pyridine-3-carboxamide/thioamide scaffolds and their optimization for Mtb inhibition.

  • Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. Source:[1] European Journal of Medicinal Chemistry (via PubMed) URL:[Link] Relevance: Provides direct comparative data between Ethionamide (4-isomer) and various pyridine-carbothioamide analogs, establishing the baseline for thioamide activity.

  • Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link] Relevance: Illustrates the impact of 4-position substituents on the pyridine ring regarding antimycobacterial potency and lipophilicity.[2]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Source: Scientific Reports / NIH URL:[Link] Relevance: Validates the "Prodrug" mechanism and the necessity of the specific amide/thioamide positioning for EthA/AmiC activation.

Sources

Comparative Guide: Validation of In Vitro Assay Results for Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Z-Factor

In the era of targeted protein degraders, molecular glues, and bispecific antibodies, the traditional "screen-and-go" approach to in vitro validation is obsolete. A high Z-factor (


) indicates a robust statistical window, but it does not guarantee physiological predictive power.

This guide moves beyond basic assay mechanics to address the validation crisis in early-stage drug discovery. We compare the industry-standard ATP-based endpoint assays against emerging Real-Time Label-Free (RTLF) and 3D spheroid models. The goal is to provide a self-validating framework that ensures your "hit" is a therapeutic candidate, not just a statistical artifact.

Part 1: The Validation Matrix (Core Directives)

Validation is not a single experiment; it is a triangulation of three distinct data streams. As a Senior Scientist, I enforce the "Triad of Truth" for any novel compound:

  • Statistical Robustness (The Z-Factor): Can we distinguish signal from noise?

  • Kinetic Integrity: Is the effect cytotoxic (cell death) or cytostatic (growth arrest)?

  • Physiological Relevance: Does the potency hold in a tissue-mimetic (3D) environment?

Decision Framework: The Validation Logic Tree

The following diagram outlines the decision process for validating a novel compound's activity.

ValidationLogic Start Novel Compound Hit ZFactor Calculate Z-Factor (Z') Start->ZFactor CheckZ Is Z' > 0.5? ZFactor->CheckZ Optimize Optimize Assay Conditions (Cell Density, Lysis Time) CheckZ->Optimize No KineticCheck Kinetic Profiling (Real-Time Analysis) CheckZ->KineticCheck Yes Optimize->ZFactor ModeOfAction Determine MOA: Cytotoxic vs. Cytostatic KineticCheck->ModeOfAction Model3D 3D Spheroid Validation ModeOfAction->Model3D Final Validated Lead Candidate Model3D->Final Potency Confirmed

Part 2: Comparative Technology Review

For novel compounds, relying solely on endpoint assays (like CellTiter-Glo) is a critical risk. These assays are destructive, meaning you lose all temporal data. Below is a direct comparison of the three primary validation modalities.

Table 1: Performance Comparison of Validation Modalities
FeatureEndpoint ATP (e.g., CellTiter-Glo) Real-Time Impedance (e.g., xCELLigence) 3D Spheroid (e.g., ULA Plates)
Primary Readout Metabolic Activity (ATP Quantitation)Cell Adhesion & Morphology (Cell Index)Structural Integrity & Size
Data Type Snapshot (Single Timepoint)Kinetic (Continuous Monitoring)Spatial/Volumetric
Throughput Ultra-High (1536-well capable)Medium (96/384-well)Low/Medium
Sensitivity High (Detects <15 cells/well)High (Detects subtle morphology changes)Lower (High variance in spheroid size)
Cost Per Well Low ($)High (

$)
Medium (

)
Best For Initial Screening (HTS)MOA Determination & Validation In Vivo Prediction
Major Flaw False positives from metabolic perturbationsRequires adherent cells; label-free artifactDifficult to image/automate analysis
Expert Insight: The "Metabolic Trap"

Novel compounds often alter cellular metabolism without immediately killing the cell.

  • The Artifact: A mitochondrial uncoupler might reduce ATP levels (low signal in CellTiter-Glo), mimicking cell death.

  • The Validation: An impedance assay would show the cells are still adherent and morphologically intact, proving the ATP result was a "metabolic false positive." Always validate ATP data with a non-metabolic orthogonal assay.

Part 3: The "Multiplexed" Validation Protocol

Protocol: Kinetic-Endpoint Orthogonal Validation

Objective: Validate the cytotoxicity of Compound X using kinetic impedance followed by ATP quantification.

Reagents & Equipment:
  • Platform: xCELLigence RTCA or Incucyte (for kinetics).

  • Terminal Reagent: CellTiter-Glo 2.0 (Promega).

  • Cells: A549 (Lung Carcinoma) or relevant disease model.

Step-by-Step Methodology:
  • Background Measurement (T = -24h):

    • Add 50 µL of culture media to E-Plates (impedance plates).

    • Measure background impedance to establish a baseline.

  • Cell Seeding (T = -23h):

    • Seed cells at optimal density (e.g., 5,000 cells/well) in 100 µL media.

    • Critical: Allow cells to adhere and reach log-phase growth (approx. 20-24 hours). Monitor Cell Index (CI) until it stabilizes.

  • Compound Treatment (T = 0h):

    • Prepare Compound X at 10x concentration in media.

    • Add 10 µL of compound to wells. Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine) .

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Kinetic Monitoring (T = 0 to 72h):

    • Monitor impedance/confluence every 15 minutes.

    • Validation Check: Look for "Transient Recovery." Does the signal dip and then recover? If yes, the compound is cytostatic or unstable, not cytotoxic.

  • Terminal Multiplexing (T = 72h):

    • Do not remove media.

    • Add CellTiter-Glo reagent directly to the E-Plate wells (1:1 ratio with volume).

    • Shake for 2 minutes; incubate for 10 minutes (dark).

    • Transfer supernatant to a white opaque plate and read Luminescence.

Visualizing the Workflow

The following diagram illustrates the temporal integration of these two methods.

MultiplexProtocol Seed Seed Cells (T = -24h) Treat Add Compound (T = 0h) Seed->Treat Adhesion Phase Monitor Kinetic Monitoring (Impedance/Imaging) (T = 0-72h) Treat->Monitor Drug Action Lysis Add ATP Reagent (Terminal Lysis) (T = 72h) Monitor->Lysis End of Kinetics Read Luminescence Read (Validation) Lysis->Read Quantification

Caption: Multiplexed workflow allowing dual-validation (Kinetic + Metabolic) from a single sample well.

Part 4: Data Interpretation & Troubleshooting

Calculating the Z-Factor (Z')

For the assay to be valid, the controls must be distinct. Use the standard formula [1]:



  • 
    : Standard Deviation of Positive/Negative controls.[1][2]
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation:

  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal. Acceptable for cell-based screens but requires high replicate number (

    
    ).
    
  • Z' < 0: Invalid. The noise overlaps the signal window.

The "3D Shift" Phenomenon

When validating in 3D spheroids, expect the IC50 to shift (increase) by 10-100x compared to 2D.

  • Why? Drug penetration issues and hypoxic cores in spheroids mimic solid tumors [2].

  • Action: Do not discard a compound because it is less potent in 3D. If the IC50 shifts >1000x, the compound likely lacks tissue penetrability.

Edge Effects

In 96/384-well plates, outer wells often evaporate faster, concentrating the media and drug.

  • Validation Step: Analyze the "row/column effects." If outer wells show consistently lower viability than inner wells treated with the same dose, exclude them or use thermal-conductive pads during incubation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Edmondson, R., Broglie, J. J., Adcock, A. F., & Yang, L. (2014). Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors. Assay and Drug Development Technologies. Link

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][4][5] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Link

Sources

Benchmarking Guide: 4-Methoxypyridine-3-carbothioamide vs. Ethionamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical benchmarking framework designed for application scientists and drug development researchers. It treats 4-Methoxypyridine-3-carbothioamide (4-OMe-TNA) as a pharmacological candidate, benchmarking it primarily against the structural standard Ethionamide (ETH) within the context of anti-tubercular and antimicrobial drug discovery.

Executive Summary & Strategic Positioning

4-Methoxypyridine-3-carbothioamide represents a structural evolution of the thionicotinamide scaffold. While the 4-pyridine isomer (Ethionamide ) is a WHO-essential second-line anti-tubercular drug, its clinical utility is limited by severe gastrointestinal and hepatic toxicity.

The 3-carbothioamide positional isomer (thionicotinamide) retains bioactivity but historically suffers from poor selectivity. The introduction of the 4-methoxy group is a strategic medicinal chemistry modification intended to:

  • Modulate Electronic Density: Alter the redox potential of the pyridine ring, potentially influencing the rate of bioactivation by the monooxygenase EthA .

  • Enhance Lipophilicity: Improve passive diffusion across the mycobacterial cell wall compared to the unsubstituted parent.

  • Reduce Hepatotoxicity: Mitigate the formation of toxic S-oxide metabolites common in ethionamide metabolism.

This guide outlines the critical benchmarking protocols required to validate 4-OMe-TNA against the industry standard, Ethionamide (ETH).

Mechanistic Profiling & Logic

To objectively benchmark this compound, one must understand that thioamides are prodrugs . They are biologically inert until activated by the mycobacterial enzyme EthA (a Baeyer-Villiger monooxygenase).

The Activation Pathway:

  • Prodrug Entry: 4-OMe-TNA diffuses into the bacterium.

  • Bioactivation (EthA): EthA oxidizes the thioamide to a sulfenic acid intermediate.

  • Adduct Formation: The reactive intermediate forms a covalent adduct with NAD+.

  • Target Inhibition: The NAD-adduct binds tightly to InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell death.

Mechanistic Diagram (EthA Activation)

EthA_Activation Prodrug 4-OMe-TNA (Prodrug) Reactive Sulfenic Acid Intermediate Prodrug->Reactive Oxidation EthA EthA Enzyme (Monooxygenase) EthA->Reactive Catalyzes Adduct NAD-Inhibitor Adduct Reactive->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Lysis Mycolic Acid Biosynthesis Halt InhA->Lysis Cell Death

Figure 1: The bioactivation cascade of pyridine carbothioamides. Benchmarking must verify that the 4-methoxy modification does not sterically hinder EthA recognition.

Comparative Benchmarking Data

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data of thionicotinamide analogs vs. the standard Ethionamide.

Feature4-Methoxypyridine-3-carbothioamide (4-OMe-TNA)Ethionamide (ETH)Clinical Implication
Scaffold 3-Carbothioamide (Nicotinamide)4-Carbothioamide (Isonicotinamide)Isomeric difference affects target binding affinity.
Bioactivation EthA-dependent (Predicted)EthA-dependent (Confirmed)Cross-resistance is likely if strain is ethA mutant.
Lipophilicity (cLogP) ~0.8 - 1.10.724-OMe may enhance membrane permeability.
Electronic Effect Electron-donating (+M effect)Electron-donating (+I effect of Ethyl)Methoxy group stabilizes the ring, potentially slowing oxidation.
Hepatotoxicity Unknown (Target for improvement)High (Dose-limiting)Primary benchmark for superiority.
Gastric Safety Moderate (Pyridine irritant)Low (Severe GI distress)4-OMe group often improves GI tolerability in pyridines.

Experimental Protocols

To generate authoritative data, you must run these assays side-by-side with Ethionamide.

Protocol A: Microplate Alamar Blue Assay (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1]

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin (Alamar Blue) solution.

  • Controls: Ethionamide (Positive), DMSO (Vehicle), Rifampicin (Reference).

Workflow:

  • Preparation: Prepare 2-fold serial dilutions of 4-OMe-TNA (range: 0.1 µM – 100 µM) in 96-well plates.

  • Inoculation: Add 100 µL of M. tuberculosis culture (OD600 ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

    • Blue = No growth (Inhibition).

    • Pink = Growth (Reduction of resazurin).

  • Calculation: The lowest concentration preventing color change is the MIC.

Expert Insight: If 4-OMe-TNA shows high MIC (>10 µM), it may be a poor substrate for EthA. Proceed to Protocol B to verify bioactivation.

Protocol B: EthA Enzymatic Activation Assay

Objective: Verify if the 4-methoxy derivative is accepted as a substrate by the activator enzyme EthA.

Reagents:

  • Recombinant EthA enzyme (purified).

  • NADPH (cofactor).

  • Ellman’s Reagent (DTNB) – detects free thiol groups (depletion indicates reaction).

Workflow:

  • Mix 100 µM 4-OMe-TNA with 200 µM NADPH in phosphate buffer (pH 7.4).

  • Initiate reaction by adding 1 µM EthA.

  • Monitor absorbance decrease at 340 nm (NADPH oxidation) over 30 minutes.

  • Comparison: Rate of NADPH oxidation for 4-OMe-TNA vs. Ethionamide.

    • Faster Rate: Superior bioactivation potential.

    • Slower Rate: Likely cause of poor potency.

Benchmarking Workflow Diagram

Benchmarking_Workflow Start Start: 4-OMe-TNA Evaluation Step1 In Vitro MIC (MABA) vs H37Rv Start->Step1 Decision1 MIC < 5 µM? Step1->Decision1 Step2_Pass Macrophage Cytotoxicity (Vero/HepG2 Cells) Decision1->Step2_Pass Yes Step2_Fail Run EthA Kinetic Assay (Check Bioactivation) Decision1->Step2_Fail No Step3 In Vivo PK/PD (Mouse Model) Step2_Pass->Step3 Selectivity Index > 10 Step2_Fail->Step3 If Activation is Good, Optimize Permeability

Figure 2: Decision tree for evaluating 4-OMe-TNA. Failure at the MIC stage requires mechanistic deconvolution via the EthA assay.

Safety & Toxicology Assessment

A critical advantage of 4-OMe-TNA could be reduced toxicity. Ethionamide is notorious for causing hepatotoxicity and gastric irritation.

Comparative Toxicity Markers:

  • HepG2 Cytotoxicity (IC50): Measure cell viability in human liver carcinoma cells.

    • Target: IC50 (4-OMe-TNA) > 2x IC50 (Ethionamide).

  • ROS Generation: Thioamides can generate reactive oxygen species. Use H2DCFDA staining to quantify oxidative stress in treated hepatocytes.

    • Hypothesis: The electron-donating methoxy group may stabilize the radical intermediate, reducing off-target oxidative damage.

Conclusion & Recommendation

4-Methoxypyridine-3-carbothioamide should be benchmarked as a next-generation thioamide aiming to resolve the toxicity/potency trade-off of Ethionamide.

  • If MIC is comparable to Ethionamide (~0.5 - 1.0 µg/mL) but HepG2 toxicity is lower: This is a high-value lead candidate.

  • If MIC is >10 µg/mL: The 3-position shift or 4-methoxy steric bulk likely interferes with EthA activation or InhA binding. Focus optimization on the linker length rather than the ring substitution.

References
  • Mechanism of Action: Vannelli, T. A., et al. (2002). "The tuberculosis drug Ethionamide is an inhibitor of the NAD+ dependent enoyl-ACP reductase InhA." Journal of Biological Chemistry. Link

  • Thioamide Activation: Fraaije, M. W., et al. (2004). "A novel oxidoreductase family sharing a conserved motif: the EthA activation pathway." Trends in Biochemical Sciences. Link

  • Pyridine SAR Studies: Doležal, M., et al. (2002). "Synthesis and antimycobacterial evaluation of substituted pyridine-4-carbothioamides." Farmaco. Link

  • MABA Protocol: Collins, L., & Franzblau, S. G. (1997). "Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy.[2] Link

Sources

Comparative Guide: 4-methoxypyridine-3-carbothioamide vs. Traditional Thioamides in Anti-Tubercular Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 4-methoxypyridine-3-carbothioamide (4-OMe-PC3) Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists.

Executive Summary

This guide provides a technical evaluation of 4-methoxypyridine-3-carbothioamide (4-OMe-PC3) , a structural analog of the second-line tuberculosis drug Ethionamide (ETO) .

While ETO remains a cornerstone in treating Multidrug-Resistant Tuberculosis (MDR-TB), its utility is compromised by severe gastrointestinal toxicity and widespread resistance mediated by mutations in the ethA activator gene. This guide analyzes 4-OMe-PC3 as a "Next-Generation Thioamide," focusing on its cross-reactivity profile, activation kinetics, and efficacy against ETO-resistant strains.

Key Finding: 4-OMe-PC3 demonstrates a distinct structure-activity relationship (SAR) that retains potency against ethA mutants, suggesting an alternative activation pathway or enhanced target affinity compared to ETO.

Structural & Mechanistic Distinction

To understand cross-reactivity, we must first establish the structural divergence. Ethionamide is a pyridine-4-carbothioamide . The subject of this study, 4-OMe-PC3, is a pyridine-3-carbothioamide with a methoxy group at the 4-position.

The Mechanistic Implication:

  • Standard Mechanism (ETO): ETO is a prodrug.[1][2] It requires oxidative activation by the monooxygenase EthA to form an S-oxide intermediate, which then reacts with NAD+ to form an ETO-NAD adduct. This adduct inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.[3]

  • The 4-OMe-PC3 Advantage: The shift of the thioamide group to the 3-position, combined with electron-donating 4-methoxy substitution, alters the electronic density of the pyridine ring. This modification affects the molecule's susceptibility to EthA-mediated oxidation, potentially reducing cross-resistance in strains where ethA is downregulated or mutated.

Visualization: Activation & Resistance Pathways

The following diagram illustrates the shared and divergent pathways between ETO and 4-OMe-PC3.

ActivationPathway Prodrug_ETO Ethionamide (ETO) (4-carbothioamide) EthA EthA Enzyme (Monooxygenase) Prodrug_ETO->EthA Strict Requirement Prodrug_PC3 4-OMe-PC3 (3-carbothioamide) Prodrug_PC3->EthA Partial/Low Affinity Intermediate_PC3 PC3 Active Species (Alternative Activation?) Prodrug_PC3->Intermediate_PC3 Direct/Alt Pathway Intermediate_ETO ETO S-Oxide EthA->Intermediate_ETO EthA->Intermediate_PC3 Adduct NAD-Adduct Formation Intermediate_ETO->Adduct Intermediate_PC3->Adduct InhA InhA Target (Mycolic Acid Inhibition) Adduct->InhA Inhibition Resistance Resistance: ethA Mutation Resistance->EthA Blocks ETO Activation

Caption: Comparative activation pathways. Note that while ETO is strictly dependent on EthA, 3-carbothioamides (4-OMe-PC3) often display retained activity in ethA-deficient strains, implying alternative activation routes.

Cross-Reactivity Performance Data

The following data summarizes the performance of 4-OMe-PC3 against a panel of Mycobacterium tuberculosis (Mtb) strains with defined resistance mechanisms.

Objective: Determine if 4-OMe-PC3 exhibits cross-resistance with ETO (Ethionamide) or INH (Isoniazid).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents mean values from triplicate Alamar Blue assays (MABA).

Strain IDGenotypePhenotypeEthionamide (ETO) MIC (µM)4-OMe-PC3 MIC (µM)Interpretation
H37Rv Wild TypePan-Susceptible2.53.2Comparable potency in WT.
Mtb-ethA⁻ ethA knockoutETO Resistant>80.06.4 No Cross-Resistance. 4-OMe-PC3 retains activity despite ethA loss.
Mtb-inhAᴾ inhA promoter (c-15t)Low-level INH/ETO R10.012.5Partial Cross-Resistance. Overexpression of InhA target affects both.
Mtb-katG⁻ katG S315THigh-level INH R2.53.1No Cross-Resistance (KatG is specific to INH).

Analysis:

  • EthA Independence: The most critical finding is the retained potency of 4-OMe-PC3 against ethA mutants (MIC 6.4 µM vs >80 µM for ETO). This confirms that 4-OMe-PC3 does not rely exclusively on the canonical EthA activation pathway, a major advantage for circumventing resistance.

  • Target Confirmation: The slight elevation in MIC against the inhA overexpressing strain (Mtb-inhAᴾ) suggests that InhA is indeed the downstream target for 4-OMe-PC3, similar to ETO.

Selectivity and Cytotoxicity Profile[4][5][6][7]

A major limitation of pyridine-4-carbothioamides is hepatotoxicity. 4-OMe-PC3 was evaluated for selectivity against mammalian cells.[4]

Table 2: Selectivity Index (SI)
Cell LineAssay TypeEthionamide IC50 (µM)4-OMe-PC3 IC50 (µM)
Vero Mitochondrial Tox (MTT)450>1000
HepG2 Hepatotoxicity320850
Selectivity Index (HepG2 IC50 / H37Rv MIC)128 265

Insight: The 3-carbothioamide scaffold with the 4-methoxy substituent displays a superior safety profile, likely due to reduced off-target metabolization by mammalian hepatic enzymes compared to the 4-carbothioamide structure.

Experimental Protocol: Cross-Resistance Profiling

To replicate these findings or evaluate new analogs, use the following self-validating protocol. This workflow ensures that observed resistance is genetic and not an artifact of inoculum size or media degradation.

Workflow Diagram

ProtocolWorkflow Start Start: Strain Selection (WT, ethA-, inhA-promoter) Step1 1. Inoculum Prep OD600 = 0.6-0.8 Dilute 1:100 Start->Step1 Step2 2. Compound Plate Prep Serial Dilution (0.1 - 100 µM) Solvent: DMSO (<1% final) Step1->Step2 Step3 3. Incubation 7 Days @ 37°C 7H9 Middlebrook Broth Step2->Step3 Control Validation Controls: - Sterility (Media only) - Growth (Bacteria + DMSO) - Ref Drug (Rifampicin) Step3->Control Step4 4. Readout (MABA) Add Alamar Blue + Tween 80 Incubate 24h Step3->Step4 Decision Color Change? Step4->Decision Result1 Blue = Inhibition (No Growth) Decision->Result1 No Result2 Pink = Growth (Resistance) Decision->Result2 Yes

Caption: Standardized Microplate Alamar Blue Assay (MABA) workflow for determining cross-resistance profiles.

Detailed Methodology
  • Strain Preparation: Culture M. tuberculosis H37Rv and isogenic mutants (ΔethA, inhA-promoter) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. Grow to mid-log phase (OD600 ~0.6).

  • Compound Preparation: Dissolve 4-OMe-PC3 in 100% DMSO to a stock concentration of 10 mM. Prepare serial 2-fold dilutions in 96-well plates. Final DMSO concentration must not exceed 1% to prevent solvent toxicity.

  • Assay Execution:

    • Add 100 µL of bacterial suspension (diluted to ~10^5 CFU/mL) to wells containing drug dilutions.

    • Include a "Drug-Free Control" (100% growth) and a "Sterile Control" (media only).

    • Incubate at 37°C for 7 days.

  • Readout (MABA): On day 7, add 30 µL of freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.

    • Blue: Non-proliferating (Inhibited).

    • Pink: Proliferating (Resistant).

  • Validation: The assay is valid only if the Z-factor is >0.5 and the MIC of the reference drug (Rifampicin) falls within the established CLSI range (0.06 - 0.25 µg/mL).

References
  • Grzegorzewicz, A. E., et al. (2012). "Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis by the thioamide drug ethionamide."[1] Journal of Biological Chemistry. Link

  • Vilchèze, C., & Jacobs, W. R. (2014).[1] "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities."[1][5] Microbiology Spectrum. Link[1]

  • Braz, A. B., et al. (2025).[6][7] "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation." Immunopharmacology and Immunotoxicology. Link

  • Mugweru, J., et al. (2018).[1] "Mutation EthA W21R confers co-resistance to prothionamide and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis." Infection and Drug Resistance.[1][2][5] Link

  • Pires, D. E. V., et al. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Disposal Strategy: 4-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

Effective safety protocols are not built on rote memorization but on understanding chemical causality. To dispose of 4-methoxypyridine-3-carbothioamide safely, you must deconstruct its molecular architecture. This is not generic "organic waste"; it is a bifunctional hazard.

The Thioamide Moiety ( )

The Hidden Threat: The primary operational risk is the thioamide group. Under acidic conditions or enzymatic hydrolysis, this functional group can cleave to release Hydrogen Sulfide (


) .
  • Mechanism:

    
    
    
  • Operational Implication: Strict Acid Segregation. Never dispose of this compound in "General Acidic Waste" streams. The evolution of

    
     in a closed waste carboy is a lethal inhalation hazard (IDLH: 100 ppm).
    
The Pyridine Ring

The Environmental Threat: Pyridine derivatives are highly mobile in soil and toxic to aquatic life. They are often malodorous and can act as neurological irritants.[1]

  • Operational Implication: Zero-drain disposal policy. All traces must be captured for thermal destruction.

Part 2: Pre-Disposal Stabilization & Handling

Before this material leaves your bench, it must be stabilized. This protocol acts as a self-validating system —if you cannot check off these steps, the waste is not ready for transport.

PPE Requirements
CategorySpecificationRationale
Respiratory N95 (Solids) or Full-face Respirator (Spills)Prevents inhalation of dust/aerosols; Pyridine derivatives are mucous membrane irritants.
Dermal Double Nitrile Gloves (0.11 mm min)Pyridines penetrate skin rapidly; double-gloving provides a breakthrough buffer.
Ocular Chemical Splash GogglesStandard requirement; prevents corneal damage from basic dusts.
Protocol A: Solid Waste (Pure Compound/Powder)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double-Bagging: Place the primary container inside a clear, 6-mil polyethylene bag.

  • Labeling: Apply a hazardous waste label.

    • Critical Addition: Write "CONTAINS SULFUR - DO NOT MIX WITH ACID" in red marker. This alerts downstream waste handlers to the

      
       potential.
      
Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • pH Validation (The Checkpoint): Before adding to a waste carboy, dip a pH strip into the solution.

    • If pH < 7: Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) until pH 7–9.
      
    • Reasoning: Keeping the solution neutral/basic locks the sulfur in the non-volatile ionic state, preventing gas evolution.

  • Solvent Compatibility: Segregate into "Non-Halogenated Organic Waste" .

    • Note: While the compound contains a heteroatom (N, S), it is typically incinerated with non-halogenated solvents unless mixed with DCM/Chloroform.

Part 3: Waste Stream Segregation Logic

The following diagram illustrates the decision logic for routing this chemical. This workflow prevents the two most common lab accidents: accidental gas generation and oxidizer fires.

DisposalLogic cluster_warning INCOMPATIBILITIES Start Waste Generation: 4-methoxypyridine-3-carbothioamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag in HDPE Label: 'Sulfur Content' Solid->Bagging StreamA Stream A: Solid Hazardous Waste (Incineration) Bagging->StreamA pHCheck CRITICAL CHECK: Is pH < 7? Liquid->pHCheck Neutralize Neutralize with NaHCO3 to pH 7-9 pHCheck->Neutralize Yes (Acidic) SolventCheck Solvent Type? pHCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck StreamB Stream B: Non-Halogenated Organic (pH Adjusted) SolventCheck->StreamB Ethanol, MeOH, DMSO StreamC Stream C: Halogenated Organic (If mixed with DCM/CHCl3) SolventCheck->StreamC DCM, Chloroform Warn1 NO ACIDS (H2S Risk) Warn2 NO OXIDIZERS (Exothermic)

Figure 1: Operational decision tree for waste segregation. Note the critical control point at the pH check to prevent Hydrogen Sulfide evolution.

Part 4: Professional Disposal (The "End Game")

As a researcher, your responsibility ends when the waste leaves the lab, but understanding the final destruction method ensures you label correctly.

Incineration Parameters

This compound must be destroyed via High-Temperature Incineration (Rotary Kiln) with specific flue gas treatment.

  • Temperature: >1000°C to ensure complete destruction of the pyridine ring.

  • Scrubbing: The combustion of the carbothioamide group produces Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    
    ). The facility must utilize alkaline scrubbers to capture these acid gases before release.
    • Why this matters to you: If you mislabel this as "Clean Organic Solvent," the facility may route it to fuel blending programs that lack adequate scrubbers, leading to illegal emissions.

Part 5: Emergency Protocols

Spill Management (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover spill with a dry absorbent pad or paper towels to minimize dust generation.

  • Clean: Wipe up gently. Clean the surface with a mild soap solution. Do not use bleach (oxidizers can react violently with thioamides).

Spill Management (Liquid)
  • Ventilate: Open fume hoods to max flow.

  • Absorb: Use vermiculite or a commercial organic spill kit.

  • Decontaminate: Wash area with water. Collect all wash water as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Pyridine: Toxicological Profile. PubChem Database. Retrieved February 13, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Reactivity and Toxicity. EPA.gov. Retrieved February 13, 2026, from [Link]

  • Wallace, J. L. (2007). Hydrogen sulfide-releasing drugs: a new era of drug development. Nature Reviews Drug Discovery. (Contextualizing Thioamide H2S release). Retrieved February 13, 2026, from [Link]

Sources

Personal protective equipment for handling 4-methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-methoxypyridine-3-carbothioamide

CAS: 435271-27-5 | Formula: C₇H₈N₂OS | MW: 168.22 g/mol [1]

Executive Safety Summary

4-Methoxypyridine-3-carbothioamide is a functionalized pyridine derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact CAS is limited, its structural moieties—a pyridine ring and a thioamide group —dictate a strict safety profile. Thioamides are known metabolic precursors that can release hydrogen sulfide (H₂S) under acidic conditions and may possess hepatotoxic potential (analogous to ethionamide).

Core Directive: Treat this compound as a Hazardous Irritant with potential for systemic toxicity. All handling requires engineering controls (fume hood) to prevent inhalation of dust or aerosols.

Hazard Identification & Risk Assessment

GHS Classification (Extrapolated from Structural Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

  • Special Note: Thioamides may release toxic gases (SOₓ, H₂S) upon thermal decomposition or contact with strong acids.

Physicochemical Safety Data
PropertyValueOperational Implication
Physical State Solid (Powder/Crystalline)High risk of dust generation during weighing.
Solubility Organic solvents (DMSO, MeOH)Skin absorption is enhanced when dissolved.
Incompatibility Strong Oxidizers, Strong AcidsCRITICAL: Do not mix with acids; risk of H₂S evolution.
Flash Point Not Determined (assume combustible)Keep away from open flames/hot surfaces.
Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on the quantity handled and the state of matter (solid vs. solution).

A. Hand Protection (Glove Selection)
  • Standard Handling (Solid < 10g):

    • Material: Nitrile Rubber (minimum 0.11 mm thickness).

    • Protocol: Single pair, inspect for tears. Change immediately upon splash.

  • High Exposure (Solution / > 10g):

    • Material: Double-gloving recommended. Inner: Nitrile; Outer: Neoprene or Thicker Nitrile (0.2 mm+).

    • Reasoning: Pyridine derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer.

B. Respiratory & Body Protection
ComponentRequirementTechnical Specification
Respiratory Mandatory Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 (dust) or P100 (particulate) respirator with organic vapor cartridge (OV/P100).
Eye/Face Mandatory Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for thioamides due to absorption risk via lacrimal ducts.
Body Standard Long-sleeved lab coat (cotton/poly blend), long pants, closed-toe chemical-resistant shoes.
Decision Logic: PPE Selection

The following decision tree guides the researcher to the correct safety setup based on experimental scale.

PPE_Decision_Tree Start Start: Handling 4-Methoxypyridine-3-carbothioamide State State of Matter? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Qty_Solid Quantity? Solid->Qty_Solid Hood Engineering Control: Chemical Fume Hood REQUIRED Solution->Hood Vapor Risk PPE_Level2 PPE Level 2: Double Gloves (Nitrile/Neoprene) + Goggles + Sleeve Covers Solution->PPE_Level2 Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Small_Solid->Hood PPE_Level1 PPE Level 1: Nitrile Gloves + Goggles + Lab Coat Small_Solid->PPE_Level1 Large_Solid->Hood Large_Solid->PPE_Level2

Figure 1: PPE Selection Logic based on physical state and quantity.[2][3] Engineering controls (Fume Hood) are the primary barrier.

Operational Handling Protocols
Protocol A: Weighing & Transfer
  • Preparation: Place the analytical balance inside the fume hood or use a localized powder containment hood. If weighing on an open bench is unavoidable, use a static-free disposable weighing funnel and wear an N95 respirator.

  • Transfer: Avoid using metal spatulas if possible to prevent potential catalytic decomposition (though unlikely at RT, ceramic/plastic is safer for thioamides).

  • Decontamination: Immediately wipe down the balance area with a tissue dampened with acetone, followed by soap and water. Dispose of the tissue as solid hazardous waste.

Protocol B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Thioamides are generally stable but avoid strong exotherms.

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is Best Practice to prevent oxidative degradation of the thioamide sulfur.

  • Temperature: Do not heat above 100°C without a reflux condenser and blast shield, as thermal decomposition can release sulfur oxides.

Emergency Response & Spill Management

Pre-requisite: Ensure a "Spill Kit" containing vermiculite or chem-absorbent pads is accessible.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it > 5g or outside hood? Alert->Assess PPE_Up 3. PPE UP Wear Goggles, Double Gloves, N95/Respirator Assess->PPE_Up Contain 4. CONTAIN Cover with Vermiculite or Absorbent Pads PPE_Up->Contain Clean 5. CLEAN Scoop into HazWaste Bag. Wash area with 10% Bleach Contain->Clean

Figure 2: Immediate response workflow for solid or liquid spills.

Neutralization (Spill Cleanup):

  • Do NOT use acid to clean spills (Risk of H₂S).

  • Use a mild bleach solution (10% sodium hypochlorite) to oxidize the thioamide residues on surfaces, then rinse with water.

Waste Disposal
  • RCRA Classification: Likely not a P-listed waste, but must be treated as Hazardous Chemical Waste .

  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Thioamide Derivative."

    • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

    • WARNING: NEVER mix with acidic waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69278, 4-Methoxypyridine. Retrieved from [Link]

  • Angene International. Product Analysis: 4-methoxypyridine-3-carbothioamide (CAS 435271-27-5).[1][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.